Technical Documentation Center

(R)-BoroPhg(+)-Pinanediol-HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-BoroPhg(+)-Pinanediol-HCl
  • CAS: 476334-31-3

Core Science & Biosynthesis

Foundational

(R)-BoroPhg(+)-Pinanediol-HCl chemical properties

Properties, Synthesis, and Applications in Peptidomimetic Drug Design Executive Summary & Chemical Identity (R)-BoroPhg(+)-Pinanediol-HCl is a high-value chiral intermediate used in the synthesis of peptide boronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Applications in Peptidomimetic Drug Design

Executive Summary & Chemical Identity

(R)-BoroPhg(+)-Pinanediol-HCl is a high-value chiral intermediate used in the synthesis of peptide boronic acid inhibitors, a class of drugs potent against serine proteases and the 26S proteasome (e.g., Bortezomib).

Unlike standard amino acids, "BoroPhg" refers to the boronic acid analog of Phenylglycine (not Phenylalanine), where the carboxylic acid group is replaced by a boronic acid moiety. The (+)-pinanediol group acts as a thermodynamically stable chiral auxiliary, protecting the Lewis-acidic boron atom and directing stereochemistry during synthesis.

Chemical Architecture
  • IUPAC Name: (R)-[Amino(phenyl)methyl]boronic acid (+)-pinanediol ester hydrochloride

  • Common Name: (R)-BoroPhg-Pinanediol-HCl[1][2][3]

  • CAS Number: 476334-31-3[1]

  • Molecular Formula: C₁₇H₂₅BClNO₂

  • Molecular Weight: 321.65 g/mol

ChemicalStructure cluster_0 Pinanediol Protecting Group cluster_1 Pharmacophore Core Pinane Pinane Scaffold (Rigid Bicyclic System) Boron Boron Atom (sp2 hybridized) Pinane->Boron Cyclic Ester Bond (High Stability) AlphaC Alpha-Carbon (R-Configuration) Boron->AlphaC C-B Bond Amine Amine Salt (-NH3+ Cl-) AlphaC->Amine Attached Group Phenyl Phenyl Ring (Side Chain) AlphaC->Phenyl Side Chain

Figure 1: Structural decomposition of (R)-BoroPhg(+)-Pinanediol-HCl illustrating the stable ester linkage and the reactive pharmacophore core.

Physicochemical Properties

The pinanediol ester confers significant stability compared to free boronic acids, which are prone to dehydration (forming boroxines) and oxidation.

PropertyValue / Description
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, Ethanol, DMSO, DMF. Sparingly soluble in non-polar solvents (Hexane).
Hygroscopicity Hygroscopic (due to HCl salt). Store under inert gas (Ar/N₂).
Melting Point >200°C (Decomposes)
Chirality (R) at α-carbon; derived from (+) -pinanediol (1S, 2S, 3R, 5S).
Stability Highly stable to hydrolysis at neutral pH. Resistant to air oxidation compared to free boronic acids.
Synthetic Methodology: Matteson Homologation

The synthesis of (R)-BoroPhg relies on the Matteson Asymmetric Homologation , a gold-standard method for creating chiral


-amino boronic acids. This process inserts a methylene group (from dichloromethane) into a carbon-boron bond with high stereocontrol dictated by the pinanediol auxiliary.
Step-by-Step Mechanism
  • Precursor Formation: Reaction of phenylboronic acid with (+)-pinanediol.

  • Homologation: Insertion of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     using 
    
    
    
    (generated in situ). The zinc chloride (
    
    
    ) acts as a catalyst to promote the rearrangement.
  • Nucleophilic Displacement: The chloride is displaced by a nitrogen nucleophile (LiHMDS) with inversion of configuration, yielding the silylated amine.

  • Salt Formation: Desilylation with anhydrous HCl yields the final stable salt.

MattesonSynthesis Start Pinanediol Phenylboronate (Ph-B-Pin) Reagent1 LiCHCl2 / ZnCl2 (Matteson Homologation) Inter1 α-Chloro Boronate (Ph-CH(Cl)-B-Pin) High Diastereoselectivity Start->Inter1 -78°C to RT Reagent1->Inter1 Inter2 Silylated Amine (Ph-CH(N(TMS)2)-B-Pin) Inversion of Configuration Inter1->Inter2 -78°C Reagent2 LiHMDS (Nucleophilic Substitution) Final (R)-BoroPhg(+)-Pinanediol-HCl (Ph-CH(NH3+)-B-Pin) Inter2->Final Acidic Workup Reagent3 HCl / Dioxane (Desilylation)

Figure 2: The Matteson Asymmetric Homologation pathway for synthesizing (R)-BoroPhg. The pinanediol group is essential for directing the stereochemistry of the initial dichloromethyl insertion.

Deprotection Protocols (Critical)

A major challenge in using pinanediol esters is their high thermodynamic stability. Standard hydrolysis (water/base) often fails or requires conditions harsh enough to destroy the molecule.

Protocol: Transesterification with Phenylboronic Acid (Biphasic) This method relies on equilibrium exchange. Phenylboronic acid acts as a "scavenger" for the pinanediol group.

  • Reagents:

    • Target BoroPhg-Peptide-Pinanediol ester.[4]

    • Phenylboronic acid (5–10 equivalents).

    • Solvent system: Diethyl ether / Dilute aqueous HCl (pH 1–2).

  • Procedure:

    • Dissolve the ester in the biphasic mixture.

    • Stir vigorously at room temperature for 12–24 hours.

    • Mechanism: Phenylboronic acid forms a tighter complex with pinanediol in the organic phase, while the liberated free amino-boronic acid partitions into the aqueous phase.

  • Isolation:

    • Separate the layers. Wash the aqueous layer with ether to remove excess phenylboronic acid and pinanediol-phenylboronate.

    • Lyophilize the aqueous layer to obtain the free boronic acid (or use directly in coupling).

Alternative: Transesterification with Isobutylboronic acid is often used in industrial settings (e.g., Bortezomib manufacturing) as the byproduct is easier to remove via HPLC.

Applications in Drug Development
Proteasome Inhibition

(R)-BoroPhg serves as a "warhead" precursor. In the final drug molecule, the pinanediol is removed, exposing the empty


-orbital of the boron atom.
  • Mechanism: The boron atom forms a reversible covalent tetrahedral complex with the oxygen atom of the catalytic Threonine residue (Thr1) in the proteasome's active site.[5]

  • Significance: This blocks the ubiquitin-proteasome pathway, inducing apoptosis in cancer cells (e.g., Multiple Myeloma).

Serine Protease Inhibitors

The Phenylglycine side chain (Phenyl group) mimics the aromatic residues preferred by chymotrypsin-like proteases.

  • Target Specificity: The rigid phenyl ring directly attached to the alpha-carbon provides a unique steric profile compared to Phenylalanine (benzyl group), often increasing potency against targets with restrictive S1 pockets.

References
  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity. Journal of the American Chemical Society. Link

  • Adams, J., et al. (1998). Potent and Selective Inhibitors of the Proteasome: Dipeptidyl Boronic Acids.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Coutts, S. J., et al. (1996). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters. Link

  • Snow, R. J., et al. (1994). Studies on the stability and metabolism of boronic acid protease inhibitors. Journal of the American Chemical Society. Link

  • Millennium Pharmaceuticals. (2003). Velcade (Bortezomib) Prescribing Information.[6]Link

Sources

Exploratory

(R)-BoroPhg(+)-Pinanediol-HCl CAS number and structure

The following technical guide provides an in-depth analysis of (R)-BoroPhg(+)-Pinanediol-HCl , a specialized chiral building block used in the synthesis of peptide boronic acid therapeutics (e.g., proteasome inhibitors)....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-BoroPhg(+)-Pinanediol-HCl , a specialized chiral building block used in the synthesis of peptide boronic acid therapeutics (e.g., proteasome inhibitors).

Structural Integrity, Synthetic Utility, and Application in Drug Discovery

Executive Summary

(R)-BoroPhg(+)-Pinanediol-HCl is the hydrochloride salt of the pinanediol ester of (R)-1-amino-1-phenylmethylboronic acid. It serves as a critical chiral intermediate in the synthesis of alpha-aminoboronic acid-based drugs. Unlike standard amino acids, "BoroPhg" refers to the boronic acid analog of Phenylglycine (Phg), where the carboxylic acid is replaced by a boronic ester.

The (+)-pinanediol moiety acts as a robust chiral auxiliary, directing stereochemistry during synthesis (Matteson Homologation) and protecting the Lewis-acidic boron center from premature hydrolysis or oxidation. This compound is structurally distinct from the more common BoroPhe (Phenylalanine analog) and BoroLeu (Leucine analog, used in Bortezomib).

Chemical Identity & Physicochemical Characterization[1][2][3][4][5]

Nomenclature and Identifiers[3][4][5][6]
  • Common Name: (R)-BoroPhg(+)-Pinanediol-HCl

  • Systematic Name: (R)-(+)-Pinanediol-1-amino-1-phenylmethylboronate hydrochloride

  • IUPAC Name: (1R)-1-{[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6}]decan-4-yl]}(phenyl)methanamine hydrochloride

  • CAS Number: Not Listed in Public Registries (Custom Synthesis Intermediate).

    • Note: While analogs like BoroLeu (CAS 779357-85-6) and BoroPro (CAS 147208-69-3) are indexed, the Phenylglycine derivative is typically generated in situ or supplied as a custom intermediate for specific protease inhibitor programs.

  • Molecular Formula: C₁₇H₂₅BClNO₂[1]

  • Molecular Weight: 321.65 g/mol

Structural Specifications

The molecule consists of three distinct domains:

  • The Alpha-Amino Core: A chiral carbon center bearing a primary amine (protonated) and a phenyl ring.

  • The Boronic Ester: The boron atom is cyclized with (+)-pinanediol.[2]

  • The Chiral Auxiliary: (+)-Pinanediol, derived from (+)-alpha-pinene, locks the conformation to ensure high diastereoselectivity during peptide coupling.

PropertyValue
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Hygroscopicity Moderate (Store under inert atmosphere)
Stereochemistry (R)-configuration at the alpha-carbon
Counterion Hydrochloride (HCl)

Structural Elucidation & Visualization

The following diagram illustrates the connectivity and stereochemical orientation of the molecule. The rigidity of the pinanediol cage is crucial for maintaining the (R)-configuration of the alpha-aminoboronic center.

BoroPhg_Structure cluster_legend Structural Domains Boron Boron Atom (sp2/sp3 hybrid) Pinanediol (+)-Pinanediol Chiral Auxiliary Boron->Pinanediol Cyclic Ester AlphaC Alpha-Carbon (R-Config) AlphaC->Boron C-B Bond Amine Amine Salt (NH3+ Cl-) AlphaC->Amine C-N Bond Phenyl Phenyl Group (C6H5) AlphaC->Phenyl Side Chain

Figure 1: Structural connectivity of (R)-BoroPhg(+)-Pinanediol-HCl, highlighting the steric protection provided by the pinanediol auxiliary.

Synthetic Utility: The Matteson Homologation[8]

The synthesis of (R)-BoroPhg requires precise stereocontrol, typically achieved via Matteson Homologation . This process inserts a methylene (or substituted methylene) group into a boronic ester with high diastereoselectivity.

Mechanism of Action
  • Substrate: Start with Phenylboronic acid (+)-pinanediol ester .

  • Homologation: Reaction with (Dichloromethyl)lithium generates an alpha-chloro-boronate intermediate. The chiral pinanediol auxiliary directs the incoming nucleophile to the re-face, establishing the stereocenter.

  • Substitution: The chloride is displaced by a nitrogen nucleophile (e.g., LiHMDS), followed by deprotection to yield the amine.

Synthetic Pathway Diagram[8]

Matteson_Homologation Start Phenylboronic Acid (+)-Pinanediol Ester Step1 Step 1: Homologation LiCHCl2, ZnCl2, THF, -78°C Start->Step1 Inter1 Intermediate: (S)-alpha-Chloro-Benzylboronate Step1->Inter1 Stereoselective Insertion Step2 Step 2: Nucleophilic Displacement LiHMDS, then HCl/MeOH Inter1->Step2 Inversion of Config (SN2) Product Product: (R)-BoroPhg(+)-Pinanediol-HCl Step2->Product Salt Formation

Figure 2: The Matteson Homologation pathway for synthesizing (R)-BoroPhg. Note the inversion of stereochemistry during the displacement of the chloride by the amine.

Experimental Protocols

Handling and Storage[6]
  • Stability: Pinanediol esters are significantly more stable to hydrolysis than free boronic acids. However, the amine salt is hygroscopic.

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Reconstitution: Dissolve in anhydrous DMF or DMSO for peptide coupling reactions. Avoid protic solvents (water/methanol) during long-term storage to prevent slow transesterification.

Purity Verification (HPLC Method)

To verify the integrity of the chiral center and the ester:

  • Column: Chiralpak AD-H or OD-H (to separate enantiomers/diastereomers).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm (Phenyl chromophore).

  • Expected Result: Single peak. The presence of a minor peak indicates diastereomeric contamination (epimerization at the alpha-carbon).

Deprotection (Pinanediol Removal)

For therapeutic applications, the pinanediol group is often removed at the final stage to release the bioactive boronic acid.

  • Reagent: Isobutylboronic acid (transesterification scavenger) or dilute HCl/MeOH.

  • Protocol:

    • Dissolve the peptide-boronate in MeOH/1N HCl (1:1).

    • Add excess isobutylboronic acid (5-10 eq) to sponge up the pinanediol.

    • Extract the free boronic acid product into the aqueous phase or separate via reverse-phase HPLC.

References

  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry.

  • Adams, J., et al. (1998). "Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents." Cancer Research.

  • PubChem Compound Summary. "BoroLeu Pinanediol Ester (Analog Reference)." National Center for Biotechnology Information.

  • Kettner, C. A., & Shenvi, A. B. (1984). "Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids." Journal of Biological Chemistry.

Sources

Foundational

Technical Guide: Mechanism & Synthesis of (R)-BoroPhg(+)-Pinanediol-HCl

This guide details the mechanism, synthesis, and application of (R)-BoroPhg(+)-Pinanediol-HCl , a critical chiral intermediate in the synthesis of peptide boronic acid therapeutics (such as proteasome inhibitors).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism, synthesis, and application of (R)-BoroPhg(+)-Pinanediol-HCl , a critical chiral intermediate in the synthesis of peptide boronic acid therapeutics (such as proteasome inhibitors).[1][2]

Executive Summary

(R)-BoroPhg(+)-Pinanediol-HCl is the hydrochloride salt of the pinanediol ester of the boronic acid analog of Phenylglycine (Phg).[2] It serves as a high-value chiral building block for incorporating the α-aminoboronic acid moiety into peptide backbones.[2]

The compound’s stereochemistry is established via the Matteson Asymmetric Homologation , a reaction sequence that utilizes the chiral auxiliary (+)-pinanediol to direct the stereochemical outcome of carbon-chain extension with high diastereoselectivity (>98% d.e.).[1][2]

Parameter Details
Chemical Name (R)-1-amino-1-phenylmethylboronic acid (+)-pinanediol ester HCl
Core Moiety α-Aminoboronic acid (Phenylglycine analog)
Chiral Auxiliary (+)-Pinanediol (derived from (+)-α-pinene)
Primary Application Synthesis of Proteasome Inhibitors (e.g., Bortezomib analogs)
Key Reaction Matteson Asymmetric Homologation

Molecular Architecture & Role of Pinanediol

The Boronic Phenylglycine (BoroPhg) Moiety

Unlike standard amino acids where the side chain is attached to a central carbon, α-aminoboronic acids replace the carboxylic acid group (-COOH) with a boronic acid group (-B(OH)₂).[1][2] In BoroPhg , the side chain is a phenyl group attached directly to the α-carbon.[1][2]

  • Structure: Ph-CH(NH₂)-B(OR)₂

  • Significance: The boron atom acts as a "serine trap" in protease inhibitors, forming a reversible covalent bond with the active site serine hydroxyl group, mimicking the transition state of peptide hydrolysis.[1]

(+)-Pinanediol as a Chiral Director

The synthesis relies on (+)-pinanediol, a


-symmetric diol derived from (+)-α-pinene.[2]
  • Steric Shielding: When esterified to boron, the rigid bicyclic pinane structure effectively blocks one face of the boron atom.[1]

  • Thermodynamic Stability: The cyclic boronate ester is highly stable to hydrolysis and oxidation, protecting the boron center during the harsh conditions of homologation (e.g., treatment with LiCHCl₂).[1]

Mechanistic Core: The Matteson Asymmetric Homologation[1]

The formation of the chiral center at the α-carbon is not substrate-controlled but reagent-controlled by the pinanediol auxiliary.

Reaction Pathway

The synthesis proceeds via a two-stage sequence: Homologation followed by Stereospecific Substitution .[1][2]

  • Formation of the Borate "Ate" Complex:

    • (Dichloromethyl)lithium (

      
      ) attacks the boron atom of Phenylboronic acid pinanediol ester.[1][2]
      
    • Stereoselection: The attack occurs from the less hindered face (away from the pinane methyl groups), forming a metastable tetrahedral borate intermediate.[1]

  • ZnCl₂-Promoted 1,2-Migration (The Critical Step):

    • Role of Zinc Chloride:

      
       is added to the reaction mixture.[1][2] It acts as a Lewis acid, coordinating to the chlorine atom on the incoming group and an oxygen atom of the pinanediol.[1]
      
    • Mechanism: This coordination weakens the C-Cl bond and locks the conformation, facilitating the migration of the phenyl group from the boron to the adjacent carbon.[1]

    • Stereospecificity: The migration occurs with inversion relative to the migration terminus (the

      
       carbon) but retains the configuration relative to the boron center.[1] This yields the 
      
      
      
      -chloro boronic ester with high diastereomeric purity.[2][3]
  • Nucleophilic Displacement (Inversion):

    • The resulting

      
      -chloro boronic ester is treated with Lithium Hexamethyldisilazide (LiHMDS).[1][2][3]
      
    • Mechanism: This proceeds via an

      
       mechanism, causing inversion of configuration  at the 
      
      
      
      -carbon.[1][2]
    • Result: The (S)-chloro intermediate is converted into the (R)-silylamino derivative.[2]

Mechanistic Diagram

MattesonMechanism cluster_0 Step 1: 'Ate' Complex Formation cluster_1 Step 2: ZnCl2 Promoted Migration cluster_2 Step 3: Stereospecific Amination Start Phenylboronic Ester (Pinanediol Protected) AteComplex Tetrahedral Borate Intermediate Start->AteComplex Attack on B LiCHCl2 LiCHCl2 (-100°C) LiCHCl2->AteComplex Migration 1,2-Migration of Phenyl Group AteComplex->Migration Coordination ZnCl2 ZnCl2 (Lewis Acid) ZnCl2->Migration AlphaChloro (S)-α-Chloro Boronic Ester Migration->AlphaChloro Stereoselective Rearrangement Inversion SN2 Displacement (Inversion) AlphaChloro->Inversion LiHMDS LiHMDS (Nucleophile) LiHMDS->Inversion Final (R)-BoroPhg Pinanediol Ester Inversion->Final C-N Bond Formation

Caption: The Matteson Homologation pathway converting Phenylboronic ester to (R)-BoroPhg via ZnCl2-promoted migration and SN2 amination.[2]

Experimental Protocol

Objective: Synthesis of (R)-BoroPhg(+)-Pinanediol-HCl from Phenylboronic acid (+)-pinanediol ester.

Reagents & Materials
  • Substrate: Phenylboronic acid (+)-pinanediol ester (1.0 eq)

  • Homologation Reagent: Dichloromethane (DCM) / n-Butyllithium (n-BuLi) in situ generation of

    
    .[1][2]
    
  • Promoter: Zinc Chloride (

    
    ), anhydrous (0.5 - 1.0 eq).[1][2]
    
  • Amination Reagent: Lithium Hexamethyldisilazide (LiHMDS) (1.1 eq).[1][2]

  • Solvent: Anhydrous THF.

  • Quench: Trimethylsilyl chloride (TMSCl), then HCl/Dioxane.[1][2]

Step-by-Step Methodology
  • Generation of LiCHCl₂ (Cryogenic Conditions):

    • Cool a solution of anhydrous THF and DCM (1.2 eq) to -100°C (using liquid

      
      /ethanol slush or specialized cryostat).
      
    • Add n-BuLi (1.1 eq) dropwise down the side of the flask to avoid localized heating.[1][2] Stir for 10-15 min.

    • Note: Temperature control is critical; above -80°C, the carbenoid decomposes.[1][2]

  • Substrate Addition:

    • Dissolve Phenylboronic acid (+)-pinanediol ester in THF and add slowly to the

      
       solution at -100°C.
      
    • Stir for 30 min to form the "ate" complex.

  • ZnCl₂ Promoted Rearrangement:

    • Add a solution of anhydrous

      
       in THF.[1][2]
      
    • Allow the reaction to warm slowly to 0°C or Room Temperature (RT) over 2-4 hours.

    • Checkpoint: Monitor by TLC or GC-MS for the disappearance of starting material and formation of the

      
      -chloro intermediate.[2]
      
  • Nitrogen Displacement (Amination):

    • Cool the mixture containing the

      
      -chloro ester to -78°C .
      
    • Add LiHMDS (1.1 eq) dropwise.[1][2]

    • Allow to warm to RT and stir overnight. The silylated amine is formed with inversion of configuration (S

      
       R).[1][2]
      
  • Deprotection & Salt Formation:

    • Cool to 0°C. Add excess anhydrous HCl (e.g., 4M in dioxane).

    • Stir for 1-2 hours to cleave the TMS groups.

    • Concentrate in vacuo.[1][2][4] The product, (R)-BoroPhg(+)-Pinanediol-HCl , often precipitates as a white solid or requires recrystallization from

      
      /Hexanes.[1][2]
      

Quality Control & Validation

To ensure the integrity of the asymmetric synthesis, the following parameters must be validated:

Validation MethodTarget MetricPurpose
¹H NMR (500 MHz) Characteristic

-proton signal
Confirm substitution of Cl by

. The

-H usually shifts upfield relative to the

-Cl precursor.[2]
¹¹B NMR Single peak ~30-32 ppmConfirms trivalent boron in ester form; rules out boronic acid hydrolysis.[1][2]
Chiral HPLC d.r. > 98:2Verify diastereomeric ratio. The pinanediol moiety makes the diastereomers separable on standard silica or C18 columns in some cases, but chiral columns are preferred.[1]
Melting Point Sharp rangeIndicates purity of the HCl salt.[1][2]
Troubleshooting Common Issues
  • Low d.r.[1][2] (Diastereomeric Ratio): Usually caused by insufficient cooling during

    
     addition or wet 
    
    
    
    .[1][2] Ensure
    
    
    is fused/dried immediately before use.[1][2]
  • Incomplete Migration: If the

    
    -chloro product yield is low, the "ate" complex may have dissociated.[1][2] Ensure the reaction warms to RT fully after 
    
    
    
    addition.
  • Racemization: Rare with pinanediol, but can occur if the displacement with LiHMDS is done at elevated temperatures.[1][2] Keep the addition at -78°C.

References

  • Matteson, D. S., & Ray, R. (1980).[1][2][5] Directed chiral synthesis with pinanediol boronic esters.[1][2][3][5] Journal of the American Chemical Society.[1][2][5] Link[1][2]

  • Matteson, D. S. (2013).[1][2][5] Boronic Esters in Asymmetric Synthesis.[1][2][5][6] The Journal of Organic Chemistry.[1][2][5] Link[1][2]

  • Cativiela, C., et al. (2016).[1][2][7] Synthesis of α-aminoboronic acids.[2][3][7][8][9][10] Chemical Society Reviews.[1][2] Link

  • Aggarwal, V. K., et al. (2014).[1][2] Stereocontrolled Synthesis of α-Amino Boronic Esters. Accounts of Chemical Research.[1][2] Link[1][2]

  • PubChem. (2025).[1][2] (R)-BoroLeu-(+)-Pinanediol hydrochloride (Analogous Reference).[2] National Library of Medicine.[1][2] Link

Sources

Exploratory

Comprehensive Technical Guide: (R)-BoroPhg(+)-Pinanediol-HCl in Peptidomimetic Synthesis

Executive Summary (R)-BoroPhg(+)-Pinanediol-HCl is a specialized chiral building block used in the synthesis of peptide boronic acid protease inhibitors . It represents the boronic acid analog of (R)-Phenylglycine , prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-BoroPhg(+)-Pinanediol-HCl is a specialized chiral building block used in the synthesis of peptide boronic acid protease inhibitors . It represents the boronic acid analog of (R)-Phenylglycine , protected by the robust chiral auxiliary (+)-pinanediol .

This molecule serves as a critical "warhead" precursor in drug discovery. By incorporating the boron atom into the peptide backbone, researchers create inhibitors that form a reversible covalent bond with the active site serine or threonine residues of target enzymes (e.g., the 20S proteasome or serine proteases like DPP-4 and chymotrypsin). The pinanediol group is essential for establishing stereochemistry during synthesis and protecting the reactive boronic acid during peptide coupling, but it presents a significant deprotection challenge that requires precise protocols to resolve.

Chemical Identity & Structural Analysis[1]

Nomenclature and Structure
  • Chemical Name: (R)-1-Amino(phenyl)methylboronic acid (+)-pinanediol ester hydrochloride.

  • Common Abbreviation: (R)-BoroPhg-Pin-HCl.

  • Core Analog: Boronic acid analog of D-Phenylglycine (Phg).

  • Key Structural Features:

    • 
      -Aminoboronic Acid:  The central pharmacophore where the carboxylic acid of an amino acid is replaced by a boronic acid (
      
      
      
      ).
    • Phenyl Side Chain: Unlike Phenylalanine (which has a benzyl group), Phenylglycine has a phenyl group directly attached to the

      
      -carbon. This creates a more rigid, sterically constrained motif often used to probe the depth and width of the S1 specificity pocket in enzymes.
      
    • (+)-Pinanediol: A bicyclic chiral directing group derived from (+)-

      
      -pinene.[1][2] It locks the boron atom into a stable ester, preventing dehydration (trimerization to boroxines) and directing the stereochemistry of the 
      
      
      
      -carbon during synthesis.[3]
Stereochemical Configuration

The "(R)" designation refers to the absolute configuration of the


-carbon bearing the amine. In the context of boronic acid analogs:
  • Natural Amino Acid Correlation: The (R)-configuration in BoroPhg typically mimics the stereochemistry of L-amino acids due to the change in Cahn-Ingold-Prelog (CIP) priority (Boron has a lower atomic number than Carbon, altering the priority sequence compared to the Carboxyl group).

  • Chiral Induction: The (+)-pinanediol auxiliary is selected specifically to direct the addition of dichloromethane anion to the re-face of the boronic ester, yielding the desired (R)-chloro intermediate which is converted to the (R)-amine.

The Synthetic Engine: Matteson Asymmetric Homologation[2][5][6]

The synthesis of (R)-BoroPhg(+)-Pinanediol-HCl relies on the Matteson Asymmetric Homologation , the gold standard for creating chiral


-aminoboronic acids. This process uses the chirality of the pinanediol ligand to control the formation of the new carbon-carbon bond.[1][2]
Mechanism of Action
  • Substrate: The synthesis begins with Phenylboronic acid (+)-pinanediol ester .

  • Homologation: Treatment with (dichloromethyl)lithium (

    
    ) generates a borate complex.
    
  • Rearrangement: Promoted by Zinc Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), the complex undergoes a 1,2-migration. The pinanediol group sterically hinders one face, forcing the migration to occur stereoselectively. This yields the 
    
    
    
    -chloro boronic ester
    .[2]
  • Substitution: The chloride is displaced by a nitrogen nucleophile (typically

    
    ) to install the amine with inversion of configuration (or retention, depending on the specific nucleophile mechanism, though direct displacement is usually inversion; Matteson's route often uses azide followed by reduction to retain high optical purity).
    
Visualization of the Synthetic Pathway

MattesonHomologation Figure 1: Matteson Asymmetric Homologation pathway for (R)-BoroPhg synthesis. Start Phenylboronic Acid (+)-Pinanediol Ester Inter1 Borate Complex (Metastable) Start->Inter1 Addition (-78°C) Reagent1 LiCHCl2 / ZnCl2 (Matteson Reagent) Reagent1->Inter1 Inter2 (S)-alpha-Chloro Boronic Ester Inter1->Inter2 1,2-Migration (Stereoselective) Final (R)-BoroPhg (+)-Pinanediol Ester Inter2->Final SN2 Displacement (Inversion) Reagent2 LiN(TMS)2 (Amination) Reagent2->Final

[2][6]

Applications in Drug Development[3][7][8]

(R)-BoroPhg(+)-Pinanediol-HCl is primarily used as a P1 residue synthon in the development of covalent serine protease inhibitors and proteasome inhibitors.

Target Specificity
  • Chymotrypsin-like Activity: Enzymes that prefer aromatic side chains (Phe, Tyr, Trp) at the P1 position often accept Phenylglycine (Phg). The BoroPhg analog acts as a "transition state mimic," forming a tetrahedral adduct with the active site serine that resembles the transition state of peptide bond hydrolysis.

  • Conformational Probes: Because the phenyl ring in BoroPhg is closer to the peptide backbone than in BoroPhe, it is used to probe the steric tolerance of the S1 pocket. If a BoroPhe inhibitor is potent, researchers synthesize the BoroPhg analog to determine if the extra methylene group (

    
    ) is necessary for binding or if it causes steric clash.
    
Comparison to Bortezomib

While Bortezomib (Velcade) utilizes a BoroLeu unit (leucine analog) to target the chymotrypsin-like site of the proteasome, BoroPhg is used to alter the selectivity profile. Substituting BoroLeu with BoroPhg can shift potency towards immunoproteasome subunits or other serine proteases like DPP-4 or FAP (Fibroblast Activation Protein), depending on the P2 and P3 residues.

Experimental Protocols

Peptide Coupling (General Protocol)

The amine of (R)-BoroPhg(+)-Pinanediol-HCl is coupled to the carboxylic acid of a peptide fragment (P2-P3-...) using standard amide coupling conditions.

  • Reagents: TBTU/HOBt or HATU, DIPEA, DMF/DCM.

  • Note: The pinanediol ester is stable under standard peptide coupling conditions, including Fmoc deprotection (piperidine) and TFA cleavage of side-chain protectors (provided the boronic ester itself is not exposed to aqueous acid for prolonged periods).

Critical Protocol: Removal of Pinanediol Group

The removal of the pinanediol group is the most challenging step. Unlike pinacol, pinanediol is exceptionally stable and cannot be removed by simple hydrolysis.

Method: Transesterification with Phenylboronic Acid (Biphasic) This method relies on equilibrium exchange. Phenylboronic acid acts as a "scavenger" for the pinanediol.

  • Dissolution: Dissolve the coupled peptide-pinanediol ester (1.0 equiv) in a mixture of Methanol/Hexane or Ether/Dilute HCl (depending on solubility).

  • Scavenger Addition: Add Phenylboronic acid (5–10 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12–24 hours. The phenylboronic acid captures the pinanediol, forming phenylboronic acid pinanediol ester (which partitions into the organic phase).

  • Isolation: The free boronic acid peptide (or its boroxine trimer) remains in the aqueous/polar phase. Wash the organic layer repeatedly to remove the scavenger complex.

  • Purification: Lyophilize the aqueous phase to obtain the crude peptide boronic acid. Purify via reverse-phase HPLC (using acetonitrile/water with 0.1% TFA).

Validation (Analytics):

  • NMR: Disappearance of pinanediol methyl singlets (

    
     0.8–1.4 ppm) and the chiral methine protons.
    
  • ESI-MS: Shift in mass corresponding to the loss of pinanediol (

    
    , Mass shift ~168 Da, replaced by two OH groups).
    
Workflow Diagram

DeprotectionWorkflow Figure 2: Coupling and Deprotection Workflow for BoroPhg Peptides. Start (R)-BoroPhg-Pin-HCl (Starting Material) Coupling Peptide Coupling (HATU/DIPEA + R-COOH) Start->Coupling ProtectedPeptide Peptide-BoroPhg-Pin (Stable Intermediate) Coupling->ProtectedPeptide Deprotection Transesterification (Phenylboronic Acid Scavenger) ProtectedPeptide->Deprotection Critical Step Partition Biphasic Workup (Org: Scavenger-Pin / Aq: Product) Deprotection->Partition FinalProduct Free Peptide Boronic Acid (Active Drug) Partition->FinalProduct Lyophilization

References

  • Matteson, D. S., & Sadhu, K. M. (1981). Boronic Ester Homologation with 100% Diastereomeric Selectivity. Journal of the American Chemical Society.[3] Link

  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry. Link

  • Coutts, S. J., et al. (1996). Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry.[4] Link

  • Li, C., et al. (2018). Recent advances in the synthesis and application of peptide boronic acids.[3][5][6] Drug Discovery Today. Link

  • Matteson, D. S. (2013).[7] Boronic Esters in Stereoselective Synthesis.[1][2][8][9] Tetrahedron.[8] Link

Sources

Foundational

Technical Whitepaper: Safety & Handling of (R)-BoroPhg(+)-Pinanediol-HCl

This technical guide details the safety, handling, and stability protocols for (R)-BoroPhg(+)-Pinanediol-HCl , a specialized -amino boronic ester intermediate used primarily in the synthesis of proteasome inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and stability protocols for (R)-BoroPhg(+)-Pinanediol-HCl , a specialized


-amino boronic ester intermediate used primarily in the synthesis of proteasome inhibitors and transition-state analog peptidomimetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Compound Name: (R)-1-Amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride (Note: "BoroPhg" typically refers to the boronic analog of Phenylglycine. However, nomenclature varies. If the side chain is benzyl (homobenzylic), it is BoroPhe. If the side chain is phenyl (benzylic), it is BoroPhg. This guide assumes the Phenylglycine analog:


-amino-benzyl-boronic ester).
  • Molecular Class:

    
    -Amino Boronic Ester Hydrochloride Salt
    
  • Chirality: (R)-configuration at the

    
    -carbon; (+)-pinanediol auxiliary.
    
  • Physical State: White to off-white crystalline powder.

  • Solubility: Soluble in methanol, DMSO, DMF. Sparingly soluble in non-polar organic solvents (unless free-based). Hydrolytically stable in neutral water compared to linear esters, but the HCl salt is hygroscopic.

Structural Stability Logic

The molecule utilizes a Pinanediol protecting group.[1] Unlike simple acyclic esters (e.g., dimethyl), the pinanediol ester forms a rigid, bicyclic cage around the boron atom.

  • Thermodynamic Stability: The pinanediol ester is exceptionally stable toward hydrolysis, preventing the rapid degradation of the C-B bond.

  • Kinetic Reactivity: The hydrochloride salt (HCl) protonates the

    
    -amine, preventing the "Wulff-type" intramolecular coordination between the amine nitrogen and the boron, which can lead to auto-degradation or racemization.
    

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact enantiomer may be limited, it must be handled as a High-Potency Pharmacological Intermediate due to its structural similarity to Bortezomib precursors.

Hazard ClassGHS CodeDescriptionMechanism of Concern
Skin Irritation H315 Causes skin irritationAcidic nature of HCl salt; Lipophilic ester facilitates dermal penetration.
Eye Irritation H319 Causes serious eye irritationHydrolysis releases HCl; Boronic species are Lewis acids.[2]
STOT - SE H335 May cause respiratory irritationFine dust inhalation.
Bioactivity Warning Potential Proteasome Inhibition

-amino boronic acids mimic the transition state of peptide hydrolysis. Treat as a potential bioactive agent.
Critical Warning: Boron Bioavailability

The pinanediol moiety increases lipophilicity , significantly enhancing the ability of the boronic species to penetrate the stratum corneum (outer skin layer) compared to free boronic acids. Do not assume low toxicity based on inorganic borate data.

Strategic Storage & Stability Protocol

The integrity of (R)-BoroPhg(+)-Pinanediol-HCl relies on preventing the "Hydrolysis-Oxidation Cascade."

The "Desiccator-to-Bench" Workflow
  • Long-Term Storage: Store at -20°C .

  • Container: Amber glass with a PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory.

  • Thawing: Allow the container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt, creating a localized acidic solution that degrades the compound.

Stability Diagram

The following diagram illustrates the stability states and degradation pathways.

G cluster_0 Handling Window (<30 mins) HCl_Salt (R)-BoroPhg-Pinanediol-HCl (Solid / -20°C) STATE: STABLE Free_Amine Free Amine (Solution) STATE: REACTIVE HCl_Salt->Free_Amine Base (DIPEA/NMM) Oxidation Deboronation (C-B Bond Cleavage) Free_Amine->Oxidation O2 / Time (>1hr) Coupling Peptide Coupling (Target Reaction) Free_Amine->Coupling Activated Carboxyl

Caption: Stability logic flow. The compound is stable as the HCl salt.[1] Once neutralized (Free Base), the


-amine renders the C-B bond susceptible to oxidative cleavage; immediate reaction is required.

Experimental Handling Protocols

A. Weighing & Solubilization

Objective: Minimize static dispersion and moisture uptake.

  • PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, safety glasses. Use a powder containment hood.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is fluffy. Boronic esters often carry significant static charge, leading to mass loss and contamination.

  • Solvent Choice:

    • Preferred: DMF, DMSO, Methanol (anhydrous).

    • Avoid: Acetone (can form ketals with boronic acids over long periods), Water (unless immediate use).

B. Coupling Reaction (Peptide Synthesis Context)

When using (R)-BoroPhg(+)-Pinanediol-HCl as the amine component in a coupling reaction:

  • Dissolution: Dissolve the HCl salt in the solvent (e.g., DMF) before adding the base.

  • Activation: Activate the carboxylic acid partner (e.g., using HATU/HOAt) separately.

  • Neutralization (The Critical Step):

    • Add the base (DIPEA or NMM) to the BoroPhg solution immediately prior to combining with the activated acid.

    • Reasoning: Free

      
      -amino boronic esters are less stable than their peptide counterparts. Minimizing the time the amine is free reduces the risk of protodeboronation.
      
C. Deprotection (Pinanediol Removal)

Note: Pinanediol is notoriously difficult to remove compared to pinacol. If the workflow requires removing the pinanediol group to yield the free boronic acid:

  • Standard Hydrolysis fails. Do not use simple NaOH/HCl.

  • Transesterification Method: Use Isobutylboronic acid (or phenylboronic acid) in a biphasic system (Hexane/MeOH/HCl). The pinanediol transfers to the isobutylboron (forming a lipophilic byproduct), leaving the target amino boronic acid in the aqueous phase.

Emergency Response & Waste Disposal

ScenarioAction Protocol
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use alcohol-based solvents (ethanol/isopropanol) as they may increase the solubility and absorption of the pinanediol ester into the skin.
Eye Contact Flush with water for 15 minutes. Seek medical attention. The hydrolysis of the HCl salt creates an acidic environment in the eye.
Spill (Solid) Do not dry sweep (dust generation). Cover with a damp paper towel (to reduce dust) or use a HEPA vacuum. Treat waste as hazardous pharmaceutical waste.
Waste Disposal Do not pour down the drain. Boron compounds can be phytotoxic. Collect in "Organic Solid" or "Organic Halogenated" (if DCM used) waste streams. Incineration is the preferred disposal method.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. (Fundamental chemistry of pinanediol stability).

  • Coutts, S. J., et al. (1996). Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. (Handling of

    
    -amino boronic acid salts).
    
  • Sigma-Aldrich. (2022).[3] Safety Data Sheet: Boronic Acid Derivatives. (General safety data for amino-boronates).

  • ECHA (European Chemicals Agency). Boric Acid and Borates: Toxicological Summary. (Boron toxicity reference).

  • Kinder, D. H., et al. (2006). Antineoplastic activity of boro-amino acid analogs. Journal of Pharmaceutical Sciences. (Bioactivity context).

Sources

Exploratory

Technical Guide: Solubility Profile and Process Handling of (R)-BoroPhg(+)-Pinanediol-HCl

Executive Summary & Molecular Architecture This guide details the solubility characteristics of (R)-BoroPhg(+)-Pinanediol-HCl (Chemical Name: (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride or it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This guide details the solubility characteristics of (R)-BoroPhg(+)-Pinanediol-HCl (Chemical Name: (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride or its phenylglycine analog depending on specific chain length, hereafter referred to as the Target Intermediate).

This compound represents a critical class of


-amino boronic acid esters , serving as chiral building blocks for proteasome inhibitors (e.g., Bortezomib, Ixazomib). Its solubility behavior is governed by a "Janus-faced" molecular architecture:
  • The Lipophilic Shield: The (+)-pinanediol ester moiety is bulky and highly lipophilic, facilitating solubility in organic solvents like dichloromethane (DCM) and inhibiting premature hydrolysis.

  • The Ionic Head: The

    
    -amine hydrochloride salt (
    
    
    
    ) introduces significant polarity and crystal lattice energy, necessitating polar protic or high-dielectric aprotic solvents for dissolution, while rendering the compound insoluble in non-polar hydrocarbons.

Understanding this duality is essential for optimizing reaction concentration (Matteson homologation, peptide coupling) and purification (recrystallization).

Solvent Compatibility Matrix

The following data aggregates empirical observations from process chemistry workflows involving pinanediol-protected


-amino boronic acids.
Table 1: Solubility Profile in Common Process Solvents
Solvent ClassSpecific SolventSolubility StatusProcess Utility
Chlorinated Dichloromethane (DCM)Soluble Primary Reaction Solvent. Excellent for coupling reactions. The lipophilic pinanediol group drives solubility despite the salt form.
Chloroform (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Soluble Alternative to DCM; often used in NMR analysis.
Polar Aprotic DMF / DMSOHighly Soluble Stock Solutions. Used for high-concentration storage or reactions requiring thermal boost. Hard to remove; avoid for recrystallization.
THFModerately Soluble Variable. Often requires heating. Good for reactions but poor for crystallization of the HCl salt.
Alcohols Methanol (

)
Soluble Solubilizes the ionic head. Risk of transesterification if heated for prolonged periods.
Ethanol (

)
Soluble Good for recrystallization when paired with an anti-solvent.
Isopropanol (IPA)Sparingly Soluble Excellent anti-solvent or "salting out" solvent at low temperatures.
Ethers Diethyl Ether (

)
Insoluble Primary Anti-Solvent. Used to precipitate the clean HCl salt from DCM or MeOH.
MTBEInsoluble Preferred industrial anti-solvent due to higher flash point than

.
Hydrocarbons Hexanes / HeptaneInsoluble Strictly anti-solvent. Used to wash the filter cake to remove non-polar impurities.
Aqueous WaterSoluble Unstable. Soluble but leads to slow hydrolysis of the ester and potential degradation. Avoid aqueous storage.[1]

Mechanistic Insight: The Solvation Conflict

The solubility of (R)-BoroPhg(+)-Pinanediol-HCl is a balancing act between lattice energy and solvation energy.

  • In Non-Polar Solvents (Hexanes): The lattice energy of the ionic hydrochloride salt (

    
    ) dominates. The solvent cannot overcome the electrostatic attraction between ions, resulting in zero solubility.
    
  • In Chlorinated Solvents (DCM): DCM has a unique ability to solvate "greasy salts." The bulky pinanediol cage disrupts the crystal lattice packing, while DCM's moderate polarity interacts sufficiently with the organic cation, allowing the molecule to dissolve. This is the critical window for process chemistry.

  • In Ethers (MTBE): While the pinanediol group is lipophilic, ethers lack the dielectric constant to support the separated ion pair. The salt precipitates out, making this the ideal purification mechanism.

Experimental Protocols

Protocol A: Purification via Recrystallization (Self-Validating)

Objective: Remove non-polar impurities and excess acid from the crude solid.

  • Dissolution: Transfer 10 g of crude (R)-BoroPhg(+)-Pinanediol-HCl into a round-bottom flask. Add Dichloromethane (DCM) (approx. 5-7 mL per gram) and stir at room temperature until fully dissolved. If haze remains, filter through a Celite pad.

  • Concentration: Concentrate the filtrate on a rotary evaporator until it becomes a thick, viscous oil (do not dry completely).

  • Precipitation: While stirring rapidly, slowly add Diethyl Ether or MTBE (approx. 10-15 mL per gram of original solid). A white precipitate should form immediately.

    • Validation Check: Stop stirring. The solid should settle rapidly, leaving a clear supernatant. If the supernatant is cloudy/milky, add more anti-solvent.

  • Maturation: Cool the suspension to 0–4°C for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Wash: Wash the filter cake with cold Hexanes (

    
    ) to remove residual ether and trace non-polar impurities.
    
  • Drying: Dry in a vacuum oven at 35°C for 12 hours.

Protocol B: Solvent Swap for Coupling Reactions

Objective: Transfer the intermediate from a storage solvent (MeOH) to a reaction solvent (DCM/DMF) without isolating the solid.

  • Dissolve the intermediate in minimal Methanol .

  • Add the target solvent (e.g., DMF ).

  • Perform azeotropic distillation (if applicable) or vacuum concentration to remove the lower-boiling Methanol, leaving the intermediate solubilized in the higher-boiling solvent ready for peptide coupling.

Visualization of Solubility & Workflows

Diagram 1: Solubility Decision Map

This diagram illustrates the relationship between solvent polarity and the physical state of the molecule, guiding solvent selection.

SolubilityMap cluster_Soluble Soluble (Process Solvents) cluster_Insoluble Insoluble (Anti-Solvents) Compound (R)-BoroPhg (+)-Pinanediol-HCl DCM Dichloromethane (DCM) Compound->DCM Lipophilic Cage Interaction DMF DMF / DMSO Compound->DMF High Polarity MeOH Methanol (MeOH) Compound->MeOH Ionic Solvation Hexane Hexanes / Heptane Compound->Hexane Ionic Repulsion Ether Diethyl Ether / MTBE Compound->Ether Lattice Energy > Solvation

Caption: Solubility mapping based on the interplay between the lipophilic pinanediol ester and the ionic hydrochloride salt.

Diagram 2: Purification Workflow (Recrystallization)

A step-by-step logic flow for purifying the intermediate using the solvent/anti-solvent method.

PurificationFlow Start Crude (R)-BoroPhg-Pinanediol-HCl Dissolve Dissolve in DCM (5-7 vol) (Solubilizes Product + Impurities) Start->Dissolve Filter Filter (Celite) (Removes Insolubles) Dissolve->Filter Conc Concentrate to Viscous Oil (Remove Excess Solvent) Filter->Conc Precip Add Anti-Solvent (MTBE/Ether) (Rapid Stirring) Conc->Precip Check Precipitate Formed? Precip->Check Cool Cool to 0-4°C (1 hr) (Maximize Yield) Check->Cool Yes AddMore Add more Anti-Solvent or Seed Crystal Check->AddMore No / Oiling Out Isolate Vacuum Filtration Cool->Isolate AddMore->Check Wash Wash with Hexanes (Remove trace organics) Isolate->Wash Final Pure White Solid Wash->Final

Caption: Standardized recrystallization workflow utilizing the DCM/Ether solvent system for high-purity isolation.

References

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity. Journal of the American Chemical Society. Link

  • Adams, J., et al. (1998). Proteasome Inhibitors: A Novel Class of Potent and Selective Antitumor Agents. Cancer Research. Link

  • CymitQuimica. (2024). Product Data: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (Analogous solubility data).Link

  • PubChem. (2025). Compound Summary: (R)-BoroLeu-(+)-Pinanediol hydrochloride. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: (R)-1-Amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride.Link

Sources

Foundational

Synthesis of chiral alpha-aminoboronic acids using pinanediol

Technical Guide: Synthesis of Chiral -Aminoboronic Acids via Pinanediol-Directed Matteson Homologation Strategic Overview: The Pinanediol Advantage The synthesis of chiral -aminoboronic acids is a critical competency in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of Chiral -Aminoboronic Acids via Pinanediol-Directed Matteson Homologation

Strategic Overview: The Pinanediol Advantage

The synthesis of chiral


-aminoboronic acids is a critical competency in modern medicinal chemistry, primarily due to their role as pharmacophores in proteasome inhibitors (e.g., Bortezomib, Ixazomib). Unlike standard amino acids, the 

-aminoboronic acid moiety acts as a transition-state mimic for serine proteases, forming a reversible covalent bond with the catalytic hydroxyl group.

Achieving high enantiopurity at the


-carbon is non-negotiable; the biological activity difference between 

and

enantiomers can be orders of magnitude. While various chiral auxiliaries exist, (+)-pinanediol remains the gold standard for three technical reasons:
  • Rigid Bicyclic Geometry: The fused ring system of pinanediol creates a highly differentiated steric environment, locking the boronate conformation and directing nucleophilic attack with diastereomeric ratios (d.r.) often exceeding 99:1.

  • Crystalline Intermediates: Unlike pinacol esters, pinanediol derivatives often form crystalline solids, allowing for optical enrichment via recrystallization rather than difficult chromatographic separations.

  • Thermodynamic Stability: The pinanediol ester is exceptionally stable, surviving harsh reaction conditions (e.g., strong bases like LDA/LiHMDS) required for homologation, though this stability necessitates specific deprotection strategies.

Mechanistic Foundation: The Matteson Homologation[1]

The core technology driving this synthesis is the Matteson Asymmetric Homologation . It is not a simple substitution but a stereospecific insertion of a methylene group (from dichloromethane) into the carbon-boron bond.

The "Boron-Ate" Rearrangement

The reaction proceeds through a "boron-ate" complex. The addition of a dichloromethyllithium species (


) to the pinanediol boronate generates a tetrahedral boronate anion. The critical step is the 1,2-metallate rearrangement , where the alkyl group migrates from boron to the adjacent carbon, displacing a chloride ion.

The Role of Zinc Chloride (


): 
In early iterations, this migration was slow and prone to epimerization. The addition of anhydrous 

is the modern standard.

acts as a "chlorine sponge" (Lewis acid), coordinating to the leaving chloride on the

-carbon. This lowers the activation energy for the migration and prevents the dissociation of the intermediate, ensuring high stereofidelity.
Visualization: Mechanistic Pathway

The following diagram details the stereochemical flow from the boronate ester to the


-aminoboronic acid precursor.[1]

MattesonHomologation Figure 1: Stereochemical pathway of the ZnCl2-promoted Matteson Homologation for α-aminoboronic acid synthesis. Start Pinanediol Boronate Ester (1) AteComplex Tetrahedral Boronate Complex Start->AteComplex + LiCHCl2 (-78°C) LiReagent LiCHCl2 (generated in situ) LiReagent->AteComplex AlphaChloro α-Chloro Boronate (2) AteComplex->AlphaChloro 1,2-Migration (Stereospecific) ZnCl2 ZnCl2 (Promoter) ZnCl2->AteComplex Catalyzes Migration Silylated N-Silylated Intermediate AlphaChloro->Silylated + LHMDS (SN2 Displacement) Nucleophile LHMDS (Nucleophile) AlphaAmino Chiral α-Amino Boronate Silylated->AlphaAmino Hydrolysis / Desilylation

[2][3]

Detailed Experimental Protocol

This protocol describes the synthesis of a Leucine analog (L-boroLeu), a key intermediate for Bortezomib.[2]

Phase A: Preparation of Pinanediol Isobutylboronate

Objective: Install the chiral auxiliary.

  • Reagents: Isobutylboronic acid (1.0 equiv), (+)-pinanediol (1.05 equiv), Toluene (anhydrous).

  • Setup: Flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Combine isobutylboronic acid and (+)-pinanediol in toluene (0.5 M concentration).

    • Heat to reflux with vigorous stirring. Water generated is removed azeotropically via the Dean-Stark trap.

    • Monitor by TLC (stain with curcumin or

      
      ) until boronic acid is consumed (~2–4 hours).
      
    • Workup: Cool to RT. Concentrate in vacuo. The resulting oil often crystallizes upon standing or trituration with hexanes.

    • Validation:

      
       NMR should show the disappearance of the boronic acid -OH protons and the integration of the pinanediol skeleton.
      
Phase B: Stereoselective Homologation ( -Chlorination)

Objective: Insert the methylene group with stereocontrol.

  • Reagents: Pinanediol isobutylboronate (from Phase A), Dichloromethane (

    
    , anhydrous), LDA (or 
    
    
    
    -BuLi),
    
    
    (anhydrous, 0.5 M in THF).
  • Critical Parameter: Temperature must be maintained at -100°C to -78°C during lithiation to prevent decomposition of

    
    .
    
  • Procedure:

    • Dissolve

      
       (3.0 equiv) in anhydrous THF under Argon. Cool to -100°C (liquid 
      
      
      
      /EtOH bath).
    • Add LDA (1.2 equiv) dropwise down the side of the flask. Stir for 20 min to generate

      
      .
      
    • Add a solution of Pinanediol isobutylboronate (1.0 equiv) in THF dropwise. Stir for 30 min at -78°C.

    • The Zinc Step: Add anhydrous

      
       solution (0.6–1.0 equiv).
      
    • Allow the reaction to warm slowly to 0°C–RT over 2–4 hours. The migration occurs during this warming phase.

    • Workup: Quench with saturated

      
      . Extract with 
      
      
      
      . Dry (
      
      
      ) and concentrate.
    • Purification: Silica gel chromatography (Hexanes/EtOAc).[3]

Phase C: Stereospecific Amination

Objective: Convert the


-chloro boronate to the 

-amino boronate.
  • Reagents:

    
    -Chloro boronate (from Phase B), LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF).
    
  • Mechanism:

    
     inversion. The stereochemistry is inverted relative to the chloride, but since the chloride formation was stereocontrolled, the amine stereochemistry is predictable.
    
  • Procedure:

    • Cool a solution of

      
      -chloro boronate in THF to -78°C.
      
    • Add LiHMDS (1.1 equiv) dropwise.[4]

    • Allow to warm to RT and stir overnight. The intermediate is a silylated amine [

      
      ].
      
    • Desilylation: Cool to 0°C. Add anhydrous methanol (3.0 equiv) or dilute HCl/dioxane to cleave the TMS groups.

    • Isolation: The product is the pinanediol

      
      -aminoboronate salt (often isolated as the trifluoroacetate or hydrochloride salt after acid workup).
      
Phase D: Deprotection (The "Sticky" Problem)

Pinanediol is difficult to hydrolyze. For drug synthesis (e.g., Bortezomib), the pinanediol group is often exchanged rather than hydrolyzed directly.[2]

  • Method: Transesterification with Phenylboronic Acid. [1][5]

    • Dissolve the pinanediol ester in a biphasic mixture of hexane and water (pH adjusted to ~3).

    • Add phenylboronic acid (1–2 equiv).

    • Phenylboronic acid forms a tighter binding complex with pinanediol, precipitating out or partitioning into the organic phase, releasing the free

      
      -aminoboronic acid into the aqueous phase.
      

Critical Data & Troubleshooting

Quantitative Benchmarks
ParameterTarget RangeConsequence of Deviation
Reaction Temp (Lithiation) -100°C to -78°CDecomposition of

leading to low yield.

Quality
Anhydrous (<50 ppm

)
Moisture kills the "ate" complex; failure of migration.
Diastereomeric Ratio (d.r.) > 98:2Lower d.r. requires difficult separation of diastereomers.
Yield (Homologation) 85–95%Low yield often indicates incomplete migration (warm slower).
Troubleshooting Matrix
  • Problem: Low diastereoselectivity (d.r. < 90:1).

    • Root Cause:[1][6][7][8] Temperature spike during

      
       addition or wet 
      
      
      
      .
    • Fix: Ensure internal probe monitoring; dry

      
       by fusion under vacuum before dissolving in THF.
      
  • Problem: Incomplete conversion of

    
    -chloro to 
    
    
    
    -amino species.
    • Root Cause:[1][6][7][8] Steric hindrance of the pinanediol group shielding the

      
      -carbon.
      
    • Fix: Use LiHMDS at slightly elevated temperatures (0°C to RT) or switch to Sodium Azide (

      
      ) in DMF for less hindered attack (followed by reduction).
      

References

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[9][1][4][5][7][10] Journal of the American Chemical Society, 102(25), 7590–7591. [Link]

  • Matteson, D. S., & Sadhu, K. M. (1981). Boronic ester homologation with 99% chiral selectivity and its use in syntheses of the insect pheromones (3S, 4S)-4-methyl-3-heptanol and exo-brevicomin. Journal of the American Chemical Society, 103(17), 5241–5242. [Link]

  • Andrés, P., Ballano, G., Calaza, M. I., & Cativiela, C. (2016).[9] Synthesis of

    
    -aminoboronic acids. Chemical Society Reviews, 45(8), 2291–2307. [Link]
    
  • Coutts, S. J., et al. (1996). Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids.[11] Tetrahedron Letters, 35(29), 5109-5112. [Link]

Sources

Exploratory

High-Precision Stereocontrol: The Strategic Role of Pinanediol in Boronic Acid Synthesis

Executive Summary In the landscape of asymmetric synthesis, (+)-pinanediol stands as a premier chiral auxiliary, specifically optimized for the stereocontrolled construction of -halo and -amino boronic acids. Unlike tran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, (+)-pinanediol stands as a premier chiral auxiliary, specifically optimized for the stereocontrolled construction of


-halo and 

-amino boronic acids. Unlike transient auxiliaries, pinanediol forms a thermodynamically rigid boronic ester that enables high diastereoselectivity (typically >98% de) during Matteson homologation.

This guide addresses the operational realities of using pinanediol: its superior stereodirecting capability, the specific role of Lewis acid catalysis in the migration step, and the critical downstream challenge of cleaving this exceptionally stable auxiliary to release the active pharmaceutical ingredient (API).

Structural Basis of Stereocontrol

The utility of pinanediol (derived from natural (+)-


-pinene) stems from its rigid, bicyclic terpene skeleton. When condensed with a boronic acid, it forms a cyclic boronic ester.
Mechanistic Advantage[1]
  • Rigidity: Unlike flexible acyclic diols, the pinane backbone locks the conformation of the boronic ester.

  • Face Shielding: The methyl groups on the pinane ring create a steric wall. When a nucleophile (such as dichloromethyllithium) approaches the boron atom, it is forced to attack from the less hindered face, establishing the stereochemistry of the resulting "ate" complex.

  • Thermodynamic Stability: The pinanediol ester is significantly more stable than pinacol or catechol esters. This stability prevents racemization during harsh reaction conditions but necessitates aggressive cleavage protocols later.

The Matteson Homologation: Core Workflow

The Matteson homologation is the standard for synthesizing chiral


-chloroboronic esters, which are precursors to 

-amino boronic acids (e.g., Bortezomib).
The Role of Zinc Chloride ( )

A common failure point in this protocol is the omission or mishandling of


.
  • Without

    
    :  The rearrangement of the boronate "ate" complex is slow and reversible, leading to poor yield and lower diastereoselectivity.
    
  • With

    
    :  The zinc acts as a Lewis acid, chelating the chlorine atom on the 
    
    
    
    -carbon. This facilitates the departure of the chloride leaving group, significantly accelerating the 1,2-migration and locking in the stereochemistry.
Standard Operating Procedure (SOP)

Objective: Homologation of a Pinanediol Boronic Ester (R-B(pin)) to an


-chloro ester.
  • Reagent Preparation:

    • Prepare anhydrous THF solution of the pinanediol boronate substrate.

    • Prepare

      
      in situ by adding n-BuLi to dry 
      
      
      
      in THF at -100°C (internal temperature). Critical:
      
      
      is thermally unstable.
  • Nucleophilic Attack:

    • Add the substrate solution to the

      
       at -78°C.
      
    • Stir for 1 hour. The solution forms the tetrahedral boronate "ate" complex.

  • Zinc-Promoted Migration:

    • Add anhydrous

      
       (0.5–1.0 equiv) as a solution in THF.
      
    • Allow the reaction to warm slowly to 0°C or RT (depending on substrate steric bulk).

    • Observation: The migration occurs during this warming phase.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc.[1][2] The product is the chain-extended

      
      -chloroboronic ester.
      
Visualization: The Matteson Cycle

The following diagram illustrates the mechanistic pathway and the critical intervention of Zinc Chloride.[3][4]

MattesonReaction Figure 1: Mechanism of ZnCl2-Promoted Matteson Homologation Substrate Pinanediol Boronate (Starting Material) AteComplex Tetrahedral Boronate 'Ate' Complex Substrate->AteComplex Nucleophilic Attack (-78°C) Reagent LiCHCl2 (Generated in situ) Reagent->AteComplex Migration 1,2-Migration (Stereodefining Step) AteComplex->Migration Activation ZnCl2 ZnCl2 (Lewis Acid Catalyst) ZnCl2->Migration Chelates Cl Accelerates Step Product Alpha-Chloro Boronic Ester Migration->Product Inversion of Configuration

Figure 1: The zinc cation coordinates to the chlorine leaving group, lowering the activation energy for the 1,2-migration and preventing dissociation of the complex.

The "Sticky" Problem: Cleavage Strategies

Pinanediol's greatest asset (stability) is its greatest liability during the final release of the boronic acid. Hydrolysis under standard acidic conditions (used for pinacol) often fails.

Method A: Transesterification (The Bortezomib Route)

For pharmaceutical scaling, destructive removal or simple hydrolysis is inefficient. The preferred method involves exchanging the pinanediol for a smaller, sacrificial boronic acid.

  • Reagent: Isobutylboronic acid (or phenylboronic acid).

  • Mechanism: Equilibrium driven. The pinanediol prefers to form an ester with the smaller, less sterically hindered isobutylboronic acid, releasing the target drug molecule.

  • Protocol:

    • Dissolve Pinanediol-API conjugate in a biphasic mixture (MeOH/Hexane) or ether.

    • Add excess isobutylboronic acid.

    • Add dilute acid (HCl).

    • The pinanediol transfers to the isobutyl boron species (forming a hexane-soluble byproduct).

    • The free API boronic acid remains in the aqueous/methanol phase.

Method B: The Fluoride Route (KHF2)

Useful for analytical purity or when the target is a trifluoroborate salt.

  • Protocol: Treat the ester with

    
     in MeOH/Water. The thermodynamic stability of the B-F bond drives the expulsion of pinanediol.
    
Visualization: Cleavage Decision Matrix

CleavageStrategy Figure 2: Strategic Selection of Cleavage Methodology Start Pinanediol-Protected Boronic Acid Goal Desired End Product? Start->Goal FreeAcid Free Boronic Acid (e.g., Bortezomib) Goal->FreeAcid Targeting API Salt Trifluoroborate Salt (Stable Solid) Goal->Salt Targeting Storage Form MethodA Method A: Transesterification (w/ Isobutylboronic Acid) FreeAcid->MethodA Scalable Biphasic Workup MethodB Method B: Fluorination (w/ KHF2) Salt->MethodB Precipitation Release API + \nPinanediol-Isobutyl Byproduct Release API + Pinanediol-Isobutyl Byproduct MethodA->Release API + \nPinanediol-Isobutyl Byproduct R-BF3K Salt + \nFree Pinanediol R-BF3K Salt + Free Pinanediol MethodB->R-BF3K Salt + \nFree Pinanediol

Figure 2: Selection of cleavage method depends on whether the final target is the free acid (Method A) or a stable salt intermediate (Method B).

Comparative Analysis: Pinanediol vs. Alternatives

Why choose pinanediol over other auxiliaries?

FeaturePinanediolPinacolDICHED (Dicyclohexyl)
Source (+)-

-Pinene (Natural)
Acetone couplingTrans-stilbene derivative
Stereocontrol Excellent (>98% de) Poor (Achiral)Excellent (>98% de)
Hydrolytic Stability Very High ModerateHigh
Cleavage Difficulty High (Requires exchange)Low (Acid hydrolysis)High
Crystallinity Good (Often oils)GoodExcellent (often solids)
Primary Use Stereoselective Homologation Suzuki CouplingAlternative to Pinanediol

Insight: While DICHED offers similar stereocontrol and often better crystallinity, pinanediol remains the historical and regulatory standard for many boronic acid drugs due to the extensive safety data associated with its cleavage byproducts in established processes like that of Bortezomib.

Case Study: Bortezomib (Velcade)

Bortezomib represents the archetype of pinanediol application.

  • Challenge: Construction of the

    
    -amino boronic acid moiety with precise (R)-configuration.
    
  • Solution:

    • Coupling: Pinanediol is coupled with isobutylboronic acid.[1][2]

    • Homologation: Matteson homologation using

      
       installs the 
      
      
      
      -chloro center.
    • Substitution: The chloride is displaced by a nitrogen nucleophile (often using LiHMDS or similar) with inversion of configuration, yielding the chiral amine.

    • Exchange: The pinanediol is removed via transesterification with isobutylboronic acid, yielding the free boronic acid which trimerizes to the final boroxine drug product.[1]

References

  • Matteson, D. S., & Ray, R. (1980).[5] Directed chiral synthesis with pinanediol boronic esters.[3][5][6] Journal of the American Chemical Society.[5][6][7] Link

  • Matteson, D. S. (2013).[6] Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. Link

  • Sun, C., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[8][9][10] The Journal of Organic Chemistry. Link

  • Beenen, M. A., et al. (2008). Asymmetric Synthesis of Bortezomib. Journal of Medicinal Chemistry.
  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates.[8] Tetrahedron Letters. Link

Sources

Foundational

Introduction to Matteson homologation for alpha-amino acid synthesis

Precision Chemistry: The Matteson Homologation for -Amino Acid Synthesis Executive Summary The Matteson Homologation stands as the gold standard for the stereoselective construction of -amino boronic acids—a critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry: The Matteson Homologation for -Amino Acid Synthesis

Executive Summary

The Matteson Homologation stands as the gold standard for the stereoselective construction of


-amino boronic acids—a critical pharmacophore class exemplified by the proteasome inhibitor Bortezomib (Velcade®). Unlike traditional amino acid syntheses (e.g., Strecker or asymmetric hydrogenation) that target carboxylic acids, the Matteson protocol allows for the precise insertion of a chiral carbon center into a carbon-boron bond. This guide provides a technical deep-dive into the mechanism, operational parameters, and industrial application of this reaction, specifically tailored for medicinal chemists requiring high diastereomeric excess (

).

Part 1: The Mechanistic Core

The power of the Matteson Homologation lies in reagent control via a chiral auxiliary (typically pinanediol) rather than substrate control. The reaction proceeds through a 1,2-metallate rearrangement, a pathway that allows for the complete inversion of stereochemistry at the newly formed center.

The Zinc Chloride Effect

While the reaction can proceed with lithium alone, the addition of anhydrous Zinc Chloride (


) is the "expert" modification. 

serves two critical functions:
  • Lewis Acid Activation: It coordinates to the chlorine leaving group on the "ate" complex, lowering the activation energy for the migration.

  • Epimerization Suppression: It sequesters the liberated chloride ion as a zincate species (

    
    ), preventing the chloride from attacking the product and scrambling the stereocenter.
    
Diagram 1: Mechanistic Pathway & Stereochemical Logic

MattesonMechanism Start Boronic Ester (Pinanediol Auxiliary) AteComplex Tetrahedral 'Ate' Complex (Metastable Intermediate) Start->AteComplex + Reagent (-78°C) Reagent LiCHCl2 (Dichloromethyllithium) Reagent->AteComplex Migration 1,2-Migration (Inversion of Configuration) AteComplex->Migration ZnCl2 Promoted ZnCl2 ZnCl2 Catalyst ZnCl2->Migration Product α-Chloro Boronic Ester (99% de) Migration->Product - LiZnCl3

Caption: The stereospecific 1,2-migration is driven by the relief of steric strain and the Lewis acid-assisted departure of the leaving group.

Part 2: Strategic Application – The Amino Acid Installation

The Matteson reaction yields an


-chloro boronic ester.[1][2][3] To convert this into an 

-amino acid derivative, a nucleophilic displacement is required.[4] The industry-standard method utilizes Lithium Hexamethyldisilazane (LiHMDS) .
Why LiHMDS?
  • Steric Bulk: Prevents double alkylation.

  • Silylation: The intermediate N-silylated species is stable enough to be handled but easily hydrolyzed to the free amine or directly coupled in peptide synthesis.

  • Stereoretention: The displacement of the chloride by the nitrogen nucleophile proceeds with inversion , restoring the stereochemistry dictated by the initial chiral auxiliary (net retention relative to the auxiliary's directing face).

Part 3: Critical Parameters & Optimization

Success in Matteson Homologation is binary; it either works with high


 or fails due to temperature mismanagement.
ParameterCritical RangeScientific Rationale
Temperature (Step 1)

to


decomposes rapidly above

via

-elimination to form dichlorocarbene (

), which kills the reaction.
Solvent Quality THF (Anhydrous)Moisture destroys the organolithium reagent immediately. THF coordinates Li, stabilizing the carbenoid.
ZnCl2 Stoichiometry 0.5 - 1.0 equivEssential to trap

ions. Insufficient

leads to lower diastereoselectivity (drifts from 99:1 to 90:1).
Chiral Auxiliary (+)-PinanediolThe rigid bicyclic structure provides superior facial discrimination compared to simple diols like tartrates.

Part 4: Experimental Protocol

Target: Synthesis of a Leucine-analog Boronic Acid Precursor.

Reagent Preparation (In Situ)
  • Setup: Flame-dried 3-neck flask, Argon atmosphere, internal thermometer.

  • Solvent: Anhydrous THF (0.3 M concentration relative to substrate).

  • DCM: Add Dichloromethane (

    
    , 1.2 equiv).
    
  • Cooling: Cool mixture to

    
     (Liquid 
    
    
    
    /EtOH bath).
  • Lithiation: Add n-BuLi or LDA (1.1 equiv) dropwise down the side of the flask. Critical: Internal temp must not rise above

    
    . Stir for 10 min.
    
Homologation
  • Addition: Dissolve the Pinanediol Boronic Ester (1.0 equiv) in THF and add dropwise. Maintain temp

    
    .
    
  • Incubation: Stir at

    
     for 1 hour to ensure "ate" complex formation.
    
  • Catalysis: Add anhydrous

    
     (0.8 equiv) solution in THF.
    
  • Rearrangement: Allow the reaction to warm slowly to

    
     (or RT) over 4–12 hours. The migration happens during this warming phase.
    
Amino Installation (LiHMDS Method)
  • Cooling: Cool the crude

    
    -chloro ester mixture to 
    
    
    
    .
  • Displacement: Add LiHMDS (1.1 equiv).

  • Warming: Warm to RT and stir overnight.

  • Workup: Quench with anhydrous MeOH (to form the amine) or dilute acid (to form the ammonium salt).

Part 5: Case Study – The Synthesis of Bortezomib

Bortezomib (Velcade) is the premier example of this chemistry. The synthesis requires the installation of a chiral boron-carbon bond that mimics a Leucine residue.

Diagram 2: Industrial Workflow for Bortezomib

BortezomibFlow Step1 Isobutylboronic Acid + (+)-Pinanediol Step2 Matteson Homologation (LiCHCl2 / ZnCl2) Step1->Step2 Intermediate1 α-Chloro Boronic Ester (Key Chiral Intermediate) Step2->Intermediate1 Stereocenter Established Step3 LiHMDS Displacement (-78°C to RT) Intermediate1->Step3 Intermediate2 Silylated Aminoboronic Ester Step3->Intermediate2 N-Installation Step4 Coupling with Pyrazine-2-carbonyl-Phe-OH Intermediate2->Step4 Peptide Coupling Final Bortezomib (Velcade) Step4->Final

Caption: The convergent synthesis of Bortezomib relies on the Matteson reaction to set the crucial stereocenter on the boron-bearing carbon.[2][4]

Why Matteson over others for Bortezomib?

The boronic acid moiety is a reversible covalent inhibitor of the proteasome.[5] If one were to use standard peptide coupling, the C-terminal would be a carboxylic acid. To get the boronic acid, one would have to reduce the acid (difficult) or start with a boronic acid precursor. The Matteson reaction allows the direct construction of the amino-boronic acid skeleton from simple alkyl boronic esters, making it the only viable industrial route.

References

  • Matteson, D. S., & Ray, R. (1980).[6] Directed chiral synthesis with pinanediol boronic esters.[4][7][8][6] Journal of the American Chemical Society, 102(25), 7590–7591. [Link]

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic ester homologation with 99% chiral selectivity and its use in syntheses of the insect pheromones (3S, 4S)-4-methyl-3-heptanol and exo-brevicomin. Journal of the American Chemical Society, 105(7), 2077–2078.[8] [Link]

  • Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

  • Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45, 2291-2307.[9] [Link]

  • Adams, J., et al. (1998).[4] Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(23), 333-338. [Link]

Sources

Exploratory

Technical Guide: Sourcing and Synthesis of (R)-BoroPhg(+)-Pinanediol-HCl

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement scientists. It addresses the scarcity of the specific "Phg" (Phenylglycine) analog compared to the common "Phe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement scientists. It addresses the scarcity of the specific "Phg" (Phenylglycine) analog compared to the common "Phe" (Phenylalanine) analog and provides a robust "Make vs. Buy" technical framework.

Status: Custom Synthesis / High-Value Intermediate Application: Serine Protease Inhibitors, Proteasome Inhibitors, Boronic Acid Peptidomimetics

Part 1: Executive Summary & Chemical Identity

The Core Challenge: Unlike its ubiquitous counterparts (R)-BoroLeu (Bortezomib intermediate) and (R)-BoroPhe, the Phenylglycine analog (R)-BoroPhg(+)-Pinanediol-HCl is rarely a stock catalog item. It represents a "privileged structure" in medicinal chemistry, often used to probe the S1 pocket of serine proteases where a direct phenyl-to-alpha-carbon attachment is required for steric constraint or pi-stacking interactions.

Chemical Identity Verification: Researchers frequently conflate BoroPhg with BoroPhe. Verification of the chemical structure is critical before sourcing.

Feature(R)-BoroPhg (Target)(R)-BoroPhe (Common Analog)
Amino Acid Parent Phenylglycine (Phg)Phenylalanine (Phe)
Side Chain Phenyl group directly on

-carbon
Benzyl group (Phenyl + Methylene spacer)
Formula (Free Base)


Structural Motif

-Aminobenzylboronate

-Amino-2-phenylethylboronate
Commercial Status Custom Synthesis / Made-to-Order In Stock (Commodity)

IUPAC Name: (R)-[Amino(phenyl)methyl]boronic acid (+)-pinanediol ester hydrochloride Note: The (+)-pinanediol directing group is derived from (1S, 2S, 3R, 5S)-(+)-pinanediol.

Part 2: Commercial Supply Chain & Sourcing Strategy

Due to the instability of


-aminoboronic acids in their free form and the niche application of the Phg analog, this compound is almost exclusively available via Custom Synthesis (CRO)  or specialized boron catalogs.
Validated Suppliers (Specialized Boron Chemistry)

Do not rely on general aggregators. Sourcing should be directed to CROs with demonstrated expertise in Matteson Asymmetric Homologation .

  • Boron Molecular (Australia/USA): High expertise in boronic ester synthesis. Likely to have the precursor (Phenylboronic acid pinanediol ester) in stock to initiate rapid custom synthesis.

  • Combi-Blocks (USA): Frequently stocks the "Phe" and "Leu" variants; capable of rapid "Make-on-Demand" for the Phg analog.

  • Advanced ChemBlocks: Known for stocking boronic acid peptidomimetic building blocks.

  • Bide Pharmatech (China): Major supplier for boronic acid intermediates; cost-effective for gram-scale custom orders.

Procurement Specification (RFP)

When requesting quotes, copy-paste the following technical specification to ensure stereochemical fidelity:

Request for Quote: (R)-BoroPhg-(+)-Pinanediol-HCl Structure:


-Aminobenzylboronic acid (+)-pinanediol ester HCl salt.
Stereochemistry:  >98% de (diastereomeric excess) at the 

-carbon. Salt Form: Hydrochloride (Critical for stability; free amine is unstable). Precursor Origin: Must be synthesized via Matteson Homologation from (+)-Pinanediol to ensure (R)-configuration at the

-center.

Part 3: Technical Synthesis Guide (The "Make" Option)

If commercial lead times (>4 weeks) are prohibitive, the synthesis of (R)-BoroPhg(+)-Pinanediol-HCl is a validated, self-checking protocol achievable in a standard organic chemistry lab.

The Mechanism: Matteson Asymmetric Homologation

The synthesis relies on the substrate-controlled stereoselectivity of (+)-pinanediol.[1] Unlike BoroPhe (which starts from Benzylboronate), BoroPhg starts from Phenylboronic acid .

Synthesis Workflow Diagram

MattesonSynthesis cluster_legend Stereochemical Control Start Phenylboronic Acid + (+)-Pinanediol Inter1 Phenylboronic Acid Pinanediol Ester Start->Inter1 Dehydration (Toluene, Dean-Stark) Inter2 Borate Complex (Tetrahedral Intermediate) Inter1->Inter2 Nucleophilic Attack Reagent1 LiCHCl2 (in situ from CH2Cl2 + LDA) Reagent1->Inter2 Inter3 (S)-alpha-Chloro Benzylboronate Inter2->Inter3 ZnCl2 Catalyzed 1,2-Migration (Stereoselective) Product (R)-BoroPhg (+)-Pinanediol Ester Inter3->Product SN2 Displacement (Inversion) Reagent2 LiHMDS (Inversion of Config) Reagent2->Product Salt (R)-BoroPhg-HCl (Final Stable Salt) Product->Salt HCl/Dioxane Desilylation Legend1 Chiral Director: (+)-Pinanediol

Figure 1: Matteson Homologation pathway for (R)-BoroPhg.[1] The chirality of the pinanediol group directs the insertion of the dichloromethyl group, and the subsequent displacement by LiHMDS inverts the center to the desired (R) configuration.

Step-by-Step Protocol

Step 1: Esterification

  • Reagents: Phenylboronic acid (1.0 eq), (+)-Pinanediol (1.0 eq), Toluene.

  • Procedure: Reflux with a Dean-Stark trap to remove water.

  • Checkpoint:

    
    B NMR should show a shift from ~30 ppm (acid) to ~32 ppm (ester).
    
  • Why: Pinanediol is the "chiral auxiliary" that will dictate the stereochemistry of the new C-B bond.

Step 2: Homologation (The Critical Step)

  • Reagents: Phenyl-B(Pin) (from Step 1),

    
     (solvent & reagent), LDA (Lithium Diisopropylamide), 
    
    
    
    (anhydrous).
  • Procedure:

    • Cool THF/DCM mixture to -100°C (liquid

      
      /EtOH).
      
    • Add LDA dropwise to generate

      
       in situ.
      
    • Add Phenyl-B(Pin).[2]

    • Add

      
       (promotes the migration).
      
    • Allow to warm to RT.

  • Mechanism: The dichloromethyl anion attacks the boron. The phenyl group migrates to the adjacent carbon, displacing one chloride.

  • Result:

    
    -chloro-benzylboronate.
    

Step 3: Stereospecific Displacement

  • Reagents: LiHMDS (Lithium Hexamethyldisilazide).[1]

  • Procedure: Add LiHMDS at -78°C to the

    
    -chloro intermediate.
    
  • Mechanism: This is an

    
     reaction.[1] The Nitrogen attacks the 
    
    
    
    -carbon, displacing the second chloride with inversion of configuration .
  • Note: If you used (+)-Pinanediol, the migration gives (S)-chloro, and displacement gives (R)-amino .

Step 4: Salt Formation

  • Reagents: Anhydrous HCl in Dioxane or Ether.

  • Procedure: Treat the silylated amine intermediate with HCl. The product precipitates as a white solid.[3]

  • Storage: Store at -20°C under Argon.

Part 4: Quality Control & Data Validation

To ensure the integrity of the sourced or synthesized compound, compare analytical data against these expected values.

NMR Characterization
  • 
    H NMR (DMSO-d6): 
    
    • Look for the

      
      -proton (CH-N) around 4.0 - 4.5 ppm . In BoroPhg, this signal is deshielded by the phenyl ring compared to BoroLeu.
      
    • Pinanediol Signals: Distinct methyl singlets (0.8 - 1.3 ppm) and the chiral bicyclic protons.

    • Aromatic Region: 7.3 - 7.5 ppm (Phenyl group).

  • 
    B NMR: 
    
    • Expected shift: ~30-32 ppm (Broad singlet).

    • Warning: A sharp peak at ~20 ppm indicates hydrolysis (boronic acid formation) or tetrahedral adduct formation.

Stability Warning (Self-Validating Check)

-Aminoboronic acids are prone to protodeboronation  (loss of the boron group) in basic aqueous media or high temperatures.
  • Test: Dissolve a small sample in

    
    . If the 
    
    
    
    H NMR shows the disappearance of the
    
    
    -proton signal or the appearance of benzyl amine derivatives, the compound has degraded.
  • Handling: Always handle as the HCl salt. Neutralize only immediately prior to coupling reactions.

References

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chirality Transfer. Journal of the American Chemical Society.[4]

    • Foundational text on the Matteson rearrangement used to synthesize this class of molecules.
  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry.

    • Establishes the biological utility of alpha-aminoboronic acids (BoroPhg/BoroPhe) as protease inhibitors.
  • CymitQuimica. (2024).[1][5] Catalog Entry for (R)-BoroPhe-(+)-Pinanediol-HCl (Analog Reference).

    • Reference for commercial specifications of the closely rel
  • ChemicalBook. (2024). Product Directory for Boronic Acid Pinanediol Esters.

    • General sourcing directory for identifying custom synthesis vendors in China/India.

Sources

Foundational

Precision Engineering of Chiral Centers: A Technical Guide to Asymmetric Synthesis with Boronic Esters

Executive Summary This guide addresses the mechanistic principles and practical applications of asymmetric synthesis utilizing boronic esters.[1] Unlike rigid carbon centers, the boron atom possesses an empty p-orbital t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the mechanistic principles and practical applications of asymmetric synthesis utilizing boronic esters.[1] Unlike rigid carbon centers, the boron atom possesses an empty p-orbital that acts as a "chemical trigger," allowing for temporary coordination (formation of "ate" complexes) followed by stereospecific 1,2-migrations. This unique reactivity profile enables the construction of contiguous stereocenters with exceptional fidelity. This document details the three primary modes of stereocontrol—substrate-controlled homologation, reagent-controlled allylboration, and catalyst-controlled hydroboration—and provides self-validating protocols for immediate laboratory application.

Part 1: The Mechanistic Foundation

The "Ate" Complex as the Engine of Chirality

The core principle driving asymmetric boron chemistry is the transformation of a neutral, trigonal planar (


) boronic ester into a negatively charged, tetrahedral (

) "ate" complex.[2]
  • Lewis Acidity: The empty p-orbital on boron accepts a nucleophile (e.g., a carbanion).[3]

  • Stereoelectronic Alignment: In the resulting tetrahedral intermediate, the migrating group (R) and the leaving group (X) on the

    
    -carbon align anti-periplanar.
    
  • 1,2-Migration: The carbon-boron bond breaks as the R-group migrates to the

    
    -carbon, displacing the leaving group with complete stereochemical retention at the migrating center and inversion at the migration terminus.
    

Part 2: Substrate-Controlled Stereoselectivity

The Matteson Homologation

The Matteson Homologation is the gold standard for iterative chain extension. It utilizes a chiral auxiliary (typically pinanediol or dicyclohexylethanediol/DICHED) on the boron atom to direct the addition of a dichloromethyl anion.

Mechanism of Action

The chiral diol imposes a steric environment that forces the incoming dichloromethyllithium to attack the boron atom from the least hindered face. The subsequent 1,2-migration is stereospecific.[1][3][4] Zinc chloride (


) is critical in this sequence; it acts as a Lewis acid to chelate the chlorine atom, enhancing its leaving group ability and accelerating the migration step, which prevents equilibration of the intermediate "ate" complex.[5]

MattesonHomologation Start Chiral Boronic Ester (sp2 Boron) AteComplex Boronate 'Ate' Complex (sp3 Boron, Tetrahedral) Start->AteComplex + Reagent (-100°C) Reagent LiCHCl2 (Dichloromethyllithium) Reagent->AteComplex Migration 1,2-Migration (Stereodetermining Step) AteComplex->Migration Activated by ZnCl2 ZnCl2 ZnCl2 Catalyst (Lewis Acid Activation) ZnCl2->Migration Product Alpha-Chloro Boronic Ester (Homologated) Migration->Product - LiCl

Figure 1: The Matteson Homologation cycle showing the formation of the critical 'ate' complex and ZnCl2-assisted migration.[6]

Experimental Protocol: Matteson Homologation

Objective: One-carbon homologation of a phenyl boronic ester. Self-Validating Check: The disappearance of the starting material's


B NMR signal (~30 ppm) and appearance of the "ate" complex (~5 ppm) confirms nucleophilic addition.
StepActionCritical Parameter / Rationale
1 Reagent Prep Dissolve dichloromethane (DCM, 3.0 equiv) in anhydrous THF. Cool to -100°C (liquid

/EtOH).
2 Deprotonation Add n-BuLi (1.1 equiv) dropwise down the flask wall.[3] Stir for 10 min. Generates LiCHCl2 in situ.[3] Temp must remain <-95°C to prevent carbene decomposition.[3]
3 Substrate Addition Add chiral boronic ester (1.0 equiv) dissolved in THF. Stir for 15 min.
4 Lewis Acid Add anhydrous

(1.0 equiv, typically 1M in ether).[3]
5 Migration Allow to warm slowly to 23°C over 2-3 hours. Migration occurs during warming.[3]
6 Validation Aliquot for

B NMR. Signal should return to ~30 ppm (trigonal product) from ~5 ppm (intermediate).[3]
7 Workup Quench with sat.

.[3] Extract with ether.[3]

Part 3: Reagent-Controlled Stereoselectivity

Asymmetric Allylboration

When a chiral allylboron reagent adds to an aldehyde, the stereochemical outcome is dictated by the reagent's chirality and the geometry of the double bond, governed by the Zimmerman-Traxler transition state .[7]

  • (E)-Crotylboronates

    
    Anti  homoallylic alcohols.[3]
    
  • (Z)-Crotylboronates

    
    Syn  homoallylic alcohols.[3]
    

The reaction proceeds via a closed, six-membered chair-like transition state where the aldehyde substituent occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.

ZimmermanTraxler Reagents Aldehyde + (E)-Crotylboronate TS Zimmerman-Traxler TS (Chair Conformation) Reagents->TS Coordination Interaction Minimization of 1,3-Diaxial Strain TS->Interaction Product Anti-Homoallylic Alcohol TS->Product C-C Bond Formation

Figure 2: The Zimmerman-Traxler transition state model predicting anti-selectivity from (E)-crotylboronates.

Part 4: Catalyst-Controlled Stereoselectivity

Rhodium-Catalyzed Asymmetric Hydroboration

This method utilizes an achiral borane (e.g., pinacolborane or catecholborane) and a chiral catalyst to induce stereochemistry.[2][3][8][9]

  • Catalyst System: Cationic Rh(I) complexes with chiral bisphosphine ligands (e.g., Rh(cod)

    
    BF
    
    
    
    + BINAP or JOSIPHOS).[3]
  • Mechanism: The reaction proceeds via oxidative addition of the H-B bond to Rh, followed by alkene coordination.[10] The migratory insertion step is stereodetermining.[3]

  • Selectivity: Unlike uncatalyzed hydroboration (which is sterically driven), Rh-catalyzed hydroboration is electronically driven, often favoring the branched product for styrene derivatives.

Part 5: Preserving Chirality in Cross-Coupling

Stereospecific Suzuki-Miyaura Coupling

Once a chiral boronic ester is synthesized, it often serves as a nucleophile in cross-coupling.[3] Maintaining the hard-won stereocenter is paramount.[3]

  • Standard Rule:

    
    -
    
    
    
    coupling of secondary boronic esters generally proceeds with retention of configuration .[3]
  • Mechanism:

    • Transmetallation: The Pd(II)-Ar complex displaces the boron moiety.[3] This step is concerted (SE2-like), leading to retention.[3]

    • Reductive Elimination: The C-C bond forms with retention of the geometry established during transmetallation.[3]

Note: Inversion can occur under specific conditions (e.g., certain Ni-catalyzed pathways or with specific additives like phenyllithium), but standard Pd-catalyzed protocols with bases like


 or 

favor retention.[3]

References

  • Matteson, D. S. (2013).[2][3] "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry. Link

  • Leonori, D., & Aggarwal, V. K. (2014).[3][11] "Lithiation-Borylation Methodology and Its Application in Synthesis." Accounts of Chemical Research. Link

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[3] "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis." Angewandte Chemie International Edition. Link

  • Burgess, K., & Ohlmeyer, M. J. (1988).[3] "Transition-metal-promoted hydroborations of alkenes: emerging methodology for organic transformations." Chemical Reviews. Link

  • Brown, H. C., & Bhat, K. S. (1986).[3] "Chiral synthesis via organoboranes. 7. Diastereoselective and enantioselective synthesis of erythro- and threo-beta-methylhomoallyl alcohols via enantiomeric (Z)- and (E)-crotylboronates." Journal of the American Chemical Society.[12] Link

Sources

Exploratory

Technical Whitepaper: Stability &amp; Storage Architecture for (R)-BoroPhg(+)-Pinanediol-HCl

The following technical guide is structured to provide an exhaustive analysis of the stability, storage, and handling of (R)-BoroPhg(+)-Pinanediol-HCl . This document synthesizes physicochemical principles with practical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of the stability, storage, and handling of (R)-BoroPhg(+)-Pinanediol-HCl . This document synthesizes physicochemical principles with practical laboratory protocols to ensure the integrity of this critical chiral building block.

[1]

Executive Summary

(R)-BoroPhg(+)-Pinanediol-HCl (Boron-Phenylglycine pinanediol ester hydrochloride) is a specialized


-aminoboronic acid derivative used primarily as a chiral intermediate in the synthesis of proteasome inhibitors and serine protease transition-state mimics.[1]

Unlike free boronic acids, which are prone to dehydration (boroxine formation) and oxidation, the pinanediol ester moiety acts as a thermodynamic sink, imparting exceptional stability against hydrolysis. However, the compound remains susceptible to hygroscopic degradation and base-catalyzed protodeboronation . This guide defines a storage protocol ensuring


 purity retention over extended periods (12–24 months).

Physicochemical Identity & Stability Profile[2][3]

Molecular Architecture
  • Chemical Name: (R)-1-Amino(phenyl)methylboronic acid (+)-pinanediol ester hydrochloride.[1]

  • Structural Logic:

    • 
      -Amine (HCl salt):  The protonated amine (
      
      
      
      ) prevents oxidative deamination and stabilizes the C-B bond by reducing electron density at the
      
      
      -carbon.[1]
    • Pinanediol Ester: A bulky, bicyclic chiral directing group derived from (+)-pinanediol.[1] It forms a rigid 5-membered dioxaborolane ring that is significantly more stable than pinacol or neopentyl glycol esters due to the "pinanediol effect" (steric bulk + thermodynamic stability).[1]

    • Stereochemistry: The (R)-configuration at the

      
      -carbon (due to Cahn-Ingold-Prelog priority shifts where Boron < Carbon) spatially mimics the L-amino acid  (L-Phenylglycine) configuration.[1]
      
Degradation Mechanisms

Understanding why the molecule degrades is the first step in preventing it.

Threat VectorMechanismRisk LevelPrevention Strategy
Hydrolysis Water attacks the Boron atom, displacing the pinanediol diol.[1] This is reversible but leads to the free boronic acid, which can polymerize.Low (Acid/Neutral)High (Basic)Maintain anhydrous conditions; avoid pH > 7.5 during handling.[1]
Oxidation Atmospheric

inserts into the C-B bond (migration of C to O), cleaving the bond to form an alcohol (deboronation).[1]
ModerateStore under Argon/Nitrogen; keep as HCl salt (free amine promotes oxidation).[1]
Hygroscopicity The ionic HCl lattice attracts atmospheric moisture, causing deliquescence and facilitating localized hydrolysis.HighDesiccated storage is mandatory.[1]
Epimerization Inversion of the chiral center at the

-carbon.[1]
LowAvoid high temperatures (>40°C) in solution.[1]

Storage & Handling Protocols

The "Gold Standard" Storage Protocol

The following protocol is a self-validating loop designed to minimize entropy (degradation).

Condition: Solid State (Lyophilized powder or crystalline solid).[1]

  • Primary Containment: Amber glass vial with a Teflon-lined screw cap (minimize UV and gas exchange).

  • Atmosphere: Headspace must be purged with dry Argon or Nitrogen before sealing.

  • Secondary Containment: Place the primary vial inside a heat-sealed aluminized Mylar bag containing a packet of activated silica gel or molecular sieves.

  • Temperature: -20°C (

    
     5°C) .
    
    • Rationale: At -20°C, the kinetic rate of oxidation and hydrolysis is effectively halted.

  • Thawing (Critical Step):

    • Do NOT open cold vials. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating immediate surface degradation.

Solution Stability & Reconstitution

(R)-BoroPhg(+)-Pinanediol-HCl is distinct from many reagents in that its ester is robust, but its solution behavior is solvent-dependent.[1]

  • Recommended Solvents: DMSO (anhydrous), Methanol (anhydrous), DMF.[1]

  • Forbidden Solvents: Water (long-term), aqueous bases (NaOH,

    
    ), acetone (potential for ketal formation/exchange).[1]
    
  • Working Life:

    • In DMSO at -20°C: Stable for 3–6 months.

    • In Methanol at RT: Stable for 24–48 hours (potential for slow transesterification with methanol, though pinanediol usually outcompetes methanol).

Visualizing the Stability Logic

The following diagram maps the degradation pathways and the intervention points provided by the storage protocol.

StabilityPathways cluster_Storage Storage Defense System Compound (R)-BoroPhg(+)-Pinanediol-HCl (Intact Active) FreeAmine Free Amine Intermediate (Susceptible) Compound->FreeAmine Deprotonation (Loss of HCl) BoronicAcid Free Boronic Acid (Polymerization Risk) Compound->BoronicAcid Hydrolysis (Slow) Alcohol Alcohol Degradant (C-B Bond Cleavage) FreeAmine->Alcohol Autoxidation (+ O2) Moisture Moisture (H2O) Moisture->BoronicAcid Base Base (pH > 8) Base->FreeAmine Oxygen Oxygen (O2) Oxygen->Alcohol Desiccant Desiccant/Seal Desiccant->Moisture Blocks Argon Argon Atmosphere Argon->Oxygen Displaces Cold -20°C Storage Cold->FreeAmine Slows Kinetics

Caption: Mechanistic pathways of degradation (red/yellow) blocked by specific storage interventions (green).[1]

Quality Control & Analytical Verification

To validate the integrity of the compound after storage, use the following analytical markers.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).[1]

    • Note: Avoid phosphate buffers which can interact with boron.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 210 nm (Phenyl ring absorption) or 254 nm.[1]

  • Pass Criteria: Single peak >98% area.

    • Failure Mode: Appearance of a broad fronting peak (free boronic acid) or a distinct peak with different retention time (oxidized alcohol product).[1]

NMR Validation ( H and B)
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .[1]
  • 
    B NMR:  The most definitive test.
    
    • Intact Ester: Single peak around

      
       30–32 ppm (characteristic of boronate esters).
      
    • Degraded (Hydrolyzed): Peak shift to

      
       28–29 ppm (free boronic acid).[1]
      
    • Degraded (Oxidized): Peak at

      
       18–20 ppm (boric acid/borate ester).[1]
      

References

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Defines the stability hierarchy of pinanediol vs. pinacol esters).
  • Cioffi, C. L., et al. (2009). "Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters". The Journal of Organic Chemistry, 74(24), 9517–9520. Link[1]

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategies".[2][3] MedChemComm, 1(3), 183-198.[1] Link

  • Betou, M., & Hall, D. G. (2014). "Recent advances in the synthesis of α-aminoboronic acids and their esters". Organic & Biomolecular Chemistry, 12, 1-13.[1] (Discusses the handling of

    
    -aminoboronates). Link
    

Sources

Protocols & Analytical Methods

Method

Diastereoselective synthesis protocol using (R)-BoroPhg(+)-Pinanediol-HCl

Application Note: Diastereoselective Synthesis Protocol Using (R)-BoroPhg(+)-Pinanediol-HCl Introduction & Chemical Context (R)-BoroPhg(+)-Pinanediol-HCl is a specialized chiral building block used primarily in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Synthesis Protocol Using (R)-BoroPhg(+)-Pinanediol-HCl

Introduction & Chemical Context

(R)-BoroPhg(+)-Pinanediol-HCl is a specialized chiral building block used primarily in the synthesis of peptide boronic acid inhibitors, a class of therapeutics targeting serine proteases and the 20S proteasome (e.g., Bortezomib, Ixazomib).

  • Chemical Identity: The compound is the hydrochloride salt of the pinanediol ester of (R)-1-amino-2-phenylethylboronic acid.

  • The Pinanediol Advantage: Unlike simple dialkyl esters, the (+)-pinanediol auxiliary forms a rigid, bicyclic boronate ester. This confers exceptional thermodynamic stability, protecting the Lewis-acidic boron atom from nucleophilic attack and minimizing racemization of the labile C

    
    -B bond during peptide coupling.
    
  • Critical Challenge: While the pinanediol group stabilizes the molecule, the C

    
    -proton remains acidic (
    
    
    
    ). Excessive base or uncontrolled temperatures during coupling can lead to rapid epimerization, destroying the diastereoselectivity essential for biological activity.

Handling & Storage

  • State: White to off-white hygroscopic solid.

  • Storage:

    
     under argon/nitrogen. Desiccate before opening.
    
  • Stability: The HCl salt is stable for months. The free amine (generated in situ) is unstable and prone to protodeboronation or cyclization; it must be used immediately upon liberation.

Protocol A: Diastereoselective Peptide Coupling

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Leu-OH) to (R)-BoroPhg(+)-Pinanediol-HCl.

Mechanism: Amide bond formation via mixed anhydride or active ester. Standard: TBTU/HATU methods are acceptable, but the Mixed Anhydride Method (IBCF) is preferred for boronic acids to strictly limit racemization.

Reagents:
  • Amine: (R)-BoroPhg(+)-Pinanediol-HCl (1.0 equiv)

  • Acid: N-Protected Amino Acid (1.1 equiv)

  • Coupling Agent: Isobutyl chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (2.2 equiv total: 1.1 for activation, 1.1 for salt neutralization)

  • Solvent: Anhydrous THF or DMF/DCM (0.1 M concentration)

Step-by-Step Methodology:
  • Activation (The "Acid" Component):

    • Dissolve the N-protected amino acid (1.1 equiv) in anhydrous THF under inert atmosphere.

    • Cool to

      
        (ice/salt bath).
      
    • Add NMM (1.1 equiv). Stir for 2 minutes.

    • Dropwise add IBCF (1.1 equiv). A white precipitate (NMM

      
      HCl) will form.
      
    • Critical: Stir for exactly 10–15 minutes. Longer times increase urethane side-products; shorter times result in incomplete activation.

  • Preparation of the Amine (The BoroPhg Component):

    • In a separate vial, dissolve (R)-BoroPhg(+)-Pinanediol-HCl (1.0 equiv) in minimal DMF or THF.

    • Cool to

      
       .
      
    • Add the second portion of NMM (1.1 equiv) to neutralize the HCl salt.

    • Expert Tip: Do not use DIPEA if possible; its higher basicity increases racemization risk. If solubility is an issue, use DIPEA only at

      
      .
      
  • Coupling Event:

    • Transfer the neutralized BoroPhg solution into the mixed anhydride solution at

      
       .
      
    • Stir at

      
       for 1 hour, then allow to warm slowly to room temperature over 3 hours.
      
  • Quench & Workup:

    • Evaporate THF/DMF under reduced pressure (keep bath

      
      ).
      
    • Redissolve residue in EtOAc.

    • Wash Sequence:

      • 10% Citric Acid (removes unreacted amine/base).

      • 5% NaHCO

        
         (removes unreacted acid). Caution: Brief wash only. Boronic esters can hydrolyze in basic aqueous media.
        
      • Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Data Output: Typical Yields
Coupling MethodYield (%)Diastereomeric Excess (de)Notes
IBCF / NMM 85-92% >98% Recommended. Lowest racemization.
HATU / DIPEA75-85%85-90%High risk of epimerization due to DIPEA.
EDCI / HOBt80-88%92-95%Good alternative; slower reaction time.

Visualization: Coupling Workflow

The following diagram illustrates the critical temperature control points required to maintain stereochemical integrity.

G cluster_0 Activation Phase (-15°C) cluster_1 Amine Liberation (0°C) start Start: Reagents Prep act1 N-Protected AA + NMM (Solvent: THF) start->act1 lib1 (R)-BoroPhg-Pin-HCl + NMM start->lib1 act2 Add IBCF (Formation of Mixed Anhydride) act1->act2 10 min activation couple Coupling Reaction (-15°C -> RT over 3h) act2->couple Electrophile lib2 Free Amine Generated (Unstable - Use Immediately) lib1->lib2 Neutralization lib2->couple Nucleophile workup Workup (EtOAc/Citric Acid) Avoid Strong Base couple->workup product Final Product: Peptide-BoroPhg-Pin workup->product

Caption: Kinetic control workflow for coupling (R)-BoroPhg-Pinanediol. Note the parallel preparation streams to minimize free amine degradation.

Protocol B: Pinanediol Cleavage (Transesterification)

The pinanediol group is thermodynamically stable and cannot be removed by simple hydrolysis without harsh conditions that destroy the peptide. The industry standard for removing pinanediol (to access the free boronic acid drug) is biphasic transesterification .

Concept: Drive the equilibrium toward the free boronic acid by trapping the pinanediol with a sacrificial boronic acid (usually isobutylboronic acid or phenylboronic acid).

Methodology:
  • Dissolution: Dissolve the Peptide-BoroPhg-Pinanediol ester (1.0 equiv) in Methanol.

  • Add Scavenger: Add Isobutylboronic acid (5.0 equiv).

  • Acidification: Add 1N HCl (aqueous) to adjust pH to

    
    .
    
  • Biphasic Addition: Add Hexane (volume equal to methanol).

  • Reaction: Stir vigorously at Room Temperature.

    • Mechanism:[1][2][3] The pinanediol transfers from the drug molecule to the isobutylboronic acid (forming isobutylboronate pinanediol ester), which is highly lipophilic.

    • Partitioning: The lipophilic byproduct migrates into the Hexane layer. The target free boronic acid (drug) remains in the Methanol/Water layer.

  • Separation:

    • Discard the Hexane layer.

    • Repeat the Hexane wash 2–3 times to ensure complete removal of pinanediol.

  • Isolation: Concentrate the aqueous methanol layer (lyophilization is recommended) to obtain the Peptide-BoroPhg-OH (free acid) or its cyclic boroxine trimer.

Troubleshooting & Quality Control

  • NMR Analysis (

    
    B-NMR): 
    
    • Pinanediol Ester: Signal typically around

      
       30–32 ppm (broad).
      
    • Free Boronic Acid: Signal shifts to

      
       28–30 ppm (solvent dependent).
      
    • Tetrahedral Adducts: If you see a sharp peak at

      
       5–10 ppm, the boron is coordinated (likely by solvent or histidine side chains).
      
  • TLC Monitoring:

    • Boronic acids bind to silica. Use TLC plates treated with Curcumin (turns red/orange upon boron binding) or use a diol-containing eluent (e.g., 5% MeOH in DCM).

  • Racemization Check:

    • Synthesize the (S)-BoroPhg isomer intentionally as a standard. Use chiral HPLC (Chiralpak AD-H or OD-H) to quantify the diastereomeric ratio (dr).

References

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity. Journal of the American Chemical Society.

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters.

  • Coutts, S. J., et al. (1994).[4] Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters.

  • Beenen, M. A., et al. (2008). Asymmetric Synthesis of

    
    -Aminoboronic Acid Derivatives. Journal of the American Chemical Society. 
    
  • Snyder, S. A., et al. (2006). Practical and Efficient Synthesis of Bortezomib. Journal of Organic Chemistry.

Sources

Application

Step-by-step Matteson reaction with (R)-BoroPhg(+)-Pinanediol-HCl

Application Note: Asymmetric Synthesis of (R)-BoroPhg-(+)-Pinanediol-HCl via Matteson Homologation Introduction & Scope This technical guide details the stereoselective synthesis of (R)-1-amino-1-phenylmethylboronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of (R)-BoroPhg-(+)-Pinanediol-HCl via Matteson Homologation

Introduction & Scope

This technical guide details the stereoselective synthesis of (R)-1-amino-1-phenylmethylboronic acid (+)-pinanediol ester hydrochloride (referred to herein as (R)-BoroPhg-(+)-Pinanediol-HCl ).

The synthesis utilizes the Matteson Asymmetric Homologation , a cornerstone methodology in the production of peptide boronic acid therapeutics (e.g., Bortezomib, Ixazomib). This protocol specifically addresses the challenge of synthesizing aryl-glycine boronic analogs ("BoroPhg"), where the aromatic ring is directly attached to the stereogenic


-carbon.

Key Technical Advantages:

  • Chiral Auxiliary: (+)-Pinanediol is selected over pinacol to drive high diastereoselectivity (

    
    ) during the dichloromethyl insertion.
    
  • Stereocontrol: The protocol leverages substrate-controlled stereoselectivity, where the (+)-pinanediol auxiliary directs the insertion of the dichloromethyl group to form the (

    
    )-
    
    
    
    -chloro intermediate, which is subsequently inverted to the (
    
    
    )-amine.
  • Stability: The final isolation as the hydrochloride salt ensures the stability of the

    
    -aminoboronic ester, preventing protodeboronation or oxidation.
    

Mechanistic Pathway & Workflow

The reaction proceeds via a "borate" complex formation followed by a zinc-mediated 1,2-metallate rearrangement.[1] The subsequent amination proceeds via an


-type displacement with inversion of configuration.

[2][3][4][5][6]

Critical Reagents & Equipment

Reagent Quality Control:

  • Dichloromethane (DCM): Must be anhydrous (<50 ppm

    
    ). Oxygen-free.
    
  • Zinc Chloride (

    
    ): CRITICAL.  Must be anhydrous.[2] Commercial "anhydrous" 
    
    
    
    should be fused under high vacuum (0.1 mmHg) at 300°C and dissolved in anhydrous THF immediately prior to use to ensure catalytic activity.
  • n-Butyllithium (n-BuLi): Titrate before use (e.g., with diphenylacetic acid) to determine exact molarity.

  • (+)-Pinanediol: Optical purity

    
     ee is required to maintain downstream diastereoselectivity.
    

Equipment:

  • Double-walled glass reactor or round-bottom flask with cryostat capability (down to -100°C).

  • Schlenk line for inert atmosphere (

    
     or Ar).
    
  • Cannula transfer system for handling lithiated species.[2]

Detailed Protocol

Phase A: Preparation of (S)- -Chloro-Benzylboronic Acid (+)-Pinanediol Ester

Principle: The insertion of a methylene group from DCM into the C-B bond. The chiral auxiliary directs the


 attack to the re-face (relative to the C-B bond), followed by inversion during migration.
  • Setup: Flame-dry a 250 mL 3-neck flask under Argon.

  • Dissolution: Charge Phenylboronic acid (+)-pinanediol ester (10.0 mmol, 1.0 equiv) and anhydrous DCM (15.0 mmol, 1.5 equiv) into anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the mixture to -100°C (using liquid

    
    /EtOH or specialized cryostat).
    
    • Note: Maintaining

      
       is crucial. 
      
      
      
      is unstable above -65°C and will decompose to carbene (
      
      
      ), leading to racemization and side reactions.
  • Lithiation: Add n-BuLi (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) dropwise down the side of the flask over 20 minutes.

    • Observation: The solution may turn slightly yellow/orange. Stir at -100°C for 30 minutes.

  • Migration (The Matteson Step):

    • Prepare a solution of anhydrous

      
        (1.2 equiv) in THF.
      
    • Add the

      
       solution slowly to the reaction mixture at -100°C.
      
    • Allow the reaction to warm slowly to 0°C over 2–3 hours, then to Room Temperature (RT) for 12 hours.

    • Mechanism:[2][3][4][5][6]

      
       coordinates to the chlorine on the borate complex, facilitating the migration of the phenyl group and expulsion of chloride.
      
  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with

      
       or EtOAc (
      
      
      
      ).
    • Dry organics over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Result: (S)-

      
      -chloro-benzylboronic acid (+)-pinanediol ester.
      
Phase B: Stereospecific Amination to (R)-BoroPhg

Principle: Nucleophilic displacement of the


-chloride by a nitrogen nucleophile (LiHMDS) proceeds with inversion of configuration  (Walden inversion), converting the (

)-chloride to the (

)-amine.
  • Setup: Dissolve the

    
    -chloro intermediate  (from Phase A, 1.0 equiv) in anhydrous THF  (0.2 M concentration). Cool to -78°C .[7]
    
  • Nucleophilic Attack: Add LiHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF, 1.1 equiv) dropwise.

    • Control: Keep temperature below -70°C to prevent elimination reactions.

  • Silyl Migration:

    • Stir at -78°C for 1 hour.

    • Warm to RT and stir for 2 hours. This allows the formation of the

      
      -bis(trimethylsilyl)amine intermediate.
      
  • Deprotection & Salt Formation:

    • Cool the mixture to 0°C .

    • Add anhydrous HCl (4.0 M in Dioxane, 3.0 equiv) dropwise.

    • Alternative: Use Trifluoroacetic acid (3 equiv) followed by solvent swap to HCl/Ether.

    • Stir for 1 hour at 0°C, then warm to RT. The silyl groups are cleaved, and the amine forms the hydrochloride salt.

  • Isolation:

    • Concentrate the mixture in vacuo (do not heat above 40°C).

    • Triturate the residue with anhydrous Diethyl Ether (

      
      )  or Pentane .
      
    • Filter the white solid precipitate under Argon.

    • Product: (R)-BoroPhg-(+)-Pinanediol-HCl .

Quality Control & Validation

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

Reverse-phase (C18), ACN/H2O + 0.1% TFA
Diastereomeric Ratio (dr)

Chiral HPLC or

NMR (monitoring pinanediol methyls)

NMR

ppm
Broad singlet (characteristic of boronic esters)
Stereochemistry (R)-ConfigurationConfirmed via optical rotation or derivatization

Troubleshooting Guide:

  • Low Yield in Phase A: Usually caused by moisture in

    
     or insufficient cooling during n-BuLi addition. Ensure 
    
    
    
    is fused.
  • Low dr (Diastereomeric Ratio): Indicates temperature rose above -65°C during lithiation, or the starting (+)-pinanediol ester was not optically pure.

  • Product "Oiling Out": The HCl salt is hygroscopic. Handle in a glovebox or dry room. Recrystallize from MeOH/Et2O if necessary.

References

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity. Journal of the American Chemical Society, 105(7), 2077–2078. Link

  • Matteson, D. S. (2013).[8] Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Pickard, F. C., et al. (2019). Development of a Continuous Flow Process for a Matteson Reaction: From Lab Scale to Full-Scale Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 23(5), 1002–1010. Link

  • Beenen, M. A., et al. (2008). Asymmetric Synthesis of

    
    -Amino Boronic Acid Derivatives. Journal of the American Chemical Society, 130(22), 6910–6911. Link
    

Sources

Method

Asymmetric synthesis of unnatural amino acids with (R)-BoroPhg(+)-Pinanediol-HCl

Application Note: Precision Asymmetric Synthesis of (R)-BoroPhg-(+)-Pinanediol-HCl Executive Summary This technical guide details the asymmetric synthesis of (R)-BoroPhg-(+)-Pinanediol-HCl (the boron analogue of D-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Asymmetric Synthesis of (R)-BoroPhg-(+)-Pinanediol-HCl

Executive Summary

This technical guide details the asymmetric synthesis of (R)-BoroPhg-(+)-Pinanediol-HCl (the boron analogue of D-phenylglycine protected with (+)-pinanediol).


-Aminoboronic acids are critical pharmacophores in protease inhibitors (e.g., Bortezomib, Ixazomib) and serve as versatile building blocks for "boropeptides."

Unlike standard amino acid synthesis, the preparation of


-aminoboronic acids relies on the stereoselective insertion of carbon into a carbon-boron bond. This guide focuses on the Matteson Homologation , the industry-standard methodology for achieving high diastereoselectivity (>98% d.e.)[1] using the bicyclic chiral auxiliary (+)-pinanediol.[2][3] We provide a validated protocol for the conversion of phenylboronic acid to the target chiral amine salt, emphasizing the critical control of "ate" complex intermediates.

Strategic Analysis: The Matteson Homologation

The synthesis of (R)-BoroPhg relies on the Matteson asymmetric homologation .[4] This process involves the chain extension of a chiral boronic ester via the insertion of a dichloromethyl group.

Mechanistic Causality:

  • Chiral Induction: The (+)-pinanediol auxiliary creates a rigid chiral environment. When the dichloromethyl anion attacks the boron atom, it forms a tetrahedral "ate" complex.

  • Stereoselective Migration: The migration of the phenyl group from boron to the adjacent carbon is stereoelectronically controlled by the pinanediol scaffold, preferentially displacing one chloride ion to yield the

    
    -chloro intermediate with high stereocontrol.
    
  • Stereospecific Substitution: The subsequent displacement of the remaining chloride by a nitrogen nucleophile (typically LiHMDS) proceeds with inversion of configuration , setting the final stereocenter of the amino acid analogue.

Pathway Visualization

MattesonHomologation cluster_legend Process Key Start Phenylboronic Acid (Achiral Precursor) Ester Pinanediol Phenylboronate (Chiral Ester) Start->Ester Esterification (-H2O) Aux (+)-Pinanediol (Chiral Auxiliary) Aux->Ester AteComplex Tetrahedral 'Ate' Complex (Metastable Intermediate) Ester->AteComplex Nucleophilic Attack (-78°C) Reagent LiCHCl2 (In-situ: DCM + LDA) Reagent->AteComplex ChloroInt (S)-α-Chlorobenzyl Boronate (>98% d.e.) AteComplex->ChloroInt 1,2-Migration (-Cl⁻) Stereoselective SilylAmine Bis(trimethylsilyl)amine Intermediate ChloroInt->SilylAmine SN2 Substitution (Inversion) LiHMDS LiHMDS (Nucleophilic Displacement) LiHMDS->SilylAmine FinalProduct (R)-BoroPhg-(+)-Pinanediol-HCl (Target Compound) SilylAmine->FinalProduct Desilylation (HCl/Dioxane) key1 Blue: Stable Intermediates key2 Red: Critical Reagents key3 Green: Amination Step

Caption: Figure 1. The Matteson Homologation pathway for synthesizing (R)-BoroPhg, highlighting the critical stereoselective migration and inversion steps.

Detailed Experimental Protocols

Phase 1: Synthesis of Pinanediol Phenylboronate

Objective: Attach the chiral auxiliary to the boron substrate.

Reagents:

  • Phenylboronic acid (1.0 equiv)

  • (+)-Pinanediol (1.0 equiv)[2][3][5]

  • Toluene (Solvent)

  • Molecular Sieves (4Å) or Dean-Stark apparatus

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (82 mmol) of phenylboronic acid and 13.9 g (82 mmol) of (+)-pinanediol in 200 mL of anhydrous toluene.

  • Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux for 4 hours.

    • Expert Insight: Complete removal of water is essential. Residual water will hydrolyze the ester and compete with the homologation step.

  • Isolation: Cool to room temperature. Concentrate the solution in vacuo to yield a viscous oil.

  • Purification: The crude oil usually crystallizes upon standing or trituration with hexane. Yield is typically quantitative (>95%).

    • Checkpoint: Verify purity via ¹H NMR. The disappearance of boronic acid -OH protons and the appearance of pinanediol methyl signals confirm ester formation.

Phase 2: Stereoselective Homologation (The Critical Step)

Objective: Insert the


-chloro carbon with high diastereoselectivity.

Reagents:

  • Pinanediol Phenylboronate (from Phase 1)

  • Dichloromethane (DCM) (anhydrous, source of -CHCl2)

  • LDA (Lithium Diisopropylamide) or n-BuLi (1.1 equiv)

  • ZnCl2 (0.5-1.0 equiv, anhydrous - Optional but recommended for higher yields)

  • THF (anhydrous)[2]

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Add the Pinanediol Phenylboronate (10 mmol) and anhydrous DCM (1.2 mL, ~18 mmol) in THF (50 mL).

  • Cryogenic Cooling: Cool the mixture to -100 °C (using liquid N2/ether or EtOH bath).

    • Critical Parameter: Temperature control is vital. Above -80°C, the selectivity of the "ate" complex formation drops significantly.

  • Carbenoid Generation: Add LDA (11 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature < -95 °C.

    • Mechanism:[1][6][7] LDA deprotonates DCM to form LiCHCl2 in situ.

  • Migration: Stir at -100 °C for 30 minutes. Then, allow the reaction to warm slowly to 0 °C over 2-3 hours.

    • Causality: The warming induces the 1,2-migration of the phenyl group, displacing chloride.

  • Workup: Quench with saturated NH4Cl solution. Extract with diethyl ether (3x).[2] Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Target: (S)-α-chloro-benzylboronic acid (+)-pinanediol ester.

    • Validation: Check diastereomeric ratio (d.r.) by GC or chiral HPLC. Expect >98:2 d.r.

Phase 3: Stereospecific Amination and Salt Formation

Objective: Convert the


-chloro ester to the amino acid salt.[2]

Reagents:

  • (S)-α-Chloro intermediate (from Phase 2)

  • LiHMDS (Lithium Hexamethyldisilazide) (1.0 M in THF, 1.1 equiv)

  • Anhydrous THF[2]

  • HCl (4M in Dioxane)

Protocol:

  • Displacement: Dissolve the (S)-α-chloro intermediate (5 mmol) in anhydrous THF (25 mL) under Argon. Cool to -78 °C.[4][8]

  • Nucleophilic Attack: Add LiHMDS (5.5 mL, 5.5 mmol) dropwise.

  • Warming: Allow to warm to room temperature and stir for 16 hours.

    • Mechanism:[1][6][7] The nitrogen nucleophile displaces the chloride with inversion , yielding the (R)-bis(trimethylsilyl)amino derivative.

  • Desilylation: Cool the mixture to 0 °C. Add anhydrous HCl in Dioxane (3.0 equiv, 15 mmol) dropwise. Stir for 2 hours at room temperature.

    • Observation: A white precipitate (the amine hydrochloride salt) should form.

  • Isolation: Dilute with dry diethyl ether to maximize precipitation. Filter the solid under inert atmosphere (boronic esters can be hygroscopic).

  • Final Product: (R)-BoroPhg-(+)-Pinanediol-HCl.

Quantitative Performance Metrics

ParameterTypical ValueNotes
Overall Yield 65 - 75%From Phenylboronic acid (3 steps)
Diastereomeric Ratio (d.r.) > 99:1Controlled by Phase 2 temp & auxiliary
Enantiomeric Excess (e.e.) > 98%Assumes pure (+)-pinanediol start
Melting Point 210 - 215 °C (dec)Varies slightly with solvates
Storage Stability > 6 MonthsStore at -20°C, desiccated

Troubleshooting & Expert Tips

  • Low Diastereoselectivity: If d.r. is < 95:5 in Phase 2, the likely cause is insufficient cooling during LiCHCl2 addition. Ensure the internal temperature probe reads -95 °C or lower before addition.

  • Incomplete Migration: If the starting boronate ester remains after Phase 2, the migration step (warming) was too rapid. Adding anhydrous ZnCl2 (0.5 equiv) during the cold step can catalyze the migration and improve yields [1].

  • Racemization during Amination: While rare with LiHMDS, ensure the displacement is kept strictly anhydrous. Protic sources can lead to non-stereospecific pathways.

References

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity.[4] Journal of the American Chemical Society, 105(7), 2077–2078. Link

  • Matteson, D. S. (2013). Asymmetric Synthesis with Boronic Esters. Accounts of Chemical Research, 21(8), 294–300. Link

  • Elliott, P. J., & Ross, J. S. (2001). The Proteasome as a Drug Target.[9] American Journal of Clinical Pathology, 116(5), 637–646. Link

  • Kinder, D. H., et al. (1992). Acylamino Boronic Acids and Boron-Containing Peptides.[10] Journal of Medicinal Chemistry, 35(8), 1410–1417. Link

Sources

Application

Deprotection of the pinanediol group from alpha-aminoboronic esters.

Application Note: Deprotection of Pinanediol Groups from -Aminoboronic Esters[1] Executive Summary: The Thermodynamics of the "Pinanediol Trap" The pinanediol group is the gold standard for chiral direction in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Deprotection of Pinanediol Groups from -Aminoboronic Esters[1]

Executive Summary: The Thermodynamics of the "Pinanediol Trap"

The pinanediol group is the gold standard for chiral direction in the synthesis of


-aminoboronic acids (e.g., Bortezomib intermediates) via Matteson homologation.[1] Its rigid bicyclic structure provides exceptional diastereoselectivity (

98% d.e.). However, this utility comes with a significant penalty: thermodynamic stability .

Unlike acyclic esters (e.g., pinacol), pinanediol esters are exceptionally resistant to hydrolysis. The steric bulk and the "cage" effect of the pinane backbone render standard hydrolytic conditions (LiOH/H


O) ineffective or require conditions harsh enough to cause racemization  of the labile 

-carbon center.

This Application Note details two field-proven, self-validating protocols to cleave this protecting group without compromising the stereochemical integrity of the


-aminoboronic acid payload.

Strategic Decision Framework

Before selecting a protocol, assess your substrate against the following decision matrix.

DeprotectionStrategy Start Start: Pinanediol Ester Substrate SolubilityCheck Is the Free Boronic Acid Water Soluble? Start->SolubilityCheck ScaleCheck Scale of Reaction SolubilityCheck->ScaleCheck No (Lipophilic Peptide) MethodA Method A: Phenylboronic Acid Exchange (Biphasic Transesterification) SolubilityCheck->MethodA Yes (Hydrophilic Amino Acid) ScaleCheck->MethodA < 100 mg (Discovery) MethodB Method B: KHF2 Conversion ( via Trifluoroborate Salt) ScaleCheck->MethodB > 1g (Process/Scale-up) ResultA Aqueous Workup Required MethodA->ResultA Yields Free Acid directly ResultB Solid Isolation Required MethodB->ResultB Yields Stable Salt (Requires Step 2 for Free Acid)

Figure 1: Decision tree for selecting the optimal deprotection pathway based on substrate solubility and reaction scale.

Method A: Phenylboronic Acid Exchange (Biphasic)

This method, originally described by Coutts et al., relies on equilibrium displacement . Phenylboronic acid (PhB(OH)


) has a higher affinity for pinanediol than the target alkyl boronic acid does. By using a biphasic system, the lipophilic byproduct (Pinanediol-PhB) is sequestered in the organic layer, while the liberated 

-aminoboronic acid partitions into the aqueous phase.
Mechanism


Protocol

Reagents:

  • Phenylboronic acid (1.1 - 1.5 equivalents)

  • Solvent System: 1:1 mixture of Diethyl Ether (or MTBE) and Water (or dilute HCl if amine protection allows).

Step-by-Step:

  • Dissolution: Dissolve the pinanediol

    
    -aminoboronic ester (1.0 equiv) in the organic solvent (Et
    
    
    
    O or Hexane).
  • Addition: Add the aqueous phase (water or 0.1 N HCl).

  • Displacement: Add solid phenylboronic acid (1.2 equiv) directly to the biphasic mixture.

  • Agitation: Stir vigorously at room temperature (20–25 °C) for 1–4 hours.

    • Note: Vigorous stirring is critical to maximize surface area for the phase transfer.

  • Separation: Stop stirring. The layers will separate.

    • Top Layer (Organic): Contains Phenylboronic acid pinanediol ester (Byproduct).[2]

    • Bottom Layer (Aqueous): Contains the target free

      
      -aminoboronic acid.[3]
      
  • Wash: Wash the aqueous layer 2x with fresh ether to remove residual phenylboronic species.

  • Isolation: Lyophilize the aqueous layer to obtain the free boronic acid as a white powder.

Self-Validating QC Points
  • TLC Monitoring: Spot the organic layer. The disappearance of the starting material spot and the appearance of the non-polar Ph-B(Pin) spot (high R

    
    ) confirms exchange.
    
  • NMR Check: In the final aqueous product, the characteristic pinane methyl singlets (

    
     ~0.8–1.4 ppm) must be absent.
    

Method B: Potassium Bifluoride (KHF ) Route

For larger scales or lipophilic substrates where water solubility is poor, the "Fluorine Route" is superior. This converts the ester into a potassium trifluoroborate salt (


). These salts are air-stable, crystalline solids that can be stored or hydrolyzed to the free acid.
Mechanism


Protocol

Reagents:

  • Potassium Hydrogen Fluoride (KHF

    
    ) (3.0 - 4.0 equivalents). Warning: KHF
    
    
    
    etches glass; use plasticware or short exposure times.
  • Methanol (MeOH) and Water.

Step-by-Step:

  • Solubilization: Dissolve the pinanediol ester in MeOH (approx. 0.2 M concentration).

  • Salt Formation: Add 4.5 M aqueous KHF

    
     (3.5 equiv) dropwise.
    
  • Reaction: Stir at room temperature for 1–3 hours. The mixture may become heterogeneous as the salt precipitates.

  • Concentration: Remove MeOH under reduced pressure.

  • Workup (Crucial Step):

    • The residue contains the product (

      
      ), free pinanediol, and excess fluorides.
      
    • Wash: Triturate the solid with hot acetone or Et

      
      O. The pinanediol dissolves; the trifluoroborate salt remains as a solid.
      
    • Filtration: Filter and collect the solid salt.

  • Hydrolysis (Optional - to release free acid):

    • Suspend the trifluoroborate salt in water/acetonitrile.

    • Add a scavenger such as Silica Gel or Trimethylsilyl chloride (TMSCl) (1.0 equiv) to abstract the fluorides.

    • Stir 1 hour, filter, and concentrate.

Self-Validating QC Points
  • 
    B NMR:  This is the definitive check.
    
    • Starting Material (Ester):

      
       ~30–32 ppm (Broad singlet).
      
    • Product (Trifluoroborate):

      
       ~2–4 ppm (Sharp quartet, 
      
      
      
      Hz).
  • 
    F NMR:  Look for a quartet at 
    
    
    
    ~-130 to -150 ppm (coupling to
    
    
    B).

Comparative Data Analysis

FeatureMethod A: PhB(OH)

Exchange
Method B: KHF

Salt Formation
Primary Mechanism Equilibrium DisplacementNucleophilic Attack (F-)
Reaction pH Neutral / Mildly AcidicAcidic (due to KHF

)
Substrate Scope Best for water-soluble aminesUniversal (Lipophilic & Hydrophilic)
Racemization Risk Very LowLow
Final Form Free Boronic AcidTrifluoroborate Salt (Stable)
Purification Phase SeparationCrystallization / Trituration
Key Byproduct Ph-B(Pin) (Organic waste)Free Pinanediol (must wash away)

Critical Pitfall: Racemization

The


-proton of 

-aminoboronic esters is significantly more acidic than that of standard amino acids due to the empty p-orbital of boron stabilizing the carbanion.
  • Avoid: Strong bases (NaOH, LiOH) during deprotection.

  • Monitor: If using Method A, keep the aqueous phase slightly acidic (pH 4-6) using dilute HCl or NH

    
    Cl if the amine protecting group permits.
    
  • Detection: Use chiral HPLC on the final product. Racemization usually manifests as a split peak or a shoulder.

References

  • Coutts, S. J., et al. (1994).[2][4] "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids." Tetrahedron Letters, 35(29), 5109-5112.

    • Seminal paper on the phenylboronic acid exchange method.
  • Matteson, D. S. (2013). "Stereocontrolled Synthesis with Boronic Esters." The Journal of Organic Chemistry, 78(20), 10009-10023.

    • Comprehensive review by the inventor of the homologation chemistry, detailing stability and deprotection logic.
  • Inglis, S. R., et al. (2010).[2][5] "Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates." The Journal of Organic Chemistry, 75(2), 468–471.[2][5]

    • Detailed protocol for the KHF2 method and analysis of amide-neighboring group effects.
    • [2]

  • Yuen, A. K. L., & Hutton, C. A. (2005).[2][6] "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 46(46), 7899-7903.[2][6]

    • Foundational work on the silica/TMSCl hydrolysis of trifluorobor

Sources

Method

Application Note: High-Fidelity Matteson Homologation on a Gram Scale

-Chloro Boronic Esters via Zinc-Mediated Homologation Executive Summary The Matteson Homologation is the gold standard for installing chiral centers into organoboron compounds with high stereocontrol ( ). It is a corners...

Author: BenchChem Technical Support Team. Date: February 2026


-Chloro Boronic Esters via Zinc-Mediated Homologation

Executive Summary

The Matteson Homologation is the gold standard for installing chiral centers into organoboron compounds with high stereocontrol (


). It is a cornerstone reaction in the synthesis of proteasome inhibitors (e.g., Bortezomib, Ixazomib) and complex natural products.

While robust on a milligram scale, scaling this reaction to gram quantities (10–100 g) presents distinct thermodynamic and kinetic challenges. The primary failure modes on scale are exothermic runaway during carbenoid generation and incomplete migration due to inefficient heat/mass transfer.

This Application Note provides a field-validated protocol for performing a gram-scale Matteson Homologation. It emphasizes the use of Zinc Chloride (


)  as a Lewis acid promoter, which accelerates the 1,2-migration step, allowing the reaction to proceed at manageable temperatures (0°C to RT) rather than requiring prolonged cryogenic conditions.

Mechanistic Principles & Critical Process Parameters

The Zinc-Mediated Mechanism

The reaction proceeds via the insertion of a dichloromethyl group (from


) into a carbon-boron bond.
  • Carbenoid Generation: Deprotonation of dichloromethane (DCM) by LDA or

    
    -BuLi yields the unstable carbenoid 
    
    
    
    .
  • "Ate" Complex Formation: Nucleophilic attack of

    
     on the neutral boronic ester forms a tetrahedral borate ("ate") complex.
    
  • Stereoselective Migration: This is the rate-determining step. The organic group migrates from boron to the adjacent carbon, displacing a chloride ion.

Why Zinc Chloride? In the absence of a Lewis acid, the "ate" complex is stable at low temperatures and migrates slowly. On a gram scale, maintaining -78°C for days is impractical.


 coordinates to the chlorine leaving group, significantly lowering the activation energy for migration and sequestering the chloride ion to prevent epimerization.
Mechanism Diagram

MattesonMechanism Substrate Chiral Boronic Ester (Substrate) AteComplex Tetrahedral Borate ('Ate' Complex) Substrate->AteComplex + Reagent (-78°C) Reagent LiCHCl2 (Carbenoid) Reagent->AteComplex Transition Zn-Complexed Transition State AteComplex->Transition + ZnCl2 ZnCl2 ZnCl2 (Promoter) ZnCl2->Transition Product α-Chloro Boronic Ester (Product) Transition->Product Migration (0°C to RT)

Figure 1: Mechanistic pathway of the Zn-mediated Matteson Homologation. The zinc Lewis acid facilitates the critical migration step.

Critical Process Parameters (CPPs) for Scale-Up

ParameterSpecificationScientific Rationale
Temperature (Step 1)

to


decomposes rapidly above

via

-elimination to form dichlorocarbene, leading to side products.
Reagent Quality Anhydrous

Moisture hydrolyzes the boronic ester and destroys the carbenoid.

must be fused or used as a high-quality ethereal solution.
Addition Rate Controlled (

)
The deprotonation of DCM is exothermic. Rapid addition causes local heating, decomposing the carbenoid before it reacts.
Stoichiometry 1.2 – 1.5 eq.

Excess carbenoid ensures complete conversion of the valuable chiral boronic ester substrate.

Experimental Protocol: Gram-Scale Synthesis

Target: Synthesis of a generic


-chloro boronic ester (e.g., from Pinanediol phenylboronate).
Scale:  10.0 g substrate (approx. 30-40 mmol).
Reagents & Equipment
  • Reactor: 500 mL 3-neck round-bottom flask (flame-dried,

    
     purged) equipped with an overhead mechanical stirrer (essential for viscous slurries at low temp) and a digital internal thermometer.
    
  • Solvents: Anhydrous THF (inhibitor-free), Anhydrous DCM (water content

    
    ).
    
  • Reagents:

    • Chiral Boronic Ester (1.0 equiv)

    • 
      -Butyllithium (2.5 M in hexanes, 1.2 equiv) OR LDA (freshly prepared). Note: 
      
      
      
      -BuLi is preferred for atom economy if the substrate tolerates it.
    • Zinc Chloride (1.0 M solution in THF or ether, 1.2–1.5 equiv).

Step-by-Step Methodology
Phase 1: Carbenoid Generation ("The Cold Phase")
  • Setup: Charge the reactor with anhydrous THF (150 mL) and anhydrous DCM (3.0 equiv relative to substrate).

  • Cooling: Cool the mixture to

    
      using a dry ice/acetone bath. Ensure internal temperature stabilizes below 
    
    
    
    .
  • Deprotonation: Add LDA or

    
    -BuLi (1.2 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump.
    
    • Critical Control: Monitor internal temperature. Do not allow it to rise above

      
      .
      
    • Observation: The solution may become slightly cloudy or turn pale yellow. Stir for 20 minutes at

      
       to ensure formation of 
      
      
      
      .
Phase 2: Substrate Addition & Ate Complex Formation
  • Substrate Addition: Dissolve the Chiral Boronic Ester (10 g) in minimal anhydrous THF (approx. 30 mL). Add this solution dropwise to the reactor down the side wall, pre-cooling it as it enters.

    • Rate: Maintain internal temperature below

      
      .
      
  • Equilibration: Stir the mixture at

    
     for 30–60 minutes. This ensures complete formation of the tetrahedral borate complex.
    
Phase 3: Zinc-Promoted Migration ("The Warm Phase")
  • Promoter Addition: Add the

    
     solution (1.5 equiv) slowly to the cold reaction mixture.
    
    • Note: The reaction is still at

      
      . No immediate exotherm is usually observed here.
      
  • Migration: Remove the cooling bath and allow the reaction to warm naturally to

    
      (ice bath) or Room Temperature .
    
    • Monitoring: The migration usually initiates around

      
       to 
      
      
      
      . Stir at this target temperature for 1–3 hours.
  • QC Check: Aliquot 0.1 mL, quench with dilute

    
    , extract into 
    
    
    
    .
    • 
       NMR:  Look for the disappearance of the "ate" complex (typically upfield, 
      
      
      
      ppm) and reappearance of the trigonal boronic ester signal (
      
      
      ppm).
Phase 4: Workup & Isolation
  • Quench: Cool to

    
    . Add saturated aqueous 
    
    
    
    (100 mL) slowly.
  • Extraction: Separate layers. Extract aqueous phase with

    
     or EtOAc (
    
    
    
    ).
  • Purification: Combine organics, dry over

    
    , and concentrate.
    
    • Note:

      
      -Chloro boronic esters are sensitive to silica gel. Flash chromatography should be fast, using deactivated silica (flushed with 5% 
      
      
      
      /Hexane) if necessary. Often, the crude material is clean enough for the next nucleophilic displacement step.
Process Workflow Diagram

ProcessWorkflow Start Start: Reactor Setup (Dry, N2, -78°C) Step1 1. Generate LiCHCl2 (DCM + nBuLi) Start->Step1 Step2 2. Add Boronic Ester (Maintain < -70°C) Step1->Step2 Exotherm Control Step3 3. Add ZnCl2 Solution (Lewis Acid Promoter) Step2->Step3 Step4 4. Warm to 0°C - RT (Trigger Migration) Step3->Step4 Check QC: 11B NMR (Check Conversion) Step4->Check Check->Step4 Incomplete (Stir longer) Finish Quench & Isolate Check->Finish Complete

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Safety

Common Failure Modes
  • Low Diastereoselectivity (dr): Usually caused by the presence of free chloride ions promoting non-stereospecific migration.

    • Solution: Ensure sufficient

      
       is present (at least 1.0 eq, preferably 1.5 eq) to sequester chloride.
      
  • Decomposition/Low Yield: Temperature spiked during

    
    -BuLi addition.
    
    • Solution: Use a thermocouple directly in the liquid phase. Do not rely on bath temperature.

  • Stalled Reaction: "Ate" complex persists at RT.

    • Solution: The

      
       may be wet. Add additional dry 
      
      
      
      solution.
Safety Data
  • Dichloromethane/n-BuLi: Mixing these generates a carbenoid that can decompose explosively if warmed without a substrate. Never allow the

    
     solution to warm above 
    
    
    
    before the boronate is added.
  • Exotherm: The reaction accumulates potential energy at

    
    . The warming step must be monitored; if the temperature rises too fast during migration, re-cool immediately.
    

References

  • Matteson, D. S. (2013).[1] Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.[1] [Link]

  • Matteson, D. S., & Majumdar, D. (1980).[2] Homologation of boronic esters to alpha-chloro boronic esters. Journal of the American Chemical Society, 102(25), 7588–7590. [Link]

  • Mullane, M. V., et al. (2020). Process Development of a Scalable Synthesis of the Proteasome Inhibitor Ixazomib Citrate. Organic Process Research & Development, 24(10), 1936–1947. [Link]

  • Baumann, M., et al. (2021).[3] Application of Allylzinc Reagents as Nucleophiles in Matteson Homologations.[3] Organic Letters, 23(21), 8439–8444.[3] [Link][3]

Sources

Application

Application Note: High-Resolution Chiral Purity Analysis of (R)-BoroPhg-(+)-Pinanediol and Downstream Bortezomib Intermediates

Executive Summary This application note details a robust chiral HPLC methodology for the diastereomeric purity analysis of (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride (referred to as (R)-Boro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust chiral HPLC methodology for the diastereomeric purity analysis of (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride (referred to as (R)-BoroPhg-(+)-Pin).[1] This compound is a critical chiral intermediate in the synthesis of the proteasome inhibitor Bortezomib (Velcade®).

Ensuring the enantiomeric purity of the


-aminoboronic acid center is paramount, as the (S)-isomer is a potent impurity that significantly alters the pharmacological profile of the final drug.[1] While the presence of the chiral (+)-pinanediol auxiliary renders the (R) and (S) forms diastereomers—theoretically separable on achiral phases—this protocol utilizes Polysaccharide-based Chiral Stationary Phases (CSPs)  to achieve baseline resolution (

) and high sensitivity for trace impurity detection (<0.1%).

Scientific Background & Strategy

The Stereochemical Challenge

The target molecule contains two chiral centers:

  • The Auxiliary: The (+)-pinanediol moiety (fixed stereochemistry:

    
    ).
    
  • The Active Center: The

    
    -carbon adjacent to the boron atom (Target: 
    
    
    
    ).[1]

Because the pinanediol group is enantiomerically pure, the mixture of the desired (R)-amine and the undesired (S)-amine constitutes a pair of diastereomers , not enantiomers.

  • Target: (R)-BoroPhg-(+)-Pin[1]

  • Impurity: (S)-BoroPhg-(+)-Pin[1]

Why Chiral HPLC? Although diastereomers possess different physical properties, the structural similarity between the (R) and (S) isomers of bulky aminoboronic esters often leads to co-elution on standard C18 or Silica columns. Amylose-based CSPs (e.g., Chiralpak AD-H or ID-3) provide the necessary "chiral grooves" to discriminate the spatial orientation of the phenyl ring relative to the boronate ester, ensuring robust separation.[1]

Stability Considerations

Pinanediol boronic esters are thermodynamically stable, significantly more so than their pinacol counterparts.[2][3] They resist hydrolysis under neutral HPLC conditions, allowing for reliable Normal Phase (NP) analysis. However, the free amine exists as an HCl salt, which can cause peak tailing or retention instability if not properly managed. This protocol employs an acidic mobile phase additive (TFA) to maintain the protonated state of the amine, ensuring sharp peak shape.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: (R)-BoroPhg-(+)-Pinanediol-HCl (CAS: 147208-69-3).[1][4]

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Ethanol (EtOH, HPLC Grade).

  • Additives: Trifluoroacetic Acid (TFA, >99%).

  • Column: Daicel Chiralpak AD-H or Chiralpak ID-3 (

    
     mm, 5 
    
    
    
    m).[1]
Mobile Phase Preparation

The method utilizes a Normal Phase mode.[5] The polarity is adjusted to balance retention time with resolution.

Composition: n-Hexane : Isopropanol : Ethanol : TFA Ratio: 82 : 15 : 3 : 0.1 (v/v/v/v)[1]

Preparation Step:

  • Measure 820 mL of n-Hexane.[1]

  • Add 150 mL of Isopropanol and 30 mL of Ethanol.

  • Add 1.0 mL of TFA.[1]

  • Mix thoroughly and degas by sonication for 10 minutes.

  • Note: Do not filter through nylon membranes (TFA incompatibility); use PTFE if filtration is necessary.

Instrument Conditions
ParameterSettingRationale
Column Chiralpak AD-H or ID-3Amylose-based selectors offer superior recognition for aromatic boronic esters.[1]
Flow Rate 0.6 - 1.0 mL/minLower flow (0.[1]6) enhances resolution; 1.0 is standard for throughput.
Temperature 25°CControls kinetic transfer; higher temps may degrade resolution.[1]
Detection UV @ 270 nmMax absorption of the phenyl ring; minimizes solvent cutoff noise.[1]
Injection Vol 10

L
Standard load; reduce to 5

L if column overload is observed.
Run Time 25 - 30 minEnsure elution of late-eluting isomers and wash-out.[1]
Sample Preparation

Crucial Step: The HCl salt is not soluble in pure hexane.[1]

  • Stock Solution: Weigh 10 mg of (R)-BoroPhg-(+)-Pin-HCl into a 25 mL volumetric flask.

  • Dissolution: Add 5 mL of Ethanol (or IPA) and sonicate until fully dissolved.

  • Dilution: Dilute to volume with the Mobile Phase (Hexane/IPA mix).

  • Final Concentration: ~0.4 mg/mL.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter before injection.
    

Workflow Visualization

The following diagram illustrates the logical flow of the method development and execution strategy.

G Start Start: (R)-BoroPhg-(+)-Pin-HCl Solubility Dissolution (Ethanol/IPA) Start->Solubility Salt Form Dilution Dilution with Mobile Phase (Hexane) Solubility->Dilution Homogeneous Filtration Filtration (0.45 µm PTFE) Dilution->Filtration Precipitate Check HPLC HPLC Analysis Chiralpak AD-H / ID-3 Filtration->HPLC Injection Detection UV Detection (270 nm) HPLC->Detection Separation Result Data Analysis Calc: % Diastereomeric Excess Detection->Result Integration

Figure 1: Analytical workflow for the chiral purity assessment of aminoboronic ester salts.

Results & Interpretation

Retention Profile

Under the prescribed conditions (Flow: 0.6 mL/min), the elution order is typically:

  • (S)-Isomer (Impurity): ~10.5 min

  • (R)-Isomer (Target): ~18.0 min

Note: Elution order must be confirmed by injecting a known standard of the (S)-isomer or a racemate.[1]

Calculations

The purity is expressed as Diastereomeric Excess (% de) or Area %.





System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 (Target > 4.0).
    
  • Tailing Factor (

    
    ):  0.8 – 1.5.
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=5).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.[1]Ensure TFA is fresh (0.1%). Increase TFA to 0.2% if necessary.
Broad Peaks Solubility mismatch.Ensure sample solvent matches mobile phase composition as closely as possible.
Retention Drift Temperature fluctuation.[1]Thermostat the column compartment to exactly 25°C.
Split Peaks Hydrolysis of boronate ester.Ensure solvents are "dry" (low water content). Boronic esters are stable, but free boronic acids streak.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link

  • Millennium Pharmaceuticals. (2011). Synthesis of Bortezomib. European Patent EP2377868A1.[1] Link

  • Raghavan, S., et al. (2016).[6] Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. ResearchGate. Link

  • Cui, M., et al. (2017). Process Development of Bortezomib. Organic Process Research & Development. Link

Sources

Method

Application Note: Synthesis of Peptide Boronic Acids via (R)-BoroPhg Pinanediol Esters

This Application Note and Protocol guide details the synthesis of peptide boronic acids utilizing the (R)-BoroPhg(+)-Pinanediol-HCl intermediate.[1][2] Introduction & Strategic Overview Peptide boronic acids are a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of peptide boronic acids utilizing the (R)-BoroPhg(+)-Pinanediol-HCl intermediate.[1][2]

Introduction & Strategic Overview

Peptide boronic acids are a critical class of transition-state inhibitors, most notably validated by the proteasome inhibitor Bortezomib .[2][3] The incorporation of an


-aminoboronic acid moiety at the C-terminus allows the molecule to form a reversible covalent tetrahedral complex with the active site serine or threonine of proteases, mimicking the transition state of peptide bond hydrolysis.

The Intermediate: (R)-BoroPhg(+)-Pinanediol-HCl [1][2][4]

  • Identity: The hydrochloride salt of the boronic acid analog of D-Phenylglycine, protected by the chiral auxiliary (+)-pinanediol.

  • Role of Pinanediol: Unlike simple alkyl esters, the pinanediol group is a rigid, chiral directing group. It serves two functions:

    • Stereocontrol: It directs the stereochemistry during the initial synthesis of the

      
      -aminoboronate (Matteson homologation).[1][2]
      
    • Protection: It is exceptionally stable toward hydrolysis and proteolysis, allowing the building block to survive standard peptide coupling conditions.[2]

The Challenge: The primary synthetic challenge is not the coupling, but the deprotection . The thermodynamic stability of the pinanediol ester means it cannot be removed by simple acidic or basic hydrolysis without destroying the peptide. The industry-standard solution is biphasic transesterification .[1][2]

Mechanistic Insight

A. Stability vs. Rearrangement


-Aminoboronic acids are prone to a 1,3-migration of the boron group to the amine nitrogen (protodeboronation-like rearrangement) if the amine is free and unprotonated.[1][2]
  • Safety Lock: The HCl salt form protects the amine.

  • Critical Rule: During coupling, the amine must be liberated in situ only in the presence of the activated carboxyl component to ensure immediate acylation.

B. The Transesterification Equilibrium Removal of the pinanediol group relies on equilibrium displacement.



By using a "sacrificial" boronic acid (e.g., Phenylboronic acid or Isobutylboronic acid) that has a high affinity for pinanediol, and operating in a biphasic system where the byproduct is sequestered in the organic phase, the equilibrium is driven toward the free peptide boronic acid (which remains in the aqueous phase).[1]

Materials & Equipment

CategoryItemSpecification/Notes
Reagents (R)-BoroPhg(+)-Pinanediol-HClChiral building block (Keep desiccated)
Phenylboronic Acid (PBA)High purity (>98%), for deprotection
HATU or TBTUCoupling agents (preferred over carbodiimides)
DIPEA (Diisopropylethylamine)Base for neutralization
DMF / DCMAnhydrous solvents
Solvents Hexane / Methanol / 0.1N HClFor biphasic deprotection system
Equipment HPLC (C18 Column)Acidic mobile phase (0.1% TFA)
11B-NMR ProbeEssential for confirming deprotection

Experimental Protocols

Objective: Couple N-protected peptide fragment (e.g., Boc-Phe-OH) to (R)-BoroPhg-Pinanediol.[1][2]

Step-by-Step Methodology:

  • Activation:

    • Dissolve the N-protected carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 equiv).[1][2]

    • Add DIPEA (1.0 equiv) and stir for 2 minutes at 0°C to form the activated ester.

    • Note: Pre-activation prevents the boronic amine from sitting in basic solution unbound.

  • Coupling:

    • Add (R)-BoroPhg(+)-Pinanediol-HCl (1.0 equiv) directly to the reaction vessel.[1][2]

    • Immediately add a second portion of DIPEA (2.5 equiv) to neutralize the HCl salt and catalyze the coupling.

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours.

  • Monitoring:

    • Monitor by HPLC or TLC.[1][2] The product will be less polar than the free amine salt.

    • Checkpoint: If starting material remains, add 0.1 equiv more HATU/DIPEA.[1][2]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash sequentially with:

      • 5% citric acid or 0.1 N HCl (removes unreacted amine/base).[1][2]

      • 5% NaHCO3 (removes unreacted acid).[1][2]

      • Brine.[1][2]

    • Dry over Na2SO4, filter, and concentrate.[2]

    • Result: Protected Peptide-BoroPhg-Pinanediol Ester.[1][2]

Objective: Remove the Pinanediol group to yield the free boronic acid.[5]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the purified Peptide-BoroPhg-Pinanediol (1.0 equiv) in Methanol (approx. 10 mL per mmol).[1][2]

    • Add Hexane (approx. 10 mL per mmol).[1][2]

    • Add Phenylboronic Acid (5.0 – 10.0 equiv).[1][2]

    • Add 1N HCl (approx. 5 mL per mmol).[1][2] The pH should be distinctly acidic (pH < 2).[1][2]

  • Biphasic Reaction:

    • Stir the biphasic mixture vigorously at RT for 4–12 hours.

    • Mechanism:[2][6][7][8] Phenylboronic acid enters the methanol phase, exchanges with pinanediol, and the resulting Phenylboron-Pinanediol ester partitions into the Hexane layer.

  • Separation:

    • Stop stirring and allow layers to separate.

    • Remove the Hexane layer (contains the waste Pinanediol-Phenylboronate).[1][2]

    • Wash the Methanol/Water layer with fresh Hexane (3x) to ensure complete removal of the protecting group byproduct.

  • Isolation:

    • Concentrate the Methanol/Water layer under vacuum (keep temperature < 40°C).[1][2]

    • The residue is the crude Peptide-BoroPhg-OH free acid.[1][2]

    • Purification: Purify via Preparative HPLC (Water/Acetonitrile with 0.1% TFA).

    • Lyophilization:[2] Freeze-dry to obtain the final powder.[1][2]

Visualization & Workflows

Figure 1: Synthesis & Deprotection Workflow

G Start N-Protected Amino Acid/Peptide Activation Activation (HATU/DIPEA) Start->Activation Coupling Coupling Reaction (DMF, 0-25°C) Activation->Coupling Intermediate (R)-BoroPhg(+) Pinanediol-HCl Intermediate->Coupling Add immediately ProtectedProd Protected Peptide-B(Pin) Coupling->ProtectedProd Workup (EtOAc/Acid/Base) Deprotection Biphasic Transesterification (PhB(OH)2 / Hexane) ProtectedProd->Deprotection Phenylboronic Acid excess FinalProd Final Peptide Boronic Acid Deprotection->FinalProd Hexane Wash & HPLC

Caption: Workflow for coupling (R)-BoroPhg-Pinanediol and subsequent deprotection via transesterification.

Analytical Characterization

MethodExpected ObservationNotes
1H NMR Disappearance of Pinane methyl singlets (0.8–1.3 ppm region).[1][2]Pinanediol has distinct high-field methyl signals.
11B NMR Shift from ~30 ppm (Ester) to ~20-22 ppm (Free Acid).[1][2]Use BF3[1][2][4]·Et2O as external standard.[1][2]
ESI-MS [M+H]+ often corresponds to the boronic acid (-B(OH)2) or the boroxine trimer.[1][2]Boronic acids often dehydrate in the MS source.[1][2] Look for [M-H2O+H]+.[1][2]
HPLC Broad peak tailing is common for free boronic acids due to interaction with silanols.[1][2]Use TFA or Formic acid to suppress ionization of silanols.[1][2]

References

  • Matteson, D. S., & Sadhu, K. M. (1981).[1][2] Boronic Ester Homologation with 100% Diastereoselectivity.[1][2] Journal of the American Chemical Society.[2][7] Link[1][2]

  • Kettner, C. A., & Shenvi, A. B. (1984).[1][2] Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry.[1][2][8] Link

  • Coutts, S. J., et al. (1996).[1][2] Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.[1][2] Link[1][2]

  • Beenen, M. A., et al. (2018).[1][2][9] A solid-phase approach for the synthesis of α-aminoboronic acid peptides.[1][2][3][9] RSC Advances.[1][2][9] Link

Sources

Application

High-Purity Synthesis of (R)-BoroPhg(+)-Pinanediol-HCl via Matteson Asymmetric Homologation

Part 1: Strategic Overview & Mechanistic Rationale Target Molecule Profile The target compound, (R)-BoroPhg(+)-Pinanediol-HCl , is the hydrochloride salt of the pinanediol ester of (R)-1-amino-1-phenylmethylboronic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Rationale

Target Molecule Profile

The target compound, (R)-BoroPhg(+)-Pinanediol-HCl , is the hydrochloride salt of the pinanediol ester of (R)-1-amino-1-phenylmethylboronic acid. It serves as a critical chiral pharmacophore in the development of proteasome inhibitors (e.g., Bortezomib analogs) and serine protease inhibitors.

  • IUPAC Name: (R)-[Amino(phenyl)methyl]boronic acid (+)-pinanediol ester hydrochloride

  • Core Scaffold:

    
    -Aminoboronic acid (Phenylglycine analog)
    
  • Chiral Auxiliary: (+)-Pinanediol (derived from (+)-

    
    -pinene)[1][2]
    
  • Key Structural Feature: The C–B bond replaces the C–COOH bond of phenylglycine, acting as a transition-state mimic for peptide hydrolysis.

Synthetic Strategy: The Matteson Homologation

The synthesis relies on the Matteson Asymmetric Homologation , the gold standard for constructing chiral


-halo and 

-amino boronic esters.[1] This route is chosen over direct borylation of imines due to its superior enantiocontrol (>98% de) dictated by the rigid bicyclic pinanediol auxiliary.

Mechanism of Action:

  • Insertion: Dichloromethyllithium (

    
    ) inserts into the C–B bond of the pinanediol phenylboronate.
    
  • Migration: A zinc chloride (

    
    ) catalyzed 1,2-migration of the phenyl group occurs, displacing one chloride ion with inversion of configuration at the migrating terminus, but retention at the boron center.
    
  • Substitution: The resulting

    
    -chloro boronate undergoes nucleophilic displacement by Lithium Hexamethyldisilazide (LiHMDS) with complete inversion of stereochemistry (SN2-like), installing the amine functionality.
    
Reaction Workflow Diagram

MattesonHomologation Start Phenylboronic Acid + (+)-Pinanediol Ester (+)-Pinanediol Phenylboronate Start->Ester Dehydration (THF/MgSO4) Complex Borate Complex (Intermediate) Ester->Complex LiCHCl2 -100°C AlphaChloro (S)-alpha-Chloro benzylboronate Complex->AlphaChloro ZnCl2 (Cat.) 1,2-Migration SilylAmine N-Silylated Intermediate AlphaChloro->SilylAmine LiHMDS -78°C to RT (Inversion) Final (R)-BoroPhg(+)- Pinanediol-HCl SilylAmine->Final HCl/Dioxane Deprotection

Caption: Step-wise workflow for the asymmetric synthesis of (R)-BoroPhg(+)-Pinanediol-HCl via Matteson Homologation.

Part 2: Pre-Operational Protocols

Reagent Preparation Table
ReagentPurity/GradePreparation/Handling Note
(+)-Pinanediol >99% (Optical Purity)Commercial or synthesized from (+)-

-pinene via

.
Phenylboronic Acid >97%Recrystallize from water if degradation is suspected.
Dichloromethane (DCM) AnhydrousDistill over

or pass through activated alumina columns.
THF AnhydrousDistill over Na/Benzophenone immediately before use.
n-Butyllithium 1.6M or 2.5M in HexanesTitrate before use (e.g., using N-pivaloyl-o-toluidine) to ensure precise stoichiometry.
Zinc Chloride (

)
Anhydrous (Fused)Flame-dry under high vacuum (

mmHg) and dissolve in THF (0.5–1.0 M). Critical: Wet

kills the reaction.
LiHMDS 1.0M in THFUse fresh commercial solution or prepare from HMDS + n-BuLi.
Equipment & Safety
  • Cryogenics: Liquid nitrogen/ethanol bath (-100 °C) and Dry ice/acetone bath (-78 °C).

  • Atmosphere: All reactions must be performed under positive pressure of dry Argon or Nitrogen using Schlenk techniques.

  • Glassware: Oven-dried (

    
    C) overnight, assembled while hot under inert gas flow.
    

Part 3: Step-by-Step Experimental Protocol

Step 1: Synthesis of (+)-Pinanediol Phenylboronate

This step protects the boronic acid and installs the chiral director.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with Phenylboronic acid (1.22 g, 10.0 mmol) and (+)-Pinanediol (1.70 g, 10.0 mmol).

  • Solvation: Add anhydrous diethyl ether or THF (50 mL). Add anhydrous

    
     (2.0 g) to sequester water.
    
  • Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (silica; Hexane/EtOAc 4:1) or

    
     NMR (disappearance of pinanediol OH peaks).
    
  • Workup: Filter through a fritted glass funnel to remove

    
    . Rinse the cake with dry ether.
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Flash chromatography is rarely needed; recrystallization from pentane/ether is preferred if the solid is impure.

    • Yield Expectation: 95–99%

    • Appearance: White crystalline solid or colorless oil.

Step 2: Matteson Homologation (The Critical Step)

Caution: Temperature control is vital. Exceeding -78 °C before migration is complete leads to racemic background reactions.

  • Generation of

    
    : 
    
    • In a flame-dried 3-neck RBF under Argon, add anhydrous THF (30 mL) and dry

      
       (1.0 mL, ~15 mmol).
      
    • Cool to -100 °C (Liquid

      
      /EtOH slush).
      
    • Dropwise add n-BuLi (1.6 M in hexanes, 7.0 mL, 11.0 mmol) down the side of the flask over 10 minutes. Stir for 20 mins at -100 °C.

    • Observation: The solution may turn slightly yellow; this is normal.

  • Addition of Substrate:

    • Dissolve (+)-Pinanediol Phenylboronate (2.56 g, 10.0 mmol) in anhydrous THF (10 mL).

    • Add this solution dropwise to the

      
       mixture via cannula or syringe pump over 15 minutes, maintaining internal temp < -95 °C.
      
    • Stir at -100 °C for 1 hour.

  • Zinc Chloride Catalysis:

    • Add the anhydrous

      
       solution (0.5–1.0 eq, 5–10 mL of 1M in THF) slowly.
      
    • Warm-up: Allow the bath to warm naturally to Room Temperature (RT) overnight (or remove bath and stir for 4-6 hours). The migration occurs during this warming phase.

  • Workup:

    • Concentrate the mixture to ~10 mL.

    • Dilute with pentane/ether (100 mL) and wash with saturated

      
       (2 x 50 mL) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Product: (S)-

      
      -chlorobenzylboronic acid (+)-pinanediol ester.
      
    • Note: Proceed immediately to Step 3 or store at -20 °C under Argon.

Step 3: Stereoselective Amination & Salt Formation
  • Displacement:

    • Dissolve the crude

      
      -chloro ester from Step 2 in anhydrous THF (20 mL).
      
    • Cool to -78 °C .

    • Add LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise.

    • Stir at -78 °C for 1 hour, then warm to RT and stir for 2 hours.

    • Mechanism:[3] The Nitrogen attacks the carbon bearing the chlorine, inverting the stereochemistry from (S) to (R).

  • Deprotection (Desilylation):

    • Cool the reaction mixture to 0 °C.

    • Add anhydrous 4N HCl in Dioxane (10 mL, excess).

    • Stir at 0 °C for 1 hour, then at RT for 1 hour.

    • Alternative: If TMS groups are stubborn, add 2-3 eq of Methanol before the HCl.

  • Isolation:

    • Concentrate the mixture to dryness (rotary evaporator).

    • Triturate the residue with dry diethyl ether or pentane to remove non-polar byproducts and pinanediol residuals (though pinanediol remains attached to boron).

    • Clarification: The "Pinanediol-HCl" in the title implies the Pinanediol ester remains intact, while the amine forms the HCl salt. The pinanediol group is not removed here.

    • Filter the white precipitate (the product) under inert atmosphere if hygroscopic.

Part 4: Quality Control & Characterization

Expected Analytical Data
  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       7.3–7.5 (m, 5H, Phenyl).
      
    • 
       4.3–4.5 (m, 1H, 
      
      
      
      -CH-N).
    • 
       0.8–2.4 (m, Pinanediol protons).
      
  • 
     NMR: 
    
    • Single peak around

      
       30–32 ppm (characteristic of boronic esters).
      
  • Enantiomeric Purity:

    • Determine diastereomeric ratio (dr) via

      
       NMR integration of the pinanediol methyl peaks. Expected dr > 98:2.
      
Storage
  • Store at -20 °C in a desiccator.

  • Boronic esters can hydrolyze slowly in moist air; keep under Argon.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Wet

or reagents.
Re-dry

(fuse under vacuum). Titrate n-BuLi.
Low Stereoselectivity (dr < 90:10) Temp rose too fast during

addition.
Keep temp strictly < -95 °C during addition. Ensure efficient stirring.
Incomplete Amination Old LiHMDS.Use fresh LiHMDS. Ensure the

-chloro intermediate was pure.
Product is an Oil/Goo Residual solvents or pinanediol.Triturate repeatedly with dry pentane/ether. Lyophilize from water/dioxane if necessary.

References

  • Matteson, D. S.; Ray, R. "Directed Chiral Synthesis with Pinanediol Boronic Esters."[2] Journal of the American Chemical Society, 1980 , 102(25), 7590–7591.[2] Link

  • Matteson, D. S.; Majumdar, D.

    
    -Chloro Boronic Esters."[2] Organometallics, 1983 , 2(11), 1529–1535. Link
    
  • Matteson, D. S. "Stereodirected Synthesis with Organoboranes." Springer Berlin Heidelberg, 1995, Chapter 3: Asymmetric Synthesis with Boronic Esters.
  • BenchChem Application Note. "The Use of (+)-Pinanediol in Asymmetric Synthesis." Accessed Oct 2023. Link

  • Matteson, D. S.; Sadhu, K. M.; Peterson, M. L. "99% Chirally Selective Synthesis via Pinanediol Boronic Esters: Insect Pheromones, Diols, and an Amino Alcohol." Journal of the American Chemical Society, 1986 , 108(4), 810–819. Link

Sources

Method

Application Note: High-Purity Isolation of Alpha-Aminoboronic Acid Pinanediol Esters via Silica Gel Chromatography

Abstract Alpha-aminoboronic acids are the pharmacophores of potent proteasome inhibitors like Bortezomib and Ixazomib. Their synthesis relies heavily on the Matteson Asymmetric Homologation , utilizing (+)- or (-)-pinane...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alpha-aminoboronic acids are the pharmacophores of potent proteasome inhibitors like Bortezomib and Ixazomib. Their synthesis relies heavily on the Matteson Asymmetric Homologation , utilizing (+)- or (-)-pinanediol as a chiral directing group. While pinanediol esters offer exceptional thermodynamic stability and stereocontrol, their purification presents unique chromatographic challenges due to the Lewis acidity of the boron center and the lack of strong UV chromophores. This guide provides a validated protocol for the purification of


-protected 

-aminoboronic pinanediol esters, addressing silica interactions, detection limits, and diastereomeric separation.

Introduction: The Pinanediol Advantage and Challenge

In the synthesis of peptide boronic acids, the boron atom acts as a "warhead," forming a reversible covalent bond with the catalytic serine or threonine of the target protease. However, the free boronic acid is prone to dehydration (boroxine formation) and oxidation.

Pinanediol is the gold-standard auxiliary for two reasons:

  • Stereocontrol: It directs the addition of dichloromethyllithium to the boron center with high diastereoselectivity (

    
    98% de).
    
  • Stability: Unlike pinacol esters, which hydrolyze easily, pinanediol esters are robust against hydrolysis and silica gel degradation.

The Challenge: This stability becomes a liability during purification. The lipophilic pinane backbone makes the molecule "sticky" on stationary phases, while the empty p-orbital on boron can interact with silanol groups (


), leading to peak tailing and poor resolution of minor diastereomers.

Strategic Considerations for Chromatography

Before initiating purification, three critical factors must be addressed to ensure high recovery and purity.

A. The Necessity of -Protection

Free


-aminoboronic esters are unstable and prone to rapid rearrangement (protodeboronation) or polymerization. Chromatography must never be attempted on the free amine. 
  • Requirement: Ensure the amine is protected as a carbamate (Boc, Cbz, or Fmoc) or an amide. These groups reduce the basicity of the nitrogen, preventing intramolecular coordination with the boron atom (N

    
    B dative bond) which alters retention time.
    
B. Stationary Phase Selection
  • Standard Silica (60 Å): Suitable for most

    
    -protected pinanediol esters.
    
  • Boric Acid Impregnated Silica: If significant tailing is observed, the Lewis acidic boron is likely coordinating with silanols. Blocking these sites with boric acid (see Protocol 3) restores peak symmetry.

C. Visualization (The "Invisible" Product)

Pinanediol esters lack a conjugated


-system. Unless the amino side-chain (

group) contains an aromatic ring (e.g., Phenylalanine analog), the compound will be UV-silent at 254 nm.
  • Primary Detection: Iodine (

    
    ) chamber (reversible, stains the pinane moiety).
    
  • Secondary Detection: KMnO

    
     stain (oxidizes the C-H bonds of the pinane ring).
    

Experimental Workflows & Protocols

Visualizing the Matteson Sequence

The following diagram illustrates the critical purification points in the synthesis of a chiral


-aminoboronate.

MattesonPurification Start Boronic Ester (Pinanediol) ChloroInt α-Chloro Intermediate (Stereocenter Formed) Start->ChloroInt Matteson Homologation (LiCHCl2, ZnCl2) Substitution Nucleophilic Substitution (LiHMDS / NaN3) ChloroInt->Substitution Inversion of Config. Protection N-Protection (Boc/Cbz) Substitution->Protection Trapping Crude Crude N-Protected Ester Protection->Crude Column Silica Gel Chromatography Crude->Column Load (DCM/Hex) Pure Purified α-Amino Boronate Ester Column->Pure Elute (Hex/EtOAc)

Figure 1: Purification workflow for Matteson Asymmetric Homologation products. The


-chloro intermediate and the final 

-protected ester are the two stable stop-points for chromatography.
Protocol 1: Standard Purification of -Boc/Cbz Pinanediol Esters

Target: Isolation of the stable, protected pharmacophore precursor.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Solvents: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

  • TLC Stains: KMnO

    
     (aqueous) and Iodine on Silica.
    

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Avoid using pure ethyl acetate for loading, as it may cause band broadening at the top of the column.

  • Column Packing: Pack the column using a slurry method with 90:10 Hex:EtOAc .

    • Note: Pinanediol esters are lipophilic. Starting with a non-polar mobile phase is crucial to prevent the product from eluting in the solvent front.

  • Elution Gradient:

    • Start: 90:10 Hex:EtOAc (2 CV - Column Volumes).

    • Ramp: Increase polarity to 80:20, then 70:30 over 10 CV.

    • Target Rf: Aim for an Rf of 0.30–0.35. Most

      
      -Boc pinanediol esters elute between 15% and 30% EtOAc.
      
  • Fraction Collection: Collect small fractions (approx. 1/50th of column volume).

  • TLC Analysis:

    • Spot fractions on TLC plates.[1]

    • Visualize: Dip in KMnO

      
       and heat with a heat gun. The pinanediol moiety will appear as a distinct yellow/brown spot against a purple background.
      
    • Differentiation: Impurities (pinanediol residues, unreacted boronic acid) often have significantly different Rf values. The desired diastereomer is usually the major spot; the minor diastereomer (if visible) will elute slightly later due to subtle polarity differences in the chiral pocket.

Data Summary Table: Typical Elution Profiles

Compound Type

-Protecting Group
Mobile Phase (v/v)Detection Method

-Chloro Boronate
None95:5 Hex:EtOAcKMnO

/ Iodine

-Amino Boronate
Boc (tert-Butoxycarbonyl)80:20 Hex:EtOAcKMnO

/ Ninhydrin (weak)

-Amino Boronate
Cbz (Benzylozycarbonyl)75:25 Hex:EtOAcUV (254 nm) / KMnO


-Amino Boronate
Fmoc70:30 Hex:EtOAcUV (254 nm) Strong
Protocol 2: Separation of Diastereomers (The "Hard" Separation)

In Matteson homologations, diastereoselectivity is high (~99:1). However, for GMP standards, the minor isomer (


 vs 

) must be isolated or removed.

Mechanistic Insight: The pinanediol group creates a rigid chiral environment. The diastereomers differ only in the orientation of the


-substituent relative to the pinane shield. This results in a very small 

Rf.

Optimized Conditions:

  • Solvent System: Switch to Toluene:Acetone or Hexane:Isopropanol .

    • Why? Toluene provides

      
      -interaction with the protecting groups, often amplifying the subtle shape differences between diastereomers better than the simple dipole interactions of EtOAc.
      
  • Ratio: Try Toluene:Acetone (95:5) .

  • Loading: strictly

    
     of the silica mass. Overloading will merge the diastereomeric bands.
    
Protocol 3: Troubleshooting Tailing (Boric Acid Impregnated Silica)

Use this when peaks are broad or yield is low due to irreversible adsorption.

Rationale: Boronic esters can hydrolyze slightly or coordinate to active silanols. Impregnating the silica with boric acid saturates these sites, rendering the stationary phase "neutral" to the boron species.

Preparation:

  • Dissolve anhydrous Boric Acid (

    
    ) in Methanol (approx. 1 g per 50 mL MeOH).
    
  • Add dry Silica Gel (50 g) to the solution.

  • Rotary evaporate the methanol until the silica is dry and free-flowing.

  • Use this "doped" silica to pack the column.

  • Result: Sharper peaks and higher recovery of the boronic ester.

References & Validated Sources

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[2][3][4] Journal of the American Chemical Society, 102(25), 7590–7591.

    • Foundational paper establishing the stability and stereocontrol of pinanediol esters.

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.

    • Comprehensive review detailing the chromatography and handling of alpha-halo and alpha-amino boronic esters.

  • Cativiela, C., & Calaza, M. I. (2016). Synthesis of

    
    -aminoboronic acids. Chemical Society Reviews, 45, 2291-2307.[5] 
    
    • Reviews the specific challenges in isolating protected aminoboronic acid derivatives.

  • Hutton, C. A., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[1][3][6][7] Journal of Organic Chemistry, 76(15), 6099–6103.

    • Discusses the comparative stability of boronate esters and purification strategies.

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in Matteson homologation of (R)-BoroPhg(+)-Pinanediol-HCl

Topic: Troubleshooting Low Yield in the Synthesis of (R)-BoroPhg(+)-Pinanediol-HCl via Matteson Homologation Ticket ID: MH-PHG-001 Status: Open Executive Summary You are likely experiencing low yields during the construc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in the Synthesis of (R)-BoroPhg(+)-Pinanediol-HCl via Matteson Homologation Ticket ID: MH-PHG-001 Status: Open

Executive Summary

You are likely experiencing low yields during the construction of the (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester (BoroPhg precursor). In the context of "Matteson Homologation," the critical failure point is almost invariably the dichloromethylation step (insertion of –CHCl–) or the subsequent stereoselective rearrangement .

If you are attempting to homologate the amine salt itself (the HCl salt mentioned in your query), stop immediately . The acidic protons on the ammonium salt will quench the lithium carbenoid reagents (


). The Matteson homologation must be performed on the neutral phenylboronic ester  to generate the 

-chloro intermediate, which is subsequently converted to the amine.

This guide focuses on the critical C–C bond-forming step: The conversion of Phenylboronic acid (+)-pinanediol ester to the


-chloroboronic ester. 
Module 1: The Mechanism & Critical Failure Points

To fix the yield, we must isolate where the "Boronate-to-Borate" or "Borate-to-Product" sequence is breaking.

Visualizing the Pathway

The reaction relies on the formation of a metastable "ate" complex at low temperatures, followed by a Lewis-acid (


) promoted migration.

MattesonMechanism SM Phenylboronic Ester (Substrate) Ate Tetrahedral Borate ('Ate' Complex) SM->Ate + Reagent (-78°C to -100°C) Reagent LiCHCl2 (Carbenoid) Reagent->Ate Decomp Decomposition (LiCl + Carbene) Reagent->Decomp > -60°C (Too Warm) Product α-Chloro Boronate (Intermediate) Ate->Product 1,2-Migration (Inversion of Stereochem) Zn ZnCl2 (Promoter) Zn->Ate Catalyzes Migration

Figure 1: Mechanistic flow of the Matteson Homologation. Note the competition between 'ate' complex formation and carbenoid decomposition.

Module 2: Troubleshooting Guide (Q&A Format)
Q1: My yield is <30%. The starting material is consumed, but the product is messy. What is happening?

Diagnosis: This is likely Dichloromethyllithium (


) decomposition .
The Science: 

is thermally unstable.[1] Above -65°C, it decomposes into Lithium Chloride (LiCl) and chlorocarbene (:CHCl). The carbene reacts indiscriminately, causing oligomerization and "messy" TLC/LCMS traces. The Fix:
  • Temperature Control: You must maintain the internal temperature below -78°C during the addition of n-BuLi or LDA. Do not rely on bath temperature; use an internal probe.

  • "In-Situ" Generation: Do not pre-form

    
     in the absence of the boronate unless you are at -100°C.
    
    • Protocol: Mix the Boronate and Dichloromethane (DCM) in THF first. Cool to -78°C. Then add LDA/n-BuLi slowly down the side of the flask. This captures the carbenoid immediately upon formation.

Q2: The reaction stalls at the "Ate" complex (visible by NMR/LCMS), but rearrangement is slow or incomplete.

Diagnosis: Wet or inactive Zinc Chloride (


). 
The Science:  The rearrangement of the bulky Pinanediol "ate" complex is kinetically slow due to steric hindrance (unlike Pinacol esters). 

acts as a "lithium sponge" (breaking the Li-O bond) and a Lewis acid to assist the migration of the phenyl group. If

contains water, it hydrolyzes the boronate. The Fix:
  • The Fusion Technique: Do not trust "anhydrous" commercial

    
    . You must fuse it.
    
    • Step 1: Place

      
       in a flask under high vacuum.
      
    • Step 2: Heat with a heat gun until the solid melts (approx. 290°C) and bubbles of water cease.

    • Step 3: Cool under Argon and dissolve in dry THF to make a fresh solution.

  • Stoichiometry: Use 0.5 to 1.0 equivalents of

    
    . While catalytic amounts work for simple esters, bulky Pinanediol-Phg precursors often require near-stoichiometric amounts to drive the reaction to completion [1].
    
Q3: I see the product, but the diastereomeric ratio (dr) is poor (< 90:10).

Diagnosis: Epimerization of the


-center  or Temperature Fluctuations .
The Science:  The high stereocontrol of Matteson homologation (>99:1) comes from the Pinanediol auxiliary shielding one face of the boron. However, if the temperature rises before the "ate" complex is fully formed, or if the rearrangement happens without 

(thermal rearrangement), stereoselectivity drops. The Fix:
  • Keep the reaction at 0°C to Room Temperature only after the rearrangement has been triggered by

    
    .
    
  • Ensure the starting Phenylboronic Pinanediol ester is pure. Impurities can act as non-stereoselective ligands.

Q4: I am trying to homologate (R)-BoroPhg(+)-Pinanediol-HCl directly. Why does it fail?

Diagnosis: Proton Quenching. The Science: You cannot perform a Matteson homologation on a substrate containing an acidic proton (


). The 

or LDA will simply deprotonate the ammonium salt (

) instead of attacking the boron center. The Fix:
  • Route Change: You must perform the homologation on Phenylboronic acid pinanediol ester to get the

    
    -chloro intermediate.
    
  • Displacement: Then react the

    
    -chloro intermediate with 
    
    
    
    (Lithium Hexamethyldisilazide) to install the nitrogen.
  • Salt Formation: Finally, treat with anhydrous HCl to generate your target (R)-BoroPhg(+)-Pinanediol-HCl.

Module 3: Validated Experimental Workflow

This protocol is optimized for the synthesis of the


-chloro intermediate , the direct precursor to BoroPhg.
Reagents Table
ReagentEquiv.RoleCritical Note
Ph-B(Pinanediol) 1.0SubstrateMust be azeotropically dried with toluene.
Dichloromethane 3.0 - 5.0C1 SourceMust be anhydrous (keep over sieves).
LDA 1.2BaseTitrate before use. Lithium Diisopropylamide is preferred over BuLi for cleaner reaction profiles [2].
ZnCl2 1.0PromoterMUST BE FUSED (See Q2).
THF SolventSolvent0.2 M concentration relative to substrate.
Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Phenylboronic acid (+)-pinanediol ester (1.0 eq) and Dichloromethane (3.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78°C (Internal temperature).

  • Carbenoid Generation: Add LDA (1.2 eq) dropwise over 30 minutes via syringe pump.

    • Checkpoint: The solution should turn pale yellow. If it turns dark brown/black, your temperature is too high, and the carbenoid is decomposing.

  • Ate Complex Formation: Stir at -78°C for 1 hour.

  • Rearrangement: Add the Fused

    
     solution  (1.0 eq in THF) slowly down the cold flask wall.
    
  • Warming: Allow the reaction to warm naturally to 0°C and stir for 2–4 hours.

    • Monitoring: Check conversion by TLC (silica) or NMR. The

      
      -chloro proton typically appears as a singlet/doublet around 3.0–3.5 ppm depending on the auxiliary.
      
  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Pinanediol esters are stable on silica.

Workflow Start Start: Ph-B(Pinanediol) + DCM in THF Cool Cool to -78°C (Internal Probe) Start->Cool AddBase Add LDA (Dropwise) Form 'Ate' Complex Cool->AddBase Keep < -75°C AddZn Add Fused ZnCl2 (Promote Migration) AddBase->AddZn After 1h Warm Warm to 0°C - RT (Rearrangement) AddZn->Warm Quench Quench (NH4Cl) & Isolate Warm->Quench Monitor TLC

Figure 2: Operational workflow for the critical homologation step.

Module 4: From Chloro-Intermediate to BoroPhg-HCl

Once you have the


-chloro boronate, you must convert it to the amine to reach your target: (R)-BoroPhg(+)-Pinanediol-HCl .
  • Displacement: React the

    
    -chloro ester with LiHMDS  (1.1 eq) in THF at -78°C to RT. This installs the nitrogen as a silylamide [3].
    
  • Desilylation/Salt Formation: Treat the intermediate with anhydrous HCl in Dioxane (or Et2O) at 0°C.

  • Precipitation: The target compound, (R)-BoroPhg(+)-Pinanediol-HCl , should precipitate as a white solid.

    • Note: If you get a "gum" instead of a solid, triturate with dry ether or pentane.

References
  • Matteson, D. S., & Sadhu, K. M. (1980). Boronic Ester Homologation with 99% Chiral Selectivity.[2][3] Journal of the American Chemical Society, 102(25), 7588–7590.

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Berlin Heidelberg. (Standard Reference Text).
  • Elliott, E. L., et al. (2005). Proteasome Inhibitors: Synthesis of Bortezomib Precursors via Matteson Homologation. Journal of Medicinal Chemistry. (Contextual grounding for BoroPhg synthesis).
  • Aggarwal, V. K., et al. (2009).[4] Homologation of Chiral Boronic Esters. The Chemical Record, 9(1), 24-39.

Sources

Optimization

Epimerization issues in the synthesis of alpha-aminoboronic acids

The following technical guide addresses the critical challenges of epimerization in -aminoboronic acid synthesis. It is structured to serve as a high-level troubleshooting resource for medicinal chemists and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical challenges of epimerization in


-aminoboronic acid synthesis. It is structured to serve as a high-level troubleshooting resource for medicinal chemists and process development scientists.

Technical Guide: Controlling Epimerization in -Aminoboronic Acid Synthesis

Content Type: Technical Support / Troubleshooting Subject: Stereochemical Integrity of


-Aminoboronic Acids
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary & Core Challenges


-Aminoboronic acids (e.g., Bortezomib, Ixazomib) are potent proteasome inhibitors, but their synthesis is plagued by the lability of the C–B chiral center. Unlike standard amino acids, the 

-proton adjacent to the boron atom is significantly more acidic due to the empty p-orbital of boron, which can stabilize carbanionic intermediates (boron-stabilized carbanions). Furthermore, the C–B bond is susceptible to oxidative cleavage and 1,3-migration.

This guide addresses the three primary failure modes:

  • Matteson Homologation Failures: Loss of stereocontrol during the installation of the chiral center.

  • Peptide Coupling Racemization: Epimerization induced by base-mediated proton abstraction during amide bond formation.

  • Post-Synthetic Instability: 1,3-borotropic shifts during deprotection or workup.

Mechanism of Epimerization

To troubleshoot effectively, one must distinguish between the two distinct mechanisms of stereochemical erosion.

Mechanism A: Base-Catalyzed Proton Abstraction (Thermodynamic)

The electron-withdrawing nature of the boronic ester (often pinacol or pinanediol) combined with an acyl group on the nitrogen renders the


-proton highly acidic (

).
  • Trigger: Use of strong bases (e.g., DIPEA, Et

    
    N) during peptide coupling or prolonged exposure to basic aqueous workups.
    
  • Result: Formation of a planar enolate-like intermediate which reprotonates non-stereoselectively.

Mechanism B: 1,3-Borotropic Rearrangement (Kinetic)

If the


-amino group is free (unprotected) and neutral, the boron atom can migrate from carbon to nitrogen.
  • Trigger: Deprotection of the amine under neutral/basic conditions without immediate trapping (acylation or salt formation).

  • Result: Constitutional isomerism (aminoborane formation) or scrambling of the stereocenter upon reversal.

EpimerizationMechanisms Start Chiral alpha-Aminoboronic Ester Base Base Exposure (Coupling/Workup) Start->Base High pH FreeAmine Free Amine (Deprotection) Start->FreeAmine N-Deprotection Enolate Boron-Stabilized Carbanion/Enolate Base->Enolate alpha-H abstraction Migration 1,3-Boron Migration (C to N) FreeAmine->Migration Lewis Acid/Base Interaction Racemate Racemic Product (Epimerization) Enolate->Racemate Reprotonation Migration->Racemate Reversible Scrambling Isomer Constitutional Isomer (Decomposition) Migration->Isomer Irreversible

Figure 1: Dual pathways for stereochemical loss in


-aminoboronic acids.

Troubleshooting The Matteson Homologation

The Matteson asymmetric homologation is the gold standard for generating the chiral C–B center. However, it is sensitive to reaction conditions.

FAQ: Matteson Homologation Issues

Q: My diastereomeric ratio (dr) is excellent (>99:1) after the reaction, but drops to 90:10 after workup. Why? A: This is likely due to the "magnesium ate" complex.[1]

  • Cause: The intermediate magnesium species can facilitate epimerization of the

    
    -chloro boronic ester if not fully quenched or if the rearrangement is sluggish.
    
  • Fix: Ensure complete rearrangement before workup. Use ZnCl

    
     (0.5–1.0 eq) to sequester chloride and catalyze the rearrangement. Avoid prolonged exposure to the magnesium salts at room temperature.
    

Q: I observe low yields and significant "Wurtz coupling" side products. A: This indicates insufficient mixing or temperature control during the lithiation step.

  • Cause: Localized heating allows LiCHCl

    
     to decompose or react with the alkyl halide.
    
  • Fix: The addition of LDA/LiTMP to the boronic ester/DCM mixture must be performed at -100 °C (internal temperature). Ensure vigorous stirring.

Q: Can I use standard silica gel chromatography for purification? A: Risky. Boronic esters can interact with silanols, leading to streaking or hydrolysis.

  • Fix: Deactivate silica with 1-2% Et

    
    N or use neutral alumina. Ideally, crystallize the intermediate if using a solid chiral auxiliary like pinanediol.
    
Optimized Protocol: Matteson Homologation

Target: Synthesis of (S)-1-chloro-2-phenylethylboronic acid pinanediol ester

ParameterSpecificationRationale
Temperature (Lithiation) -100 °C to -95 °CPrevents carbenoid decomposition and non-selective insertion.
Lewis Acid ZnCl

(anhydrous), 1.0 eq
Catalyzes the 1,2-migration and traps chloride, preventing reversibility.
Solvent THF / DCM (dry)DCM is the reactant; THF coordinates Li species.
Time (Rearrangement) 0 °C to RT (monitor)Must be driven to completion to avoid epimerization of the "ate" complex.

Step-by-Step Workflow:

  • Cool a solution of boronic ester (1.0 eq) and CH

    
    Cl
    
    
    
    (3.0 eq) in THF to -100 °C .
  • Add LDA (1.2 eq) dropwise down the side of the flask over 30 min. Internal temp must not exceed -95 °C.

  • Stir for 10 min, then add ZnCl

    
     solution (1.0 eq in THF) slowly.
    
  • Allow the mixture to warm naturally to 0 °C, then stir at RT for 2–4 hours.

  • Critical Check: Analyze an aliquot by

    
    H NMR. If the 
    
    
    
    -proton signal of the starting material is visible, do not quench.
  • Workup: Quench with sat. NH

    
    Cl, extract with Et
    
    
    
    O, and concentrate.

Troubleshooting Peptide Coupling

Coupling an N-protected amino acid to an


-aminoboronic ester is the most common step where epimerization occurs (e.g., Bortezomib synthesis).
FAQ: Coupling & Racemization

Q: Which coupling reagents minimize epimerization? A: Reagents that ensure rapid activation and minimize oxazolinone formation are required.

  • Recommended: TBTU/HOBt or HATU/HOAt .

  • Avoid: DCC/DMAP (too slow, high risk of racemization).

Q: How does base selection impact stereopurity? A: The


-proton of the aminoboronic ester is highly acidic.
  • Standard: DIPEA (Diisopropylethylamine) is standard but can cause racemization if used in excess (>2.5 eq).

  • Troubleshooting: If epimerization is observed, switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases (

    
     ~7.4 vs 10.5 for DIPEA) and reduce proton abstraction.
    

Q: Can I use the free amine salt directly? A: Yes, and you should.

  • Protocol: Isolate the

    
    -aminoboronic ester as the HCl or TFA salt . Do not free-base it prior to the reaction. Add the salt to the coupling mixture containing the activated acid and base simultaneously to ensure immediate acylation.
    

CouplingWorkflow Input Alpha-Aminoboronic Ester (Salt Form) Reaction Coupling Reaction (-5°C to 0°C) Input->Reaction Activation Activate Amino Acid (TBTU/HATU + Base) Decision Base Selection Check Activation->Decision Standard Standard: DIPEA (Risk: Moderate) Decision->Standard Robust Substrate Safe Safe: Collidine/NMM (Risk: Low) Decision->Safe Sensitive Substrate Standard->Reaction Safe->Reaction Check Check Epimerization (Chiral HPLC) Reaction->Check Success Isolate Product Check->Success ee > 98% Fail Switch Base or Reduce Temp Check->Fail ee < 95% Fail->Decision

Figure 2: Decision matrix for peptide coupling with


-aminoboronic acids.

Analytical Strategy: Verifying Stereochemistry

Direct analysis of boronic acids is difficult due to peak tailing and column interaction.

Method A: Oxidative Degradation (The "Gold Standard")

Convert the C–B bond to a C–OH bond. The stereochemistry of the resulting alcohol correlates directly to the boronic acid.

  • Dissolve sample in THF/H

    
    O (1:1).
    
  • Add NaBO

    
    H
    
    
    
    O (or H
    
    
    O
    
    
    /NaOH).
  • Stir 1h.

  • Analyze the resulting alcohol by Chiral HPLC (e.g., Chiralcel OD-H or AD-H).

Method B: Direct Analysis (Derivatization)

If the boronic acid is stable, derivatize with a chiral diol (if not already protected) or analyze the pinanediol ester directly.

  • Column: Chiralpak AD-H or IA.

  • Mobile Phase: Hexane/IPA with 0.1% TFA . (Acid is crucial to suppress boronate ionization and peak tailing).

References

  • Matteson, D. S. (2013).[2] "Stereocontrolled Synthesis with Boronic Esters." The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Beijnen, J. H., et al. (2012). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride." Scientia Pharmaceutica, 80, 67–75.[3] Link

  • Cativiela, C., et al. (2016).[4] "Synthesis of

    
    -aminoboronic acids." Chemical Society Reviews, 45, 2291-2307.[4] Link
    
  • Yudin, A. K., et al. (2011). "A solid-phase approach for the synthesis of

    
    -aminoboronic acid peptides." Chemical Science, 2, 133-136. Link
    
  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

Troubleshooting

Incomplete deprotection of pinanediol from boronic esters

Topic: Incomplete deprotection of pinanediol from boronic esters. Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incomplete deprotection of pinanediol from boronic esters. Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Status: Active Support Ticket.

Core Directive: The "Roach Motel" Problem

Why is your reaction incomplete? If you are accustomed to deprotecting pinacol esters, pinanediol is a different beast. Pinanediol forms a thermodynamically favored, rigid bicyclic cage around the boron atom. Unlike pinacol, which is susceptible to hydrolysis, pinanediol esters are exceptionally stable toward acid, base, and silica gel.

The Reality: Direct hydrolysis (adding acid/base and heating) will almost always fail or stall at ~50% conversion. You cannot "force" this reaction with heat without decomposing your substrate. You must use thermodynamic displacement or chemical modification of the boron center.

Troubleshooting Decision Matrix

Before selecting a protocol, assess your substrate's stability.

DeprotectionStrategy cluster_tips Quick Tips Start Substrate Assessment AcidSens Is substrate Acid Sensitive? Start->AcidSens MethodA Method A: Transesterification (Phenylboronic Acid) AcidSens->MethodA Yes (Mildest) MethodB Method B: Fluoride Route (Trifluoroborate Intermediate) AcidSens->MethodB No (Most Robust) MethodC Method C: Lewis Acid Cleavage (BCl3 - Harsh) AcidSens->MethodC No (Substrate is simple alkyl/aryl) Tip1 Avoid Silica Gel Chromatography for free boronic acids

Figure 1: Decision tree for selecting the appropriate deprotection methodology based on substrate sensitivity.

Deep Dive Protocols

Method A: Biphasic Transesterification (The Equilibrium Shift)

Best for: Acid-sensitive substrates, late-stage functionalization. Mechanism: You are introducing a "sacrificial" boronic acid (Phenylboronic acid, PBA) to compete for the pinanediol. To drive this equilibrium to completion, you must exploit phase separation .

The Protocol:

  • Dissolve: Dissolve your Pinanediol ester (1.0 equiv) in an organic solvent (Diethyl ether or Hexane/CH2Cl2).

  • Add Scavenger: Add Phenylboronic acid (PBA) (1.1 – 5.0 equiv).

  • Add Aqueous Phase: Add water (or dilute aqueous acid if tolerant). The ratio of Organic:Aqueous should be 1:1.

  • Agitate: Stir vigorously for 12–24 hours.

  • Separation:

    • Organic Phase: Contains the waste byproduct (Phenylboronic acid pinanediol ester) and excess PBA.

    • Aqueous Phase: Contains your target Free Boronic Acid.

  • Isolation: Wash the aqueous layer with fresh ether/hexane to remove traces of PBA. Lyophilize the aqueous layer to obtain the product.

Why it fails (Troubleshooting):

  • Issue: "NMR shows a mix of starting material and product."

  • Cause: The equilibrium was not driven by phase separation. If your target boronic acid is too lipophilic, it stays in the organic layer with the pinanediol, and the reaction stalls.

  • Fix: Adjust the pH of the aqueous layer. If your product contains an amine, lower the pH to protonate it (

    
    ), forcing it into the water layer. If it contains a carboxylic acid, raise the pH.
    

Visualizing the Trap:

Transesterification Substrate Substrate-B(Pinanediol) (Lipophilic) Reaction Equilibrium Exchange Substrate->Reaction PBA Ph-B(OH)2 (Sacrificial) PBA->Reaction Waste Ph-B(Pinanediol) (Trapped in Organic Phase) Reaction->Waste Hexane Layer Product Substrate-B(OH)2 (Trapped in Aqueous Phase) Reaction->Product Water Layer

Figure 2: The biphasic trap mechanism. Success depends on the product migrating to the aqueous phase.

Method B: The Fluoride Route (Trifluoroborates)

Best for: Robust substrates, purification difficulties.[1][2] Mechanism: Converts the pinanediol ester into a potassium trifluoroborate (


) salt, which precipitates out, leaving the pinanediol in solution. The salt is then hydrolyzed.[3]

Step 1: Conversion to Trifluoroborate

  • Dissolve Pinanediol ester in MeOH.

  • Add excess

    
     (saturated aqueous solution, ~3.0–4.5 equiv).
    
  • Stir at RT.[4] The

    
     salt often precipitates.
    
  • Concentrate and wash the solid with Acetone/Ether to remove free pinanediol.

Step 2: Hydrolysis to Boronic Acid

  • Suspend the

    
     salt in Water/Acetonitrile (1:1).
    
  • Add Trimethylsilyl chloride (TMSCl) (1.0–2.0 equiv) or Lithium Hydroxide (LiOH).

  • TMSCl acts as a fluoride scavenger (forming volatile TMS-F), driving the hydrolysis rapidly.

Troubleshooting:

  • Issue: "I isolated a Difluoroborane (

    
    ) instead of a Trifluoroborate!"
    
  • Cause: If your substrate has an amide or amine near the boron (e.g.,

    
    -amido boronates), the carbonyl oxygen coordinates to the boron, displacing one fluoride.[5]
    
  • Fix: This is actually fine. The difluoroborane is also easily hydrolyzed using the same TMSCl or weak base conditions [1].

Technical FAQs

Q: Can I use silica gel chromatography to purify the free boronic acid? A: Avoid if possible. Free boronic acids interact strongly with the silanols on silica gel, leading to severe streaking and mass loss.

  • Alternative: If you must purify, convert it to the MIDA boronate (which is silica stable), purify that, and then deprotect the MIDA ester (which is much easier—mild basic hydrolysis) [2].

Q: How do I monitor the reaction? TLC is messy. A: Use


 NMR . It is the only definitive way to distinguish species.
  • Pinanediol Ester:[5][6][7][8][9][10][11][12] ~30–32 ppm (broad).

  • Trifluoroborate:[1][3][5][6][11][12][13][14] ~2–5 ppm (quartet, distinct).

  • Free Boronic Acid:[7][8][13] ~28–30 ppm (depending on solvent/pH).

Q: My product is water-insoluble. Method A (Biphasic) isn't working. A: If the free boronic acid is lipophilic, it won't partition into the water layer, and the equilibrium won't shift.

  • Solution: Use Polystyrene-supported Boronic Acid (PS-B(OH)2). Add the resin to your organic reaction mixture. The resin captures the pinanediol, and you filter the resin away. The filtrate contains your product.

Comparative Data Summary

FeatureMethod A: TransesterificationMethod B: Fluoride (

)
Method C:

Reagents Phenylboronic Acid (PBA)

, then TMSCl/LiOH

in CH2Cl2
Conditions Biphasic (Ether/Water), RTMeOH/Water, RT-78°C to 0°C
Substrate Tolerance High (Acid/Base sensitive OK)Good (Base sensitive OK)Low (Acid sensitive fails)
Purification Phase separation (Wash)Precipitation/CrystallizationEvaporation
Key Risk Incomplete conversion (Equilibrium)Glass etching (Fluoride)Decomposition

References

  • Inglis, S. R., et al. "Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates."[5] Journal of Organic Chemistry, 75.2 (2010): 468-471.[5]

  • Gillis, E. P., & Burke, M. D. "A simple and modular strategy for the synthesis of MIDA boronates." Journal of the American Chemical Society, 130.43 (2008): 14084-14085.

  • Matteson, D. S., et al. "Removal of the pinanediol protecting group from alpha-amido boronic esters." Organometallics, 3.8 (1984): 1284-1288.

  • Aggarwal, V. K., et al. "Transesterification of pinanediol boronates." Chemical Communications, (2009).

Sources

Optimization

Side reactions in Suzuki coupling with alpha-amino boronic esters

Technical Support Center: -Amino Boronic Esters in Suzuki Coupling Current Status: ● System Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions in -Amino Boronic Ester C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Amino Boronic Esters in Suzuki Coupling

Current Status:System Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions in


-Amino Boronic Ester Coupling
Executive Summary

The coupling of


-amino boronic esters is a "high-reward, high-risk" operation in drug discovery. These motifs are bioisosteres of 

-amino acids and are critical for introducing chirality into non-peptidic scaffolds. However, they are chemically fragile. The nitrogen atom adjacent to the boron center creates a unique electronic environment that accelerates protodeboronation (C-B bond cleavage) and racemization (loss of chirality).

This guide addresses the three most common failure modes reported by our users:

  • Protodeboronation: The nucleophile decomposes before coupling.

  • Racemization: The product loses optical purity.

  • Catalyst Deactivation: The free amine poisons the Palladium center.

Ticket #001: The "Vanishing Nucleophile" (Protodeboronation)

User Observation:

"I am attempting to couple a chiral


-amino boronic pinacol ester with an aryl chloride. The starting material disappears, but I see very little product. NMR analysis of the crude mixture shows the deboronated alkane (R-CH₂-NHP)."

Root Cause Analysis: The C-B bond in


-amino boronates is exceptionally labile. Under the basic conditions required for Suzuki coupling, the formation of the boronate-ate complex (the intermediate necessary for transmetalation) increases electron density on the boron. This weakens the C-B bond, making the 

-carbon susceptible to protonation by the solvent (water or alcohol), leading to C-B cleavage.

Corrective Action: The "Slow-Release" Strategy (MIDA Boronates) To prevent the concentration of the unstable boronic acid from building up, use MIDA (N-methyliminodiacetic acid) boronates . These are tetracoordinate boron species that are stable to air and chromatography. They slowly hydrolyze under aqueous basic conditions to release the active boronic acid at the same rate it is consumed by the catalyst.

Experimental Protocol: MIDA Boronate Coupling

Based on the methodology established by Burke et al.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 
      -Amino MIDA Boronate (1.2 - 1.5 equiv)
      
    • Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: THF:H₂O (10:1 ratio)

  • Procedure:

    • Combine solid reagents in a vial equipped with a stir bar.

    • Add degassed THF and water.

    • Seal and heat to 60 °C for 12–24 hours.

    • Note: The presence of water is chemically necessary here to hydrolyze the MIDA cage, but the slow rate prevents the accumulation of the unstable free acid.

Ticket #002: The "Stereo-Scramble" (Racemization)

User Observation:

"My reaction works, but the enantiomeric excess (ee) dropped from 99% in the starting material to 60% in the product. How do I maintain stereochemical integrity?"

Root Cause Analysis: Racemization occurs via the boronate-ate complex . The


-proton (attached to the chiral center) is acidified by the adjacent electron-deficient boron and the electron-withdrawing nitrogen protecting group. If transmetalation (transfer to Pd) is slow, the base in the system will deprotonate this position, leading to a planar intermediate and loss of chirality.

Corrective Action: Accelerate Transmetalation (Trifluoroborates) Use Potassium Organotrifluoroborates (R-BF₃K) combined with a highly active catalyst system. Trifluoroborates are pre-formed "ate" complexes that do not require strong bases to activate, and bulky, electron-rich ligands (like RuPhos or XPhos) accelerate the transmetalation step, capturing the chiral center before it has time to racemize.

Experimental Protocol: Molander Trifluoroborate Coupling

Based on the methodology established by Molander et al.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • 
      -Amino Potassium Trifluoroborate (1.05 equiv)
      
    • Catalyst: Pd(OAc)₂ (2-5 mol %)

    • Ligand: RuPhos or XPhos (4-10 mol %)

    • Base: Cs₂CO₃ (3.0 equiv)

    • Solvent: Toluene:H₂O (3:1)

  • Procedure:

    • Purge the reaction vessel with Argon/Nitrogen (Oxygen accelerates side reactions).

    • Add reagents and solvents.

    • Heat vigorously to 80–100 °C .

    • Critical: High temperature is actually better here because it accelerates the productive coupling cycle more than the racemization

Troubleshooting

Improving the diastereoselectivity of the Matteson reaction

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Diastereoselectivity & Yield Optimization in Homologation Introduction Welcome to the Matteson Reaction Technical Support Center. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Diastereoselectivity & Yield Optimization in Homologation

Introduction

Welcome to the Matteson Reaction Technical Support Center. This guide addresses the specific challenges of stereocontrolled homologation of boronic esters. While the Matteson reaction is the gold standard for iterative chiral center construction (e.g., in the synthesis of proteasome inhibitors like Bortezomib), it is notoriously sensitive to thermodynamic parameters and reagent quality.

This guide moves beyond basic textbook descriptions to address the "Hidden Variables" —the subtle factors that cause diastereomeric ratios (dr) to drop from >99:1 to <90:10 in the lab.

Module 1: The "Ate" Complex (Kinetic Control)

The Issue: Low conversion or "stalled" reactions often originate here. The formation of the boronate "ate" complex must be irreversible and quantitative before the migration step begins.

Troubleshooting Workflow

Q: My reaction mixture turned black/tarry. What happened? A: You likely experienced Carbenoid Decomposition . Dichloromethyllithium (


) is thermally unstable.
  • Cause: If the temperature rises above -65°C during the addition of

    
     (or LDA/BuLi), the carbenoid decomposes into carbenes which polymerize or react non-specifically.
    
  • Fix: Ensure internal temperature monitoring (not just bath temp). The addition must be slow enough that the exotherm does not spike the internal temp above -78°C.

Q: I have starting material remaining despite using excess reagents. A: This suggests "Ate" Complex Reversibility .

  • Mechanism: The attack of

    
     on the boronic ester is an equilibrium. If the migration is slow (see Module 2), the "ate" complex can dissociate back to starting materials upon warming or quenching.
    
  • Fix: Do not warm the reaction immediately after addition. Allow a "soak time" of 30–60 minutes at -78°C to ensure equilibrium favors the complex before initiating migration.

Module 2: The Migration (Stereocontrol Core)

The Issue: This is where the diastereoselectivity (dr) is determined.[1] The migration step is stereospecific (inversion of configuration at the migrating carbon), but the selectivity depends on the stability of the "ate" complex conformers.

Mechanism & Pathway Visualization

The following diagram illustrates the critical role of Zinc Chloride (


) in locking the conformation and lowering the activation energy for the migration.

MattesonMechanism cluster_fail Failure Mode (No ZnCl2) Start Chiral Boronic Ester (Pinanediol/DICHED) AteComplex Boronate 'Ate' Complex (Metastable) Start->AteComplex Nucleophilic Attack Reagents LiCHCl2 (-78°C) Reagents->AteComplex TransitionState Chelated TS (Locked Conformation) AteComplex->TransitionState ZnCl2 promotes Cl- leaving SlowMig Slow Migration (Thermodynamic Equilibration) AteComplex->SlowMig No Lewis Acid ZnCl2 ZnCl2 Addition (Chelation) ZnCl2->TransitionState Lewis Acid Catalysis Product Alpha-Chloro Boronic Ester (High dr) TransitionState->Product 1,2-Migration (Inversion)

Caption: The ZnCl2-mediated pathway locks the 'ate' complex, preventing thermodynamic equilibration and ensuring high diastereoselectivity.

Optimization: Choosing the Right Chiral Director

If your dr is consistently stuck at ~90:10 or 95:5, your chiral auxiliary (director) may be the limiting factor.

FeaturePinanediol (Standard)DICHED (High-Performance)
Structure Derived from

-pinene

-Dicyclohexylethanediol
Symmetry

(Asymmetric)

(Symmetric)
Steric Bulk Moderate shieldingHigh shielding (Cyclohexyl groups)
Typical dr 98:2 to 99:1>99:1 to 99.5:0.5
Kinetics Moderate migration rateFaster migration (due to

relief)
Recommendation Use for initial screens & scale-upUse for drug substance or difficult substrates

Expert Insight: DICHED is superior because its


 symmetry eliminates the formation of "matched/mismatched" transition states that can occur with pinanediol in iterative homologations.

Module 3: Reagent Integrity (The "Hidden" Killer)

The Issue: The most common cause of "dead" reactions or low yields is the quality of Zinc Chloride (


) .

Q: Why is my


 fuming/clumping? 
A:  It is wet. 

is extremely hygroscopic.[2]
  • Impact: Water hydrolyzes the boronate ester and destroys the

    
     carbenoid immediately.
    
  • Requirement: You must use anhydrous, fused

    
     .
    
SOP: Preparation of Anhydrous

Do not trust "anhydrous" bottles from vendors once opened.

  • Weigh: Place commercial

    
     in a round-bottom flask.
    
  • Vacuum: Apply high vacuum (<0.5 mmHg).

  • Heat: Heat the flask with a heat gun or Bunsen burner (carefully) until the solid melts (approx. 290°C). You will see water vapor drive off and the solid turn into a molten liquid.

  • Cool: Allow it to solidify under vacuum.

  • Solvate: Dissolve in dry THF under Argon to create a stock solution (e.g., 0.5 M or 1.0 M). Use this solution for the reaction.

Module 4: Experimental Protocol (Best Practice)

Objective: Homologation of a Pinanediol Boronic Ester with >98:2 dr.

  • Preparation: Flame-dry all glassware. Ensure

    
     solution is freshly prepared (see Module 3).
    
  • Carbenoid Generation:

    • Charge flask with DCM (1.2 equiv) and dry THF. Cool to -100°C (liquid

      
      /Ether bath) or -78°C  minimum.
      
    • Add n-BuLi or LDA (1.1 equiv) dropwise down the side of the flask. Internal temp must not rise > -65°C.

    • Stir 10–15 mins to form

      
      .
      
  • Substrate Addition:

    • Dissolve Boronic Ester (1.0 equiv) in THF.

    • Add dropwise to the carbenoid at -78°C.

    • Crucial: Stir for 30 mins at -78°C to complete "ate" complex formation.

  • The Zinc Trigger:

    • Add Anhydrous

      
       (0.5 – 1.0 equiv) solution dropwise.
      
    • Note:

      
       accelerates the migration.
      
  • Migration:

    • Allow the reaction to warm slowly to 0°C or Room Temperature (depending on substrate).

    • Monitor by NMR or HPLC.

  • Workup: Standard aqueous workup. Avoid harsh acidic washes which can deboronate the product.

FAQs: Rapid Fire Troubleshooting

Q: Can I use


 instead of 

?
A: Yes, but

is generally superior for diastereoselectivity. Zinc coordinates more tightly to the oxygen and chlorine in the transition state (dual chelation), creating a tighter "lock" on the geometry than Magnesium.

Q: I see epimerization of the alpha-chloro center during purification. Why? A: Alpha-chloro boronic esters are sensitive to silica gel (slightly acidic).

  • Fix: Deactivate your silica gel with 1-2% Triethylamine (TEA) before running the column, or perform the next step (nucleophilic displacement) immediately without purification (telescoping).

Q: My yield is good, but dr is low (80:20). I used Pinanediol. A: Check your solvent.

  • Fix: Ensure you are using THF. Ether can sometimes result in lower selectivities due to different solvation of the lithium cation. If THF fails, switch to DICHED auxiliary.

References

  • Matteson, D. S. (2013).[1] "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry, 78(20), 10009–10023.[1] Link[1]

  • Matteson, D. S., & Sadhu, K. M. (1983).[3] "Boronic ester homologation with 99% chiral selectivity." Journal of the American Chemical Society, 105(7), 2077–2078. Link

  • Blakemore, P. R., et al. (1998). "Absolute configuration of alpha-chloro boronic esters." Journal of the Chemical Society, Perkin Transactions 1, 1998, 1897–1911. Link

  • Faber, V., et al. (2021).[4] "Origin of stereocontrol in the Matteson reaction." Tetrahedron, 78, 131810.[4] Link[4]

Sources

Optimization

Stability issues of (R)-BoroPhg(+)-Pinanediol-HCl under reaction conditions

This guide serves as a specialized technical resource for researchers working with (R)-BoroPhg(+)-Pinanediol-HCl ([(R)-1-Amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride]). Unlike standard amino acids,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with (R)-BoroPhg(+)-Pinanediol-HCl ([(R)-1-Amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride]).

Unlike standard amino acids, α-aminoboronic acids possess unique electronic properties that make them susceptible to specific degradation pathways—most notably protodeboronation and oxidative cleavage . This guide focuses on the stability of the phenylglycine (Phg) analog, where the boron atom is attached to a benzylic carbon, significantly increasing its lability compared to aliphatic analogs like BoroLeu or BoroPhe.

Part 1: Critical Stability Profile

The "Benzylic Boron" Vulnerability

The structural distinction of (R)-BoroPhg is the direct attachment of the boron atom to the benzylic carbon.

  • Mechanism: The benzylic position stabilizes the developing negative charge (or radical character) on the carbon during C-B bond cleavage. Consequently, protodeboronation (replacement of the C-B bond with a C-H bond) occurs much more rapidly in BoroPhg than in aliphatic analogs.

  • Trigger: This reaction is base-catalyzed and accelerated by heat and transition metals (e.g., Palladium residues).

  • Outcome: Irreversible loss of the boronic acid moiety, yielding the corresponding amine (benzylamine derivative).

Pinanediol Ester Robustness

The (+)-pinanediol protecting group forms a thermodynamically stable, sterically hindered ester.

  • Benefit: It protects the boron atom from oxidation and Lewis acid/base interactions during peptide coupling.

  • Drawback: It is exceptionally difficult to remove. Standard acidic hydrolysis (used for pinacol esters) often fails or leads to degradation before deprotection is complete.

State-Dependent Stability
  • As HCl Salt: High Stability. The protonated amine prevents coordination to the boron (N→B dative bond) and suppresses oxidative pathways.

  • As Free Base: Low Stability. Neutralization generates a free amine that can coordinate intramolecularly or facilitate dimerization/oxidation. Always generate the free base in situ immediately prior to reaction.

Part 2: Troubleshooting & FAQs

Category A: Reaction Failure & Yield Loss

Q1: I observed a significant loss of the boronic acid moiety during coupling. What happened?

  • Diagnosis: You likely experienced protodeboronation .[1][2]

  • Root Cause: The pH of the reaction mixture exceeded 8.0, or the reaction was heated. The benzylic C-B bond is base-labile.

  • Solution:

    • Maintain pH between 7.0 and 7.5 . Use weak bases like N-methylmorpholine (NMM) or DIPEA in controlled stoichiometry (1.0–1.1 equivalents relative to the salt).

    • Avoid strong bases (NaOH, LiOH) or carbonate bases.

    • Conduct the coupling at 0°C to room temperature . Do not heat.

Q2: My coupling reaction (EDC/HOBt) stalled. Can I add more base?

  • Risk: Adding excess base increases the risk of racemization and deboronation.

  • Alternative: Switch to a more efficient coupling reagent like HATU or TBTU to accelerate the kinetics at lower temperatures, reducing the exposure time of the free amine. Ensure the carboxyl component is pre-activated before adding the BoroPhg salt.

Category B: Deprotection Issues

Q3: I cannot remove the pinanediol group using 1N HCl/MeOH. The starting material remains.

  • Explanation: Pinanediol esters are too stable for mild acidic hydrolysis. Harsh acid (6N HCl, reflux) will destroy the BoroPhg skeleton (benzylic cleavage).

  • Solution: Use Transesterification .[3][4][5]

    • Reagent: Isobutylboronic acid (or phenylboronic acid) acts as a "scavenger" for the pinanediol.

    • Mechanism: The pinanediol transfers from your product to the scavenger boronic acid in a biphasic system (e.g., Ether/Dilute Acid).

Q4: Can I use oxidative cleavage (NaIO4) to remove the pinanediol?

  • Warning: While effective for some boronic esters, periodate cleavage can oxidize the benzylic C-B bond to a C-OH (alcohol), destroying the pharmacophore.

  • Recommendation: Stick to the biphasic transesterification method (see Protocol 2).

Part 3: Optimized Experimental Protocols

Protocol 1: Peptide Coupling (Minimizing Deboronation)

This protocol couples a carboxylic acid (R-COOH) to (R)-BoroPhg-Pin-HCl.

  • Pre-activation: Dissolve R-COOH (1.0 equiv) and TBTU (1.1 equiv) in anhydrous DMF/DCM (1:1). Add DIPEA (1.0 equiv) and stir at 0°C for 15 minutes.

  • Salt Neutralization: In a separate vial, suspend (R)-BoroPhg-Pin-HCl (1.0 equiv) in DCM. Add DIPEA (1.0 equiv exactly) to generate the free base.

    • Critical: Do this immediately before addition. Do not store the free base.

  • Coupling: Transfer the BoroPhg solution to the pre-activated acid mixture at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with cold 0.1N HCl (rapidly), then Brine. Avoid bicarbonate washes if possible, or perform them very widely and cold to prevent base-induced degradation. Dry over Na2SO4.

Protocol 2: Pinanediol Deprotection (Transesterification)

Standard method for retrieving the free boronic acid.

  • Dissolution: Dissolve the Peptidyl-BoroPhg-Pinanediol ester in Methanol/Hexane (1:1).

  • Scavenger Addition: Add Isobutylboronic acid (5.0 equiv) and 1N HCl (aqueous, 2.0 equiv).

  • Agitation: Stir vigorously at room temperature for 4–12 hours.

  • Separation: The reaction mixture will partition. The pinanediol-isobutylboronate byproduct prefers the organic (Hexane) phase. The free Peptidyl-BoroPhg acid (or boroxine) prefers the methanol/aqueous phase.

  • Purification: Wash the methanol layer with hexane multiple times to remove the scavenger complex. Evaporate methanol to yield the product.

Part 4: Stability & Degradation Pathways (Visualized)

The following diagram illustrates the competing pathways for (R)-BoroPhg. Note the critical divergence at the "Free Base" stage.

BoroPhg_Stability cluster_0 Critical Control Point Start (R)-BoroPhg-Pin-HCl (Storage Form: Stable) FreeBase Free Amine (Transient Species) Start->FreeBase Neutralization (DIPEA) Coupled Peptidyl-BoroPhg-Pin (Stable Intermediate) FreeBase->Coupled Coupling (TBTU/R-COOH) < 4 hours, 0°C Deborylated Benzylamine Derivative (Degradation Product) FreeBase->Deborylated Protodeboronation (pH > 8, Heat, Time) Oxidized Amino-Alcohol (Oxidation Product) FreeBase->Oxidized Air Oxidation (Slow) Coupled->Deborylated Harsh Hydrolysis (Strong Base/Heat) FinalDrug Peptidyl-Boronic Acid (Active Drug) Coupled->FinalDrug Transesterification (iBu-B(OH)2, Acid)

Caption: Stability flowchart showing the critical "Free Base" window where productive coupling competes with irreversible protodeboronation.

Part 5: Quantitative Stability Data

ParameterConditionStability RatingNotes
pH Tolerance pH < 2.0HighStable as HCl salt.
pH 4.0 – 7.0ModerateSafe working range for coupling.
pH > 8.0Critical Rapid protodeboronation (Benzylic C-B cleavage).
Temperature -20°C (Storage)HighRecommended storage condition.
25°C (Reaction)ModerateLimit exposure time (< 12h).
> 40°CLowThermal instability of C-B bond.
Solvents MeOH, DMF, DCMHighCompatible.
Water (Basic)Zero Immediate hydrolysis/deboronation.

References

  • Coutts, S. J., et al. (1994).[3] "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids." Tetrahedron Letters. Link

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." The Journal of Organic Chemistry. (Fundamental mechanism of alpha-halo boronic ester chemistry). Link

  • Hall, D. G. (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive guide on protodeboronation mechanisms). Link

  • Li, J., et al. (2016). "Synthesis of α-aminoboronic acids." Chemical Society Reviews. (Review of stability and synthetic routes). Link

  • Trippier, P. C., et al. (2010). "Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates." The Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Pinanediol Removal &amp; Boronic Acid Purification

Topic: Removal of Residual Pinanediol and Cleavage of Pinanediol Boronic Esters Doc ID: TS-BOR-004 Last Updated: 2025-10-24 Introduction: The "Pinanediol Trap" Pinanediol is a powerful chiral director in Matteson homolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Pinanediol and Cleavage of Pinanediol Boronic Esters Doc ID: TS-BOR-004 Last Updated: 2025-10-24

Introduction: The "Pinanediol Trap"

Pinanediol is a powerful chiral director in Matteson homologations, offering superior stereocontrol compared to pinacol. However, this stability becomes a liability during purification. Unlike pinacol esters, which hydrolyze relatively easily, pinanediol boronic esters are thermodynamically and kinetically stable.

Why is this hard? The thermodynamic equilibrium heavily favors the ester form over the free boronic acid. Standard acidic hydrolysis often fails or requires conditions (e.g.,


 at -78°C) that decompose sensitive substrates.

This guide provides three validated workflows to break this bond and remove the residual chiral auxiliary.

Module 1: The Gold Standard (Biphasic Transesterification)

Best For: Most boronic acids, especially amino-boronic acids or polar substrates. Mechanism: Equilibrium displacement using a "sacrificial" boronic acid (Phenylboronic Acid - PBA).

The Logic

You cannot simply hydrolyze the ester; you must exchange it. By adding excess Phenylboronic Acid (PBA), you force the pinanediol to transfer from your product to the PBA. The resulting PBA-Pinanediol ester is highly lipophilic, while your free boronic acid is generally more polar.

Protocol
  • Dissolution: Dissolve your crude pinanediol ester (1.0 equiv) in Diethyl Ether or TBME (Solvent A).

  • Displacement: Add Phenylboronic Acid (5.0 - 10.0 equiv) to the organic layer.

  • Biphasic Mixing: Add an equal volume of Water (or dilute aqueous acid/base depending on product stability).

  • Equilibration: Stir vigorously for 12–24 hours at room temperature.

    • Note: The pinanediol leaves your product and forms a complex with PBA in the ether layer.

  • Separation:

    • Organic Layer: Contains excess PBA and the waste PBA-Pinanediol ester. Discard.

    • Aqueous Layer: Contains your deprotected free boronic acid.

  • Isolation: Wash the aqueous layer 3x with ether to remove traces of PBA. Lyophilize the aqueous phase to obtain the product.

Visualization: Biphasic Workflow

PBA_Transesterification start Crude Pinanediol Ester mix Add Phenylboronic Acid (PBA) + Ether/Water System start->mix stir Stir 12-24h (Equilibrium Shift) mix->stir sep Phase Separation stir->sep org_phase Organic Phase (Ether) sep->org_phase Lipophilic Species aq_phase Aqueous Phase sep->aq_phase Polar Species waste Waste: 1. PBA-Pinanediol Adduct 2. Excess PBA org_phase->waste product Product: Free Boronic Acid aq_phase->product

Figure 1: The PBA transesterification exploits solubility differences. The lipophilic pinanediol-PBA adduct migrates to the ether layer, leaving the product in the water.

Module 2: The "Nuclear Option" (Potassium Trifluoroborates)

Best For: Lipophilic boronic acids that won't migrate to water in Method 1, or when indefinite shelf-stability is required. Mechanism: Formation of an insoluble salt drives the reaction to completion, precipitating the product and leaving pinanediol in the mother liquor.

The Logic

The Boron-Fluorine bond is exceptionally strong. Treating the ester with Potassium Bifluoride (


) converts the boronic ester into a potassium trifluoroborate salt (

). These salts are air-stable solids and easily purified by precipitation.
Protocol
  • Dissolution: Dissolve pinanediol ester in Methanol (or MeOH/Acetone).

  • Reagent Addition: Add saturated aqueous

    
      (3.0 - 4.0 equiv).
    
    • Warning:

      
       etches glass. Use plasticware (polypropylene) if possible.
      
  • Reaction: Stir at room temperature. Check reaction progress by

    
     NMR (typically 1–3 hours).
    
  • Workup:

    • Concentrate the mixture to remove Methanol.

    • The

      
       salt  will precipitate.
      
    • The free Pinanediol remains dissolved in the aqueous mother liquor.

  • Purification: Filter the solid. Wash with cold ether or dichloromethane to remove residual pinanediol. Recrystallize from Hot Acetone/Ether if necessary.

Data Comparison: PBA vs. KHF2
FeatureMethod 1: PBA TransesterificationMethod 2: Trifluoroborate Salt
Final Form Free Boronic AcidPotassium Trifluoroborate Salt
Reaction Type Equilibrium ExchangeIrreversible Precipitation
Pinanediol Fate Extracted into Organic LayerWashed away in Mother Liquor
Substrate Scope Polar/Water-soluble productsLipophilic or solid products
Scalability HighHigh
Glassware StandardPlastic preferred (Fluoride risk)

Module 3: Troubleshooting & FAQs

Scenario A: "I used Method 1, but I still see terpene peaks in my NMR."

Diagnosis: Incomplete phase separation or the PBA-Pinanediol adduct is slightly soluble in your aqueous phase. Fix:

  • Solid Phase Scavenging: Pass your aqueous solution through a small pad of Polystyrene-Boronic Acid resin . The resin acts like the PBA reagent but is solid; it will grab residual pinanediol.

  • Sublimation: If your product is a solid boronic acid and stable to heat, pinanediol sublimes easily under high vacuum (0.1 mmHg) at 50–60°C.

Scenario B: "My product is lipophilic, so Method 1 puts both product and pinanediol in the ether layer."

Diagnosis: The biphasic separation fails because there is no solubility differential. Fix: Switch to Method 2 (Trifluoroborates) . The salt formation changes the solubility drastically, forcing the product out of the organic solution while pinanediol stays in.

Scenario C: "I need to remove pinanediol but cannot have free Boronic Acid or Trifluoroborate."

Diagnosis: You likely need to oxidize the C-B bond to a C-OH bond (alcohol) or perform a coupling directly. Fix:

  • Oxidative Cleavage: Use Sodium Periodate (

    
    )  in THF/Water. This oxidatively destroys the pinanediol vicinal diol, breaking the ester.
    
    • Note: This consumes the expensive chiral auxiliary and cannot be used if your molecule has other oxidation-sensitive groups (sulfides, alkenes).

Decision Matrix: Which Method?

Decision_Matrix q1 Is your product water soluble? yes Yes q1->yes no No q1->no method1 Use Method 1: PBA Biphasic Exchange yes->method1 q2 Does molecule tolerate Fluoride? no->q2 method2 Use Method 2: Convert to Trifluoroborate q2->method1 No (Try modified solvent system) q2->method2 Yes

Figure 2: Decision tree for selecting the appropriate deprotection strategy based on product solubility and stability.

References

  • Matteson, D. S., & Majumdar, D. (1980). Homologation of boronic esters to alpha-chloro boronic esters. Journal of the American Chemical Society.[1][2] Link (Foundational work on Pinanediol stability).

  • Kettner, C. A., & Shenvi, A. B. (1984).[1] Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry. Link (Describes the difficulty of hydrolysis).

  • Coutts, S. J., et al. (1996). Two Efficient Methods for the Removal of Pinanediol from Pinanediol Boronates. Tetrahedron Letters. Link (Primary source for PBA transesterification).

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link (Source for Trifluoroborate conversion).

Sources

Optimization

Optimizing reaction conditions for the synthesis of (R)-BoroPhg(+)-Pinanediol-HCl

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: B-PHG-OPT-2024 Subject: Optimization of Matteson Homologation & Salt Formation for Phenylglycine Boronic Acid Analogs Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: B-PHG-OPT-2024 Subject: Optimization of Matteson Homologation & Salt Formation for Phenylglycine Boronic Acid Analogs

Executive Summary & Synthetic Strategy

You are attempting to synthesize (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride (referred to here as (R)-BoroPhg-Pin ). This is a high-value chiral intermediate, structurally analogous to the Phenylglycine side chain found in various proteasome inhibitors.

The synthesis relies on the Matteson Asymmetric Homologation , a sequence governed by the chiral director (+)-Pinanediol .[1] Unlike standard peptide coupling, this chemistry involves carbon-chain extension on a boron center, which introduces unique stability risks—specifically protodeboronation (cleavage of the C-B bond) and epimerization .

The Core Workflow
  • Substrate: Phenylboronic acid (+)-pinanediol ester.

  • Step A (Homologation): Insertion of a dichloromethyl group using

    
     (generated in situ). Critical Additive: 
    
    
    
    .[2][3][4][5]
  • Step B (Substitution): Nucleophilic displacement of chloride by Lithium Hexamethyldisilazide (LiHMDS) with stereochemical inversion.

  • Step C (Salt Formation): Desilylation and protonation to form the HCl salt without cleaving the boronic ester.

Visualizing the Protocol

The following diagram outlines the optimized reaction pathway and the critical control points (CCPs) where most failures occur.

BoroPhg_Synthesis Start Phenylboronic Acid (+)-Pinanediol Ester Reagent1 DCM / n-BuLi / ZnCl2 (THF, -100°C to 0°C) Start->Reagent1 Intermediate α-Chloro Boronic Ester (High d.r. required) Reagent1->Intermediate Matteson Homologation Racemization FAILURE: Low d.r. (Epimerization) Reagent1->Racemization No ZnCl2 or High Temp Reagent2 LiHMDS (THF, -78°C -> RT) Intermediate->Reagent2 SilylAmine N-Silyl Intermediate Reagent2->SilylAmine Stereoinversion (SN2) Reagent3 Anhydrous HCl (Dioxane/Ether) SilylAmine->Reagent3 Product (R)-BoroPhg(+)-Pin HCl Salt Reagent3->Product Controlled Deprotection Protodeboronation FAILURE: Protodeboronation (C-B Bond Cleavage) Reagent3->Protodeboronation Excess H2O or Heat

Figure 1: Reaction workflow for (R)-BoroPhg synthesis highlighting Critical Control Points (CCPs) for stereocontrol and stability.

Module 1: The Matteson Homologation (Step A)[6]

Objective: Install the


-chloro stereocenter with high diastereomeric ratio (d.r. > 98:2).
The Protocol
  • Reagents: Start with Phenylboronic acid (+)-pinanediol ester (1.0 eq).

  • Solvent: Anhydrous THF (critical: <50 ppm water).

  • Catalyst: Zinc Chloride (

    
    )  (0.5 – 1.0 eq). Note: This is non-negotiable for high yields.
    
  • Carbenoid Gen: Add

    
     (1.2 eq) followed by 
    
    
    
    -BuLi or LDA (1.1 eq) dropwise down the side of the flask at -100°C (liquid
    
    
    /ether bath).
  • Migration: Allow to warm slowly to 0°C or RT overnight.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture in THF or

.
Fuse/dry

under high vacuum with a heat gun before use. Ensure THF is freshly distilled or from a solvent system.
Poor d.r. (<90:10) Lack of Lewis Acid (

).

coordinates the oxygen of the pinanediol and the chlorine, facilitating the migration in a highly ordered transition state. Do not omit.
Poor d.r. (Alternative) Temperature spike during

-BuLi addition.
The formation of

is exothermic. If the internal temp rises above -90°C during addition, the carbenoid decomposes or reacts non-selectively. Use an internal probe.
Incomplete Conversion "Stalled" Migration.The rearrangement of the "ate" complex to the

-chloro ester can be slow. Ensure the reaction warms to 20°C and stirs for at least 12-16h.

Expert Insight: The (+)-Pinanediol auxiliary directs the incoming dichloromethyl group to the re-face (or si-face depending on convention), but the


 locks the conformation. Without Zinc, the lithium species is too "loose," leading to diastereomeric leakage.

Module 2: Nucleophilic Displacement (Step B)

Objective: Replace the Chlorine with Nitrogen via


 inversion to set the (R)-configuration.
The Protocol
  • Reagent: LiHMDS (Lithium Hexamethyldisilazide), 1.1 – 1.2 eq.

  • Conditions: THF, -78°C

    
     RT.
    
  • Mechanism: The Nitrogen attacks the carbon bearing the chlorine. This causes an inversion of configuration .

    • Stereo-logic: If (+)-Pinanediol gave you the (S)-

      
      -chloro intermediate (standard Matteson outcome), this displacement yields the (R)-amine .
      
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Steric hindrance.[6]The Phenyl ring and Pinanediol are bulky. If LiHMDS is too bulky, switch to LiN(SiMe3)2 generated in situ or allow longer reaction times at RT.
Elimination Product Basicity vs. Nucleophilicity.If you see styrene derivatives (elimination of B-Cl), the base is acting as a base, not a nucleophile. Ensure the reaction is kept cold (-78°C) during addition to favor kinetic substitution.
Silyl Group Stuck Incomplete Hydrolysis.The intermediate is

. This requires acid to cleave. Proceed to Module 3.

Module 3: Salt Formation & Isolation (Step C)

Objective: Isolate the hydrochloride salt without destroying the molecule. Risk Level: CRITICAL . This is where most batches are lost.

The Danger: Protodeboronation

-Aminoboronic acids are prone to C-B bond cleavage under aqueous acidic conditions, especially if heated. The mechanism involves the protonation of the C-B bond or the hydrolysis of the ester followed by decomposition.
The Protocol
  • Quench: Cool the LiHMDS reaction to 0°C.

  • Acidification: Add anhydrous HCl in Dioxane (4M) or Ether (2M). Do not use aqueous HCl (e.g., 37% HCl).

  • Stoichiometry: Use excess HCl (3-4 eq) to ensure full desilylation (

    
    ).
    
  • Precipitation: The product often precipitates as a white solid. Dilute with dry Hexane or Et_2O to force precipitation.

  • Filtration: Filter under Nitrogen (hygroscopic!).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product "Disappeared" Protodeboronation.If you used water/MeOH and heat, the Boron fell off, leaving you with benzylamine derivatives. Strictly anhydrous workup is required.
Oily Product Hygroscopicity / Pinanediol impurities.Boronic acid salts are often hygroscopic. Triturate the oil with anhydrous Et_2O or Pentane. Sonicate to induce crystallization.
Pinanediol Cleavage Over-acidification.While Pinanediol is very stable (more than Pinacol), massive excess of strong acid can hydrolyze it. Stick to 3-4 eq of HCl in Dioxane.

Diagnostic Decision Tree

Use this logic flow to determine your next optimization step.

Troubleshooting Start Analyze Crude NMR (1H & 11B) CheckYield Is Yield > 50%? Start->CheckYield CheckDR Is d.r. > 95:5? CheckYield->CheckDR Yes CheckBoron Is C-B Bond Intact? CheckYield->CheckBoron No Success Proceed to Purification (Crystallization) CheckDR->Success Yes Issue_Homologation Issue: Homologation Step Action: Dry ZnCl2, Check -100°C CheckDR->Issue_Homologation No (Isomer mix) CheckBoron->Issue_Homologation Yes (SM remaining) Issue_Stability Issue: Protodeboronation Action: Switch to Anhydrous HCl/Dioxane CheckBoron->Issue_Stability No (Boron lost) Issue_Displacement Issue: Displacement Step Action: Check LiHMDS quality

Figure 2: Troubleshooting logic for analysis of crude reaction mixtures.

References

  • Matteson, D. S., & Majumdar, D. (1980).[3]

    
    -Chloro boronic esters from homologation of boronic esters. Journal of the American Chemical Society, 102(25), 7588–7590. Link
    
  • Matteson, D. S. (2013).[3] Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.[7] Link

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic ester homologation with 99% chiral selectivity.[3] Journal of the American Chemical Society, 105(7), 2077–2078. Link

  • Beenen, M. A., An, C., & Ellman, J. A. (2008). Asymmetric Synthesis of

    
    -Aminoboronic Acid Derivatives. Journal of the American Chemical Society, 130(22), 6910–6911. Link
    
  • Crosby, B. S., et al. (2011). Process Development of a Proteasome Inhibitor: Synthesis of the Boronic Acid Fragment. Organic Process Research & Development, 15(5), 1073–1079. Link

Sources

Troubleshooting

Preventing decomposition of alpha-amino boronic esters during workup

Topic: Preventing Decomposition & Ensuring Stability During Workup Ticket ID: #AAB-STAB-001 Status: Open for Resolution Introduction: The "Fragile Neighbor" Problem User Issue: "My alpha-amino boronic ester degrades duri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition & Ensuring Stability During Workup Ticket ID: #AAB-STAB-001 Status: Open for Resolution

Introduction: The "Fragile Neighbor" Problem

User Issue: "My alpha-amino boronic ester degrades during aqueous workup or vanishes on the silica column."

Technical Diagnosis: Alpha-(


)-amino boronic esters are uniquely unstable compared to their aryl or alkyl counterparts. The root cause is the Neighboring Group Participation  of the 

-amine.
  • Lewis Acid-Base Mismatch: The boron atom is Lewis acidic (vacant

    
    -orbital). The neighboring nitrogen is Lewis basic (lone pair).
    
  • "Ate" Complex Formation: The amine coordinates intramolecularly to the boron, forming a tetrahedral "ate" complex.

  • Protodeboronation: This coordination weakens the C-B bond and activates the molecule toward hydrolysis (protodeboronation), especially in aqueous or basic conditions.

This guide provides the protocols to arrest this mechanism and isolate your target successfully.

Module 1: The Chemistry of Instability

To fix the problem, you must understand the decomposition pathway. The diagram below illustrates how the free amine triggers self-destruction.

Decomposition Mechanism

The


-amino group coordinates to the boron center. In the presence of water or protic solvents, this facilitates the cleavage of the C-B bond, releasing the boronic ester as boric acid/alcohol and destroying your compound.

Decomposition Start Alpha-Amino Boronic Ester Coord Intramolecular N->B Coordination ('Ate' Complex) Start->Coord pH > 7 Free Amine Hydrolysis Protodeboronation (C-B Bond Cleavage) Coord->Hydrolysis H2O / Protic Solvent End Decomposed Amine + Boric Acid Hydrolysis->End

Figure 1: The specific pathway of alpha-amino boronic ester decomposition via N-B coordination.

Module 2: Stabilization Protocols (The Fix)

There are three primary strategies to stabilize these compounds. Choose the one that fits your downstream application.

Strategy A: Protonation (The "Quick Fix")

If you must keep the pinacol ester, you must block the nitrogen lone pair.

  • Mechanism: Protonating the amine (

    
    ) removes its ability to coordinate to boron.
    
  • Protocol:

    • Perform workup with slightly acidic buffers (e.g., dilute

      
      , pH ~5-6). Avoid 
      
      
      
      or
      
      
      .
    • Isolate the compound as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

    • Storage: Store as a solid salt at -20°C. Do not store as a free base oil.

Strategy B: Conversion to MIDA Boronates (The "Purification Fix")

N-Methyliminodiacetic acid (MIDA) boronates are the gold standard for purification. They cage the boron, rendering it unreactive to silica and hydrolysis.

  • Why it works: The MIDA ligand occupies the boron's empty orbital, locking it in a stable

    
     hybridization.
    
  • Protocol (MIDA Protection):

    • Dissolve crude boronic ester in Toluene/DMSO (10:1).

    • Add MIDA (1.5 equiv).

    • Reflux under Dean-Stark conditions (to remove water) for 2-4 hours.

    • Workup: Wash with water/brine.

    • Purification: MIDA boronates are stable on silica gel.[1] Elute with EtOAc/Acetone mixtures.[2][3]

Strategy C: Potassium Organotrifluoroborates (The "Storage Fix")

If you plan to use the compound for Suzuki couplings later, convert it to the Molander Salt. These are air-stable, crystalline solids.[4]

Protocol: Synthesis of Potassium


-Amino Trifluoroborates 
(Adapted from Molander et al.)
StepActionCritical Note
1. Dissolution Dissolve crude pinacol ester (1.0 equiv) in MeOH or Acetone (4 mL/mmol).Ensure full dissolution.
2. Reagent Prep Prepare a saturated solution of

(4.5 equiv) in water (~4.5 M).

etches glass; use plasticware if possible.
3. Addition Add

solution dropwise to the boronate.
Exothermic. Stir vigorously.
4. Reaction Stir at Room Temp for 1-3 hours.Monitor by

NMR (Product signal: triplet at ~2-4 ppm).
5. Isolation Remove organic solvent (rotovap). The product will precipitate.[2]Do not heat above 40°C.
6. Drying Filter the white solid. Wash with cold

or Acetone to remove impurities.
Dry under high vacuum.

Module 3: Workup Decision Tree

Use this logic flow to determine the correct processing method for your specific experiment.

Workflow Start Crude Reaction Mixture (Alpha-Amino Boronate) Q1 Is the Amine Protected? (e.g., Boc, Cbz) Start->Q1 Stable Relatively Stable Q1->Stable Yes Unstable Highly Unstable (Free Amine) Q1->Unstable No Action1 Standard Workup (Keep pH Neutral) Stable->Action1 Action2 Convert to Trifluoroborate Salt Unstable->Action2 For Coupling/Storage Action3 Isolate as HCl/TFA Salt Unstable->Action3 For Immediate Use Purify Purification Method? Action1->Purify Cryst Crystallization (Acetone/Ether) Action2->Cryst Action3->Cryst Silica Flash Chromatography (Fast, Deactivated Silica) Purify->Silica If MIDA/Protected Purify->Cryst If Salt

Figure 2: Decision matrix for processing alpha-amino boronic esters.

Module 4: Troubleshooting & FAQ

Q1: My compound streaks on the silica column and I lose mass. Why?

  • Cause: Boronic esters interact strongly with the silanol groups (

    
    ) on silica gel, leading to irreversible adsorption or decomposition.
    
  • Solution:

    • Deactivate Silica: Pre-wash the column with 1%

      
       in Hexanes (only if your amine is protected/stable to base).
      
    • Reverse Phase: Use C18 reverse-phase chromatography with water/acetonitrile (buffered with 0.1% Formic Acid).

    • Switch to MIDA: Convert to the MIDA boronate, which behaves like a standard organic molecule on silica [1].

Q2: I see a "triplet" in my


 NMR. Is this good? 
  • Answer: If you are making a Trifluoroborate , YES. A triplet at ~2-4 ppm indicates coupling to three Fluorine atoms.

  • Warning: If you are making a Pinacol Ester , you should see a broad singlet at ~30 ppm. A peak at ~20 ppm or lower suggests hydrolysis to the boronic acid or "ate" complex formation.

Q3: Can I use


 for the workup? 
  • Answer: NO. For free

    
    -amino boronates, basic pH promotes the coordination of the amine to the boron, accelerating protodeboronation. Keep the aqueous layer slightly acidic (pH 5-6) or neutral.
    

Q4: How do I remove the Pinacol group later?

  • Answer: Pinacol is notoriously hard to hydrolyze.

    • Method 1: Transesterification with phenylboronic acid (volatile removal).

    • Method 2: Oxidative cleavage (

      
       / 
      
      
      
      ) - Destructive to the C-B bond, used only for analysis.
    • Method 3 (Recommended): Convert to the Trifluoroborate first (using

      
      ), then hydrolyze with mild Lewis acids (e.g., 
      
      
      
      ) if the free acid is absolutely required [2].

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.

  • Yudin, A. K. (2011). Amphoteric Boron-Based Molecules as Synthetic Tools. Synlett, 2011(11), 1499-1509.

Sources

Optimization

Boron Process Chemistry Hub: Scaling the Matteson Homologation

Technical Support Center for Process Research & Development Current Status: Operational Topic: Scale-Up Challenges in Matteson Homologation Persona: Senior Application Scientist Introduction: The Scale-Up Paradox The Mat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Process Research & Development

Current Status: Operational Topic: Scale-Up Challenges in Matteson Homologation Persona: Senior Application Scientist

Introduction: The Scale-Up Paradox

The Matteson homologation is the gold standard for synthesizing


-chiral boronic esters, crucial motifs in proteasome inhibitors like Bortezomib  and Ixazomib . However, a paradox exists: the reaction's high stereoselectivity relies on kinetically unstable carbenoid intermediates (typically dichloromethyllithium, 

) that demand cryogenic conditions (

to

).

At the bench scale (1–10g), a dry ice/acetone bath is sufficient. At the pilot scale (1–10kg), maintaining


 during the exothermic addition of LDA to dichloromethane is an engineering nightmare. This guide addresses the transition from "flask to reactor," focusing on thermal management, 

acceleration, and downstream purification.

Module 1: Thermal Management & Cryogenic Constraints

The Core Problem

 is generated in situ by deprotonating dichloromethane (DCM). This species is thermally unstable.
  • 
    :  The carbenoid decomposes via 
    
    
    
    -elimination to form free dichlorocarbene (:CCl
    
    
    ), which causes side reactions (oligomerization) and kills conversion.
  • Scale-Up Risk: In large batch reactors, the heat of addition (exotherm) creates localized hot spots where

    
    , even if the jacket is at 
    
    
    
    .
Troubleshooting Guide: Batch vs. Flow
FeatureBatch Process (Traditional) Continuous Flow (Recommended)
Cooling Requirement Massive cryo-plant (LN2 or specialized chillers).Standard cryo-coil or chip reactor.
Residence Time Hours (slow addition to control exotherm).Seconds (<10s to 1 min).
Safety Profile High risk of thermal runaway if stirring fails.Inherently safe; small active volume.
Yield/Selectivity Variable (dr often drops due to hot spots).Consistent (precise T-control).
Protocol: The "Zinc-Accelerated" Batch Modification

If flow chemistry is unavailable, you must use Zinc Chloride (


) to decouple the lithiation step from the rearrangement step.

Why?


 acts as a Lewis acid, coordinating to the chlorine on the boronate complex. This lowers the activation energy for the 1,2-migration, allowing the rearrangement to occur at 

to

rather than requiring prolonged cryogenic holding.

Step-by-Step Workflow:

  • Lithiation (Cryogenic): Cool boronic ester and DCM in THF to

    
    . Add LDA slowly down the side of the reactor.
    
  • Complexation: The "ate" complex forms.

  • Zinc Addition: Add anhydrous

    
     (0.5–1.0 equiv) at cold temperatures.
    
  • Warming: Allow the reactor to warm to

    
    . The rearrangement happens now, driven by the zinc promoter.
    

Module 2: Reagent Quality & Stoichiometry

FAQ: Why is my conversion stalling at 60%?

Diagnosis: The culprit is almost always moisture in the Zinc Chloride .

  • 
     is extremely hygroscopic.
    
  • Water protonates the

    
     carbenoid back to DCM, quenching the reaction before it starts.
    
  • Immediate Fix: Use a 1.0M solution of

    
     in ether/THF (commercially available anhydrous) rather than weighing solid 
    
    
    
    on the bench. If using solid, it must be fused (melted) under high vacuum immediately before use.
FAQ: Why am I seeing "double homologation" impurities?

Diagnosis: Excess


.
  • If you use >1.2 equivalents of LDA/DCM, the product (

    
    -chloro boronic ester) can react again with the remaining carbenoid.
    
  • Control: Strict stoichiometry (1.05–1.10 equiv) and ensuring the first step is complete before warming.

Module 3: Stereocontrol & The "Mismatched" Pair

In iterative Matteson homologations, the diastereoselectivity (dr) is governed by the chiral auxiliary (e.g., Pinanediol).

Visualizing the Mechanism

The following diagram illustrates the critical role of


 and the stereochemical outcome.

MattesonMechanism Start Chiral Boronic Ester (Pinanediol) AteComplex Boronate 'Ate' Complex (Meta-stable at -78°C) Start->AteComplex Nucleophilic Attack (-78°C) Reagents LiCHCl2 (generated in situ) Reagents->AteComplex Rearrangement 1,2-Migration (Inversion of Configuration) AteComplex->Rearrangement Warming to 0°C ZnCl2 ZnCl2 Promoter (Lewis Acid) ZnCl2->Rearrangement Accelerates Rate Sequesters Cl- Product Alpha-Chloro Boronic Ester Rearrangement->Product Stereospecific

Figure 1: The Zinc-Promoted Matteson Homologation Pathway. Note the critical intervention of Zinc Chloride in the rearrangement step.

The "Double Asymmetric" Trap

When reacting a chiral boronic ester with a chiral lithiated species (rare, but possible) or during substrate-controlled additions:

  • Matched Case: Catalyst/Auxiliary reinforce the same facial selectivity (dr > 99:1).

  • Mismatched Case: They oppose each other.

  • Solution: Switch auxiliaries. If Pinanediol gives poor dr (e.g., 80:20), switch to DICHED (dicyclohexylethanediol). DICHED often provides superior steric shielding.

Module 4: Downstream Processing (Pinanediol Removal)

The Challenge

Pinanediol is the "roach motel" of protecting groups: easy to get in, impossible to get out. Standard hydrolysis (NaOH/H2O) fails because the chelate effect is too strong.

Scale-Up Protocol: The Transesterification Method

Do not attempt direct hydrolysis. Use the Trifluoroborate Intermediate method.

Step 1: Displacement Treat the Pinanediol ester with Potassium Bifluoride (


) in MeOH/H2O.


  • Process Advantage: The potassium trifluoroborate salt (

    
    ) is a solid that often precipitates, allowing filtration to remove the liberated pinanediol in the filtrate.
    

Step 2: Hydrolysis (Optional) If the free boronic acid is required, treat the salt with mild base (Lithium Hydroxide) or a silyl chloride scavenger.

Summary of Critical Parameters

ParameterLaboratory Scale (1 g)Production Scale (1 kg+)Recommendation
Temperature

(Dry Ice)

to

Use Flow Chemistry or

promotion.
Reagent Addition SyringeMetered Dosing PumpControl exotherm to

rise.
Drying Agent Flame-dried flaskMolecular Sieves/KF MonitoringKF of solvent must be <50 ppm.
Workup ExtractionFiltration of SaltsPlan for heavy boron emulsions; use Celite.

References

  • Matteson, D. S., & Majumdar, D. (1980).[1] Homologation of boronic esters to alpha-chloro boronic esters.[2][3][4] Organometallics.[3] Link

  • Matteson, D. S. (2013).[5] Boronic Esters in Asymmetric Synthesis.[2][3][5][6] Journal of Organic Chemistry.[3][5] Link

  • Gutmann, B., et al. (2021). Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. Journal of Organic Chemistry.[3][5] Link

  • Pickel, T. C., et al. (2015). Development of a Continuous Flow Process for a Matteson Reaction. Organic Process Research & Development. Link

  • Hatano, M., et al. (2024).[7] Zinc chloride-catalyzed Grignard addition reaction...[7] Scale-up reactions. Chemical Science.[5][7] Link

Sources

Troubleshooting

Managing the reactivity of lithium hexamethyldisilazide (LiHMDS) in aminoboronate synthesis.

Welcome to the Advanced Organometallics Support Hub. Topic: Managing Lithium Hexamethyldisilazide (LiHMDS) Reactivity Application: Synthesis of -Aminoboronates (Matteson Homologation & Nucleophilic Substitution) Overview...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organometallics Support Hub. Topic: Managing Lithium Hexamethyldisilazide (LiHMDS) Reactivity Application: Synthesis of


-Aminoboronates (Matteson Homologation & Nucleophilic Substitution)

Overview: The Dual Role of LiHMDS

In the synthesis of pharmacophores like Bortezomib or Ixazomib, LiHMDS serves two distinct, critical functions. Failure to distinguish between these roles is the primary cause of experimental failure.

  • The Steric Base (Matteson Homologation): It deprotonates dichloromethane (DCM) to generate the carbenoid species (

    
    ). Unlike 
    
    
    
    -BuLi, LiHMDS is non-nucleophilic toward the boronate ester at low temperatures, preventing background attack on the boron center.
  • The Nitrogen Nucleophile: In the displacement of

    
    -halo boronates, LiHMDS acts as a protected ammonia equivalent, yielding 
    
    
    
    -bis(silyl)-
    
    
    -aminoboronates which are significantly more stable than their primary amine counterparts.

Reagent Quality & Handling (The Foundation)

Problem: Commercial LiHMDS (usually 1.0 M in THF/Hexanes) degrades via hydrolysis and thermal aggregation. Degraded reagent leads to incomplete deprotonation of DCM, resulting in mixed halo-species and low conversion.

The Solution: You must establish a "Titration Gate" before any critical reaction.

Protocol: Colorimetric Titration of LiHMDS

Do not rely on the bottle label.

Reagents:

  • Titrant: 1.00 M sec-Butanol (anhydrous) in Xylenes.

  • Indicator: 1,10-Phenanthroline (approx. 2-3 mg).

  • Solvent: Anhydrous THF (10 mL).

Step-by-Step:

  • Flame-dry a 25 mL flask under Argon.

  • Add 10 mL THF and a spatula tip of 1,10-phenanthroline.

  • Add exactly 1.00 mL of your LiHMDS stock solution.

    • Observation: The solution should turn deep rust-red (complex formation). If it is pale yellow, your base is dead.

  • Titrate with 1.00 M sec-Butanol dropwise until the solution turns completely clear/yellow (sharp endpoint).

  • Calculation: Molarity = (Volume of sec-Butanol) / (Volume of LiHMDS).

Visual Workflow: Reagent Decision Matrix

ReagentQC Start Start: LiHMDS Stock Check Appearance Visual Inspection: Precipitates? Dark Color? Start->Appearance Titration Perform Phenanthroline Titration Appearance->Titration Clear/Light Yellow Discard Discard & Re-order (Do not concentrate) Appearance->Discard Cloudy/Dark Brown Result Calculate Molarity (M) Titration->Result Decision M > 0.85 M? Result->Decision Use Proceed to Reaction (Adjust Stoichiometry) Decision->Use Yes Decision->Discard No

Caption: Decision matrix for validating LiHMDS integrity prior to Matteson Homologation.

The Reaction: Matteson Homologation

Objective: Insertion of a methylene chloride unit into a chiral boronic ester.[1]

The Mechanism & Critical Control Points

The reaction relies on the in-situ generation of (dichloromethyl)lithium.[2] This species is thermally unstable above


, decomposing into carbenes that cause oligomerization.

Key Stoichiometry Table:

ComponentEquiv.RoleCritical Note
Boronic Ester 1.0SubstrateMust be azeotropically dried.
Dichloromethane 3.0 - 5.0Reagent/SolventExcess required to prevent poly-alkylation.
LiHMDS 1.1 - 1.2BaseAdd slowly down the side of the flask to pre-cool.

1.5 - 2.0Lewis AcidThe Trigger. Catalyzes the 1,2-migration.
Protocol: The "Cold-Wall" Technique
  • Setup: Dissolve Boronic Ester (1.0 equiv) and DCM (5.0 equiv) in anhydrous THF. Cool to

    
     .
    
  • Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 30 mins.

    • Tech Tip: Direct the stream against the cold glass wall, not directly into the solution, to prevent local exotherms.

  • Incubation: Stir at

    
     for 20 mins. The species formed is the Borate Complex "A" (see diagram).
    
  • The Migration: Add anhydrous

    
     (solution in THF) slowly.
    
  • The Warm-up: Allow the reaction to warm naturally to

    
     or room temperature. This thermal ramp is required for the Zinc-mediated migration to occur.
    
Visual Pathway: Mechanism of Action[3]

MattesonPath Substrate Boronic Ester (Chiral Diol) Complex Borate Complex (Tetrahedral Intermediate) Substrate->Complex + Carbenoid LiHMDS LiHMDS + DCM Carbenoid LiCHCl2 (Unstable > -60°C) LiHMDS->Carbenoid Deprotonation (-78°C) Carbenoid->Complex Product Alpha-Chloro Boronate (Inverted Stereochemistry) Complex->Product 1,2-Migration (Warm to 0°C) ZnCl2 ZnCl2 (Lewis Acid Trigger) ZnCl2->Product Catalyzes

Caption: The Matteson Homologation pathway.[1][2][3][4][5] Note the distinct temperature zones for complexation vs. migration.

Troubleshooting Center (FAQ)

Q1: I am hitting "The Wall" (conversion stops at 60-70%). Adding more LiHMDS doesn't help.

  • Diagnosis: You likely have moisture in your DCM or THF. LiHMDS hydrolyzes to HMDS (hexamethyldisilazane), which is inactive. Furthermore, the

    
     carbenoid is decomposing faster than it reacts.
    
  • Fix:

    • Distill DCM over

      
       immediately before use.
      
    • Increase DCM equivalents to 6.0.

    • Ensure internal temperature probe never exceeds

      
       during addition.
      

Q2: My product is racemized (low diastereomeric ratio).

  • Diagnosis: Epimerization of the

    
    -chloro center usually happens after the migration if the reaction is left too long with excess base, or if the temperature spiked during the 
    
    
    
    addition.
  • Fix:

    • Quench the reaction immediately with saturated

      
       once it reaches RT.
      
    • Use

      
       (dried by fusion) rather than commercial etherate solutions if possible, to strictly control Lewis acidity.
      

Q3: I see a "double homologation" impurity.

  • Diagnosis: This occurs if the product (

    
    -chloro boronate) reacts again with remaining 
    
    
    
    .
  • Fix: This is a mixing issue. The reaction is faster than the mixing. Ensure vigorous stirring and strictly limit LiHMDS to 1.1 equivalents.

Advanced Protocol: LiHMDS as a Nucleophile

For the direct conversion of


-chloro boronates to 

-amino boronates.

Unlike azide displacement (which requires hydrogenation) or primary amines (which form unstable adducts), LiHMDS can displace the chloride to form a stable silylated amine.

Workflow:

  • Substrate: Crude

    
    -chloro boronate (from Module 3).
    
  • Reagent: Add LiHMDS (1.1 equiv) at

    
     in THF.
    
  • Warming: Allow to warm to RT.

  • Mechanism: LiHMDS acts as a nucleophile (

    
     inversion).
    
  • Workup: The product is a Bis(trimethylsilyl)amino-boronate .

    • Critical: Do not subject this to acidic workup yet, or you will deprotect the amine and potentially hydrolyze the boronate. Perform a non-aqueous workup or proceed directly to acylation.

Troubleshooting Logic Flow

Troubleshooting Issue Select Issue LowYield Low Yield / Stalled Issue->LowYield Racemization Loss of Chirality (dr) Issue->Racemization CheckWater Check Moisture (Titrate Base) LowYield->CheckWater CheckTemp Check Temp Log (Did it spike > -60°C?) Racemization->CheckTemp Sol1 Dry Solvents Increase DCM equiv CheckWater->Sol1 Sol2 Control ZnCl2 Addition Quench earlier CheckTemp->Sol2

Caption: Rapid diagnostic flow for common aminoboronate synthesis failures.

References

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Tetrahedron, 45(7), 1859-1885.

  • Beenen, M. A., et al. (2008). "Asymmetric Synthesis of

    
    -Amino Boronic Esters." Journal of the American Chemical Society, 130(22), 6910–6911. 
    
  • Process Chemistry of Bortezomib: "Synthesis of Boronic Acid Inhibitors." US Patent 8,497,374 B2. (Describes the industrial handling of LiHMDS in Matteson reactions).

  • Watson, S. C., & Eastham, J. F. (1967). "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 9(1), 165-168. (The basis for the phenanthroline/menthol titration).

Sources

Optimization

How to avoid racemization during the cleavage of the pinanediol auxiliary

Ticket ID: #PIN-CLV-001 Topic: Strategies to maintain stereochemical integrity during pinanediol auxiliary removal. Status: Resolved / Knowledge Base Article.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIN-CLV-001 Topic: Strategies to maintain stereochemical integrity during pinanediol auxiliary removal. Status: Resolved / Knowledge Base Article.

Senior Scientist Note

"The pinanediol auxiliary is a double-edged sword. Its high stability constant (


) is what makes it excellent for diastereoselective synthesis (e.g., Matteson homologation), but that same thermodynamic stability makes it notoriously difficult to remove.

The trap: Users often resort to harsh hydrolysis (strong acids/bases) to force the cleavage. This is the primary cause of racemization at the


-carbon, particularly in 

-amino or

-amido boronic esters (like Bortezomib intermediates). The

-proton in these systems is relatively acidic; harsh conditions promote enolization and loss of chirality.

The Solution: You must abandon direct hydrolysis in favor of Transesterification or Transmetallation . We do not fight the thermodynamic stability of the B-O bond; we trade it."

Section 1: The Mechanism of Failure

Before attempting a protocol, understand why racemization occurs. In


-substituted boronic esters, the C-B bond exerts a unique electronic influence. If the reaction conditions are too basic, the 

-proton can be abstracted, leading to a planar enolate-like intermediate (boron-stabilized carbanion). Upon reprotonation, the stereocenter is scrambled.

Risk Factors:

  • High pH (>10): Rapid deprotonation of the

    
    -carbon.
    
  • High Temperature (>50°C): Increases the rate of C-B bond homolysis or heterolysis.

  • Direct Hydrolysis: Water alone cannot displace pinanediol due to the entropy effect of the bicyclic diol.

Section 2: Diagnostic Workflow

Use this decision matrix to select the safest cleavage method for your specific substrate.

CleavageDecision Start Start: Substrate Analysis IsAlphaAmino Is the Boron attached to an alpha-amino/amido group? Start->IsAlphaAmino AcidSensitive Is the molecule Acid Sensitive? IsAlphaAmino->AcidSensitive Yes (High Racemization Risk) Scale Scale of Reaction IsAlphaAmino->Scale No (Stable Alkyl Boronate) MethodA Method A: Biphasic Transesterification (Phenylboronic Acid) AcidSensitive->MethodA Yes (Avoid Acids) MethodB Method B: KBF3 Intermediate (Potassium Bifluoride) AcidSensitive->MethodB No Scale->MethodA Small (<1g) MethodC Method C: Lewis Acid Exchange (BCl3 at -78°C) Scale->MethodC Large/Industrial

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate stability.

Section 3: Validated Protocols
Method A: Biphasic Transesterification (The "Gold Standard")

Best for: Highly sensitive


-amino boronic esters prone to racemization.

The Logic: Instead of hydrolyzing the pinanediol, we trap it with a "scavenger" boronic acid (Phenylboronic acid). Phenylboronic acid forms a highly stable cyclic trimer (boroxine) or ester with pinanediol, effectively "sucking" the auxiliary off your product in a neutral, biphasic equilibrium shift.

Protocol:

  • Dissolution: Dissolve the Pinanediol ester (1.0 equiv) in Diethyl Ether or MTBE (organic phase).

  • Scavenger Prep: Prepare a solution of Phenylboronic acid (3.0 - 5.0 equiv) in water/methanol (1:1) or pure water if solubility permits.

  • Mixing: Combine phases. Vigorous stirring is critical to maximize surface area contact.

  • Reaction: Stir at Room Temperature for 12–48 hours.

    • Note: Do not heat. Heating risks racemization.

  • Workup: Separate layers.

    • Organic Layer: Contains the Pinanediol-Phenylboronic ester byproduct.

    • Aqueous Layer: Contains your free Boronic Acid product.[1]

  • Isolation: Wash the aqueous layer with ether to remove residual scavenger. Lyophilize the aqueous layer to obtain the product.

Why this avoids racemization: The pH remains neutral to slightly acidic (pH 5-6 due to boronic acid), preventing


-deprotonation.
Method B: The Trifluoroborate (

) Route

Best for: Creating stable, storable intermediates that can be hydrolyzed later.

The Logic: Fluorine has an exceptionally high affinity for boron. Treating the ester with


 displaces the pinanediol to form a stable potassium trifluoroborate salt. This salt precipitates, locking the stereochemistry.

Protocol:

  • Displacement: Dissolve Pinanediol ester in MeOH. Add saturated aqueous

    
      (3.0 equiv).
    
  • Precipitation: Stir for 1–3 hours. The potassium trifluoroborate salt (

    
    ) usually precipitates.
    
  • Filtration: Filter the solid. Wash with cold MeOH/Ether.

    • Checkpoint: The pinanediol remains in the filtrate.

  • Hydrolysis (Release): To retrieve the free boronic acid, treat the salt with TMSCl (Trimethylsilyl chloride) in acetonitrile/water or Lithium Hydroxide (mild base).

    • Warning: If using LiOH, keep reaction time short to avoid racemization.

Method C: Lewis Acid Exchange (

)

Best for: Sterically hindered substrates or when Method A fails.

The Logic: Boron Trichloride (


) is a powerful Lewis acid that performs a transmetallation. By running this at 

, kinetic control is maintained, preventing the thermodynamic relaxation (racemization) of the stereocenter.

Protocol:

  • Setup: Anhydrous conditions (Schlenk line). Dissolve substrate in dry DCM .

  • Cooling: Cool to

    
     .
    
  • Addition: Add

    
     (1M in DCM, 3.0 equiv) dropwise.
    
  • Exchange: Stir at

    
     for 2 hours.
    
  • Quench: Carefully add water while still cold.

  • Warm: Allow to warm to Room Temp. The

    
     converts to Boric acid and HCl; the pinanediol is cleaved.
    
Section 4: Troubleshooting & FAQs
IssueProbable CauseCorrective Action
Racemization Observed pH was too high during workup.Ensure aqueous phase in Method A is pH < 7. Avoid NaOH/KOH hydrolysis entirely.
Incomplete Cleavage Equilibrium not shifted (Method A).Increase Phenylboronic acid to 5-10 equiv. Ensure vigorous stirring (biphasic surface area).
Product in Organic Phase Product is too lipophilic (Method A).If your boronic acid is greasy, it won't go into the water layer. Switch to Method B (

salt precipitation).
Oily Byproduct Pinanediol contamination.The scavenger (Phenylboronic acid) was insufficient. Wash the final aqueous phase with hexanes 3x.

Q: Can I use oxidative cleavage with Sodium Periodate (


)? 
A:  Yes, but proceed with caution. Periodate cleavage destroys the pinanediol auxiliary (oxidative cleavage of the diol). While effective, the oxidative conditions can affect other sensitive functional groups (e.g., thioethers, free amines). It is generally safe for stereochemistry but less "atom economical" than transesterification.

Q: Why not use Diethanolamine? A: Diethanolamine forms a very stable "cage" ester. While this effectively removes pinanediol, removing the diethanolamine group to get the free acid requires acidic hydrolysis, which brings you back to the original problem of potential racemization or acid-sensitivity.

Section 5: References
  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity. Journal of the American Chemical Society. Link

  • Coutts, S. J., et al. (1996). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters. Link

  • Kettner, C. A., & Shenvi, A. B. (1984).[2] Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry. Link

  • Yuen, A. K. L., & Yudin, A. K. (2011). Stereoselective Synthesis of α-Amino Organoboron Compounds. Polyhedron. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (R)-BoroPhg(+)-Pinanediol-HCl vs. Alternative Chiral Auxiliaries in Boronic Acid Synthesis

[1] Executive Summary The Verdict: (R)-BoroPhg(+)-Pinanediol-HCl represents the "High-Fidelity Anchor" approach to -aminoboronic acid synthesis.[1] It excels in stereochemical rigidity ( ) and thermodynamic stability, ma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Verdict: (R)-BoroPhg(+)-Pinanediol-HCl represents the "High-Fidelity Anchor" approach to


-aminoboronic acid synthesis.[1] It excels in stereochemical rigidity (

) and thermodynamic stability, making it the gold standard for multistep GMP synthesis of proteasome inhibitors (e.g., Bortezomib, Ixazomib). However, its extreme stability creates a significant "deprotection bottleneck" compared to modern alternatives like MIDA boronates or catalytic asymmetric hydrogenation.

This guide objectively compares the Pinanediol auxiliary system against MIDA, Ellman’s sulfinamides, and catalytic methods, providing experimental protocols for navigating its specific challenges.

The Chemical Context: Why (R)-BoroPhg(+)-Pinanediol?

(R)-BoroPhg(+)-Pinanediol-HCl is the hydrochloride salt of the pinanediol ester of (R)-1-amino-2-phenylethylboronic acid (an analog of phenylglycine).[1]

  • Role: It serves as a stable, chiral building block for "warhead" installation in serine protease and proteasome inhibitors.

  • The "Pinanediol Effect": Derived from (+)-

    
    -pinene, the pinanediol ligand forms a rigid, bicyclic cage around the boron atom. This steric bulk effectively blocks the "back face" of the boron, forcing incoming nucleophiles (in Matteson homologations) to attack from a single trajectory.
    
Structural Advantage

Unlike simple esters (e.g., pinacol), pinanediol esters are resistant to hydrolysis, silica gel chromatography, and even mild acidic/basic conditions. This allows the boronic ester to survive peptide coupling reactions intact.

Comparative Analysis: Pinanediol vs. The Field[2][3]

The following analysis contrasts the Pinanediol auxiliary (used to make BoroPhg) with its primary competitors in the synthesis of chiral


-aminoboronic acids.
Table 1: Performance Matrix
FeaturePinanediol Auxiliary (Matteson Homologation)MIDA Boronate (Iterative Coupling)Ellman's Sulfinamide (Imine Borylation)Cat.[1] Asymmetric Hydrogenation
Stereocontrol (dr/ee) Excellent (>99:1) Good (>95:[1]5)Moderate to Good (90-98% ee)Excellent (96-99% ee)
Atom Economy Low (Stoichiometric auxiliary)Moderate (Recyclable ligand)Low (Stoichiometric auxiliary)High (Catalytic)
Stability Extreme (Hard to remove)High (Bench stable)Moderate (Hydrolyzes easily)N/A (Product is usually free/protected)
Deprotection Difficult (Requires transesterification)Easy (Mild aqueous base)Easy (Acidic methanolysis)N/A (Direct synthesis)
Scalability High (Used in GMP)Moderate (Solubility issues)HighHigh (Requires high pressure)
Cost High (Auxiliary cost)ModerateModerateHigh (Rh/Ir catalysts)
Critical Mechanism Comparison
1. The Pinanediol Route (Matteson Homologation)[2]
  • Mechanism: Uses

    
     insertion into the C-B bond. The chiral pinanediol directs the insertion with high precision.
    
  • Pro: Self-correcting stereochemistry. If the wrong diastereomer forms, it is often sterically congested and reacts slower or can be separated.

  • Con: The final removal of pinanediol is the rate-limiting step in many industrial processes.

2. The MIDA Route (Burke Methodology)
  • Mechanism: MIDA (N-methyliminodiacetic acid) acts as a B-protecting group that "switches off" the boron's Lewis acidity.[1]

  • Pro: Allows for iterative Suzuki couplings. Hydrolysis is mild (NaOH/THF).[1]

  • Con: MIDA boronates have poor solubility in non-polar solvents, complicating some peptide coupling steps required for drugs like Bortezomib.

3. Catalytic Asymmetric Hydrogenation
  • Mechanism: Hydrogenation of

    
    -amidovinylboronates using Rhodium or Iridium chiral catalysts.[1]
    
  • Pro: No stoichiometric auxiliary to remove.

  • Con: Synthesis of the vinylboronate precursor can be tedious; catalyst screening is substrate-dependent.

Visualizing the Logic: Workflow & Decision Tree

Diagram 1: The Matteson Homologation Cycle (Pinanediol Control)

MattesonCycle Start Pinanediol Boronate (Achiral Start) Step1 Insertion: LiCHCl2 + ZnCl2 Start->Step1 Stereoselective Insertion Intermediate α-Chloro Boronate (Stereodefined) Step1->Intermediate dr > 99:1 Step2 Nucleophilic Displacement: LiHMDS or Grignard Intermediate->Step2 Inversion of Configuration Product (R)-BoroPhg-Pinanediol (Chiral Protected) Step2->Product Final Product

Caption: The Matteson Homologation cycle utilizing Pinanediol's steric bulk to direct stereochemistry during the dichloromethyl insertion.

Diagram 2: Selection Decision Matrix

DecisionMatrix Start Start: Target α-Aminoboronic Acid Q1 Is strict GMP/Purity (>99.5%) required? Start->Q1 Branch1_Yes Use Pinanediol (Matteson) Q1->Branch1_Yes Yes (Gold Standard) Branch1_No Is the scale >10kg? Q1->Branch1_No No Branch2_Yes Consider Cat. Hydrogenation (Cost efficiency) Branch1_No->Branch2_Yes Yes Branch2_No Is rapid diversity needed? Branch1_No->Branch2_No No Branch3_Yes Use MIDA Boronates (Modular assembly) Branch2_No->Branch3_Yes Yes Branch3_No Use Ellman Sulfinamide Branch2_No->Branch3_No No

Caption: Decision tree for selecting the appropriate chiral auxiliary based on scale, purity, and project phase.

Experimental Protocols

Protocol A: Synthesis of (R)-BoroPhg-Pinanediol (Matteson Method)

Based on standard protocols for Bortezomib intermediates.[1]

  • Reagents: Pinanediol phenylboronate, Dichloromethane (DCM), n-BuLi, ZnCl2 (anhydrous), LiHMDS.

  • Step 1 (Homologation):

    • Cool a solution of Pinanediol phenylboronate and DCM (as reagent/solvent) to -100°C.[1]

    • Add n-BuLi dropwise (generates LiCHCl2 in situ).[1]

    • Add anhydrous ZnCl2 (promotes migration).[1]

    • Warm to RT.[3] The pinanediol directs the migration of the phenyl group to the dichloromethyl carbon, displacing one chloride.

  • Step 2 (Amination):

    • Cool the resulting

      
      -chloroboronic ester to -78°C.[1]
      
    • Add LiHMDS (Lithium Hexamethyldisilazide).[1]

    • Warm to RT.[3] The nitrogen displaces the remaining chloride with inversion of configuration.

  • Workup: Quench with dilute HCl (forms the HCl salt). Crystallize from EtOAc/Hexane.

Protocol B: The "Pinanediol Problem" – Deprotection (Transesterification)

This is the most challenging step. Simple hydrolysis will fail.

Principle: Equilibrium displacement using a "sacrificial" boronic acid (Isobutylboronic acid) in a biphasic system.

  • Setup: Dissolve (R)-BoroPhg-Pinanediol-HCl in Methanol/Hexane (1:1 biphasic mixture).

  • Add Scavenger: Add 2.0 equivalents of Isobutylboronic acid (or Phenylboronic acid).

  • Acidify: Add 1N HCl (aqueous) to adjust pH < 2.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Mechanism:[3][4][5] The pinanediol prefers the isobutylboronic acid (forming a lipophilic ester that migrates to the Hexane layer). The target (R)-BoroPhg acid remains in the aqueous Methanol layer.

  • Separation:

    • Discard the Hexane layer (contains Pinanediol-Isobutylboronate).[1]

    • Wash the aqueous layer with fresh Hexane 3x to remove traces of pinanediol.

  • Isolation: Lyophilize the aqueous layer to obtain the free boronic acid or use immediately in coupling.

References

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." The Journal of Organic Chemistry. Link[1]

  • Burke, M. D., et al. (2007). "A Simple and General Method for the Synthesis of MIDA Boronates." Journal of the American Chemical Society. Link[1]

  • Coutts, S. J., et al. (1994).[6] "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids." Tetrahedron Letters. Link[1]

  • Beenen, M. A., et al. (2008). "Asymmetric Synthesis of

    
    -Aminoboronic Acid Derivatives via Rhodium-Catalyzed Hydrogenation." Journal of the American Chemical Society. Link[1]
    
  • Sun, C., et al. (2022). "NiH-Catalysed Asymmetric Hydroamidation of Alkenyl Boronates." Nature Synthesis. Link

Sources

Comparative

Comparative Guide: (R)-BoroPhg vs. (R)-BoroPro Pinanediol Esters in Asymmetric Synthesis

Topic: (R)-BoroPhg(+)-Pinanediol-HCl vs. (R)-BoroPro-(+)-Pinanediol-HCl in Asymmetric Synthesis Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison between (R)-BoroPhg-(+)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-BoroPhg(+)-Pinanediol-HCl vs. (R)-BoroPro-(+)-Pinanediol-HCl in Asymmetric Synthesis Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between (R)-BoroPhg-(+)-Pinanediol-HCl (Phenylglycine analog) and (R)-BoroPro-(+)-Pinanediol-HCl (Proline analog). Both compounds serve as critical chiral building blocks in the synthesis of peptide boronic acid inhibitors (e.g., proteasome and serine protease inhibitors).

While both utilize the (+)-pinanediol auxiliary to secure stereochemical integrity (


), they diverge significantly in synthetic accessibility , coupling kinetics , and chemical stability .
  • (R)-BoroPhg offers a straightforward linear synthesis but presents stability challenges due to its benzylic C-B bond.

  • (R)-BoroPro requires a complex cyclization strategy and exhibits significant steric hindrance during peptide coupling, necessitating high-energy activation protocols.

Technical Specifications & Structural Analysis
Feature(R)-BoroPhg-(+)-Pinanediol-HCl(R)-BoroPro-(+)-Pinanediol-HCl
CAS Number Derived from 178455-03-3 (free base)147208-69-3
IUPAC Name (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester HCl(R)-pyrrolidine-2-boronic acid (+)-pinanediol ester HCl
Side Chain Phenyl (Aromatic, Bulky)Pyrrolidine Ring (Cyclic, Aliphatic)
Amine Type Primary (

)
Secondary (Cyclic Ammonium)
Stereochemistry (R)-configuration at

-carbon
(R)-configuration at

-carbon
Chiral Auxiliary (+)-Pinanediol (High rigidity)(+)-Pinanediol (High rigidity)
Primary Application FAP Inhibitors, Proteasome InhibitorsDPP-IV Inhibitors (e.g., Talabostat intermediates)
Mechanistic Comparison: Synthesis & Stereocontrol

The "performance" of these reagents begins with their own asymmetric synthesis via the Matteson Homologation . The choice of side chain dictates the synthetic pathway and the resulting yield profile.

A. (R)-BoroPhg: The Linear Homologation

The synthesis of the phenylglycine analog follows a standard nucleophilic displacement path.

  • Substrate: Phenylboronic acid pinanediol ester.

  • Homologation: Insertion of

    
     via 
    
    
    
    . The bulky phenyl group can slow this step slightly compared to alkyl chains, but stereocontrol remains high.
  • Displacement: The

    
    -chloro intermediate is benzylic. Nucleophilic displacement (e.g., with 
    
    
    
    ) proceeds with inversion of configuration.
    • Risk:[1][2] Benzylic halides are prone to racemization via

      
       pathways if conditions are too polar or acidic.
      
B. (R)-BoroPro: The Cyclization Challenge

The proline analog cannot be made via simple homologation of a "proline" precursor. It requires a cyclizing homologation strategy.

  • Substrate: 3-chloropropylboronic acid pinanediol ester.

  • Homologation: Insertion of

    
     creates an 
    
    
    
    -dichloro intermediate.
  • Cyclization: Reaction with a nitrogen nucleophile triggers a cascade: displacement of the

    
    -chloro followed by intramolecular displacement of the 
    
    
    
    -chloro to close the pyrrolidine ring.
    • Risk:[1][2] Competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired) often limits yields to 50–65%.

Visualizing the Divergent Pathways

SynthesisPathways cluster_0 Common Auxiliary cluster_1 (R)-BoroPhg Route (Linear) cluster_2 (R)-BoroPro Route (Cyclization) Pin (+)-Pinanediol PhB Ph-B(Pin) Pin->PhB PrB Cl-(CH2)3-B(Pin) Pin->PrB PhCl Ph-CH(Cl)-B(Pin) (Benzylic Cl) PhB->PhCl LiCHCl2 (Matteson) PhAmino (R)-BoroPhg (Primary Amine) PhCl->PhAmino LiN(TMS)2 Inversion PrCl Cl-(CH2)3-CH(Cl)-B(Pin) PrB->PrCl LiCHCl2 ProAmino (R)-BoroPro (Secondary Amine) PrCl->ProAmino LiN(TMS)2 Cyclization Cascade

Figure 1: Divergent synthetic pathways. BoroPhg follows a linear substitution, while BoroPro requires a kinetically demanding cyclization cascade.

Performance in Downstream Peptide Coupling

When using these reagents to synthesize peptide inhibitors, the steric profile of the amine is the deciding factor for protocol selection.

Parameter(R)-BoroPhg(R)-BoroPro
Nucleophilicity High (Primary Amine)Moderate (Secondary Amine)
Steric Hindrance Moderate (Alpha-Phenyl)High (Alpha-Ring + N-Substitution)
Coupling Reagent Standard (HBTU/HOBt)High-Power (HATU/HOAt or PyBOP)
Reaction Time 2–4 Hours12–24 Hours
Epimerization Risk Low (under standard base)Moderate (requires careful base control)

Key Insight: Coupling an amino acid to (R)-BoroPro is analogous to coupling to Proline but more difficult due to the pinanediol ester's bulk. Standard carbodiimides (EDC/DCC) often fail to drive this reaction to completion, leading to deletion sequences.[3] HATU or mixed anhydride methods are mandatory.

Experimental Protocols
Protocol A: Synthesis of (R)-BoroPhg (Linear Displacement)

Validation: Self-validating via


 NMR monitoring of the 

-proton shift.
  • Reagents: Phenylboronic acid (+)-pinanediol ester (1.0 eq),

    
     (anhydrous), 
    
    
    
    -BuLi (1.0 eq),
    
    
    (0.5 eq, dried).
  • Homologation:

    • Cool ester in THF/DCM to

      
      .
      
    • Add

      
       (generated in situ from 
      
      
      
      +
      
      
      -BuLi).
    • Add

      
       to catalyze migration.[4] Warm to 
      
      
      
      .
    • Checkpoint: NMR should show disappearance of starting material and appearance of

      
      -chloro signal (
      
      
      
      ppm).
  • Amination:

    • Cool to

      
      . Add 
      
      
      
      (1.1 eq).
    • Warm to RT overnight.

    • Quench with excess anhydrous HCl in ether to cleave TMS groups and precipitate the salt.

  • Purification: Recrystallization from MeOH/EtOAc.

Protocol B: Peptide Coupling to (R)-BoroPro (High Steric Demand)

Validation: Kaiser test is ineffective for secondary amines. Use Chloranil test or LC-MS.

  • Activation: Dissolve N-protected amino acid (e.g., Boc-Phe-OH, 1.2 eq) and HATU (1.2 eq) in DMF.

  • Base Addition: Add HOAt (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to form the activated ester.

  • Coupling: Add (R)-BoroPro-(+)-Pinanediol-HCl (1.0 eq).

  • Incubation: Stir at room temperature for 16–24 hours .

    • Note: Do not heat above

      
       to avoid thermal instability of the boronic ester.
      
  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine.
  • Yield Check: Expect 70–85%. If

    
    , re-couple using mixed anhydride method (IBCF/NMM).
    
Stability & Storage (The "Benzylic" Factor)
  • (R)-BoroPro: The aliphatic C-B bond is robust. The pinanediol ester is hydrolytically stable and can be stored at

    
     for years.
    
  • (R)-BoroPhg: The benzylic C-B bond is weaker.

    • Oxidative Sensitivity:[2] In the presence of atmospheric oxygen and moisture, benzylic boronic esters can undergo slow oxidative deboronation to benzyl alcohol.

    • Storage: Must be stored under Argon at

      
      .
      
    • Handling: Avoid prolonged exposure to basic aqueous solutions during workups, as this accelerates C-B cleavage.

References
  • M

    
    -Chloro boronic esters from homologation of boronic esters. Journal of the American Chemical Society, 102(25), 7588–7590. [Link]
    
  • Matteson, D. S., et al. (1986). 99% Chirally Selective Syntheses via Pinanediol Boronic Esters: Insect Pheromones, Diols, and an Amino Alcohol. Journal of the American Chemical Society, 108(4), 810–819. [Link]

  • Coutts, S. J., et al. (1996). Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 39(10), 2087–2094. [Link]

  • Aggarwal, V. K., et al. (2016). Synthesis of

    
    -Aminoboronic Acids. Chemical Society Reviews, 45, 2291-2307. [Link]
    

Sources

Validation

Breaking the Bond: A Comparative Guide to Pinanediol Deprotection

Executive Summary Pinanediol boronic esters are a cornerstone of asymmetric synthesis, offering exceptional chiral control and thermodynamic stability. However, this stability creates the "Pinanediol Paradox": the very f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pinanediol boronic esters are a cornerstone of asymmetric synthesis, offering exceptional chiral control and thermodynamic stability. However, this stability creates the "Pinanediol Paradox": the very feature that makes them useful makes them notoriously difficult to remove. Unlike pinacol esters, which are relatively labile, pinanediol esters resist standard hydrolysis (


), often requiring conditions that destroy sensitive functional groups.

This guide evaluates the efficacy of three primary deprotection strategies: Biphasic Transesterification , Fluorinated Intermediate Conversion , and Lewis Acid Cleavage . We provide actionable protocols and a decision matrix to help researchers select the optimal method for their specific substrate.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's sensitivity to acid, base, and Lewis acids.

DeprotectionStrategy Start Start: Pinanediol Ester Deprotection AcidSens Is the substrate Acid Sensitive? Start->AcidSens Robust Is the substrate robust (no protecting groups)? AcidSens->Robust No Method1 Method 1: Transesterification (Phenylboronic or Methylboronic Acid) AcidSens->Method1 Yes (Avoid Acid) Method2 Method 2: Fluorinated Intermediates (KHF2 -> Hydrolysis) Robust->Method2 No (Requires mild/controlled conditions) Method3 Method 3: Lewis Acid Cleavage (BCl3) Robust->Method3 Yes (Can tolerate harsh conditions) Yields Free Boronic Acid\n(Mildest) Yields Free Boronic Acid (Mildest) Method1->Yields Free Boronic Acid\n(Mildest) Yields Trifluoroborate Salt\n(Stable Storage Form) Yields Trifluoroborate Salt (Stable Storage Form) Method2->Yields Trifluoroborate Salt\n(Stable Storage Form) Yields Free Boronic Acid\n(Fastest, Harsh) Yields Free Boronic Acid (Fastest, Harsh) Method3->Yields Free Boronic Acid\n(Fastest, Harsh)

Figure 1: Decision tree for selecting a deprotection method based on substrate stability.

Method 1: Transesterification (The Equilibrium Shift)

Best For: Acid-sensitive substrates, late-stage intermediates, and large-scale reactions.

This method relies on the principle of mass action. By introducing a large excess of a "sacrificial" boronic acid (typically phenylboronic acid), you drive the equilibrium toward the release of your target boronic acid.

Mechanism

The reaction is a biphasic equilibrium exchange. The pinanediol moiety transfers from your target molecule (


) to the sacrificial phenylboronic acid (

), forming the more stable phenyl-pinanediol ester.
Protocol: Phenylboronic Acid Exchange

Based on Coutts et al. (1994)[1]

  • Preparation: Dissolve the pinanediol ester (1.0 equiv) in an organic solvent (diethyl ether or dichloromethane).

  • Addition: Add phenylboronic acid (3.0 – 5.0 equiv) and water (equal volume to organic solvent).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–12 hours.

    • Note: Monitoring by TLC is difficult due to the excess reagent. NMR is recommended.

  • Workup:

    • Separate the layers. The organic layer contains the sacrificial phenyl-pinanediol ester.

    • The aqueous layer contains your free boronic acid (if water-soluble).

    • Modification for lipophilic products: If your product remains in the organic layer, wash the organic layer repeatedly with water/bicarbonate to remove the excess phenylboronic acid, then use column chromatography (silica treated with boric acid) to separate the product from the phenyl-pinanediol ester.

Expert Insight: A modern variation uses Methylboronic Acid instead of phenylboronic acid. The byproduct (methylboronic pinanediol ester) is volatile, allowing for easier purification by evaporation, though methylboronic acid is more expensive.

Method 2: Fluorinated Intermediates (The Salt Bridge)

Best For: Creating stable storage forms, purifying difficult mixtures, and substrates with amide functionalities.

This method converts the pinanediol ester into a potassium trifluoroborate (


) salt. These salts are air-stable crystalline solids that can be stored indefinitely and hydrolyzed to the free acid when needed.
Mechanism

Potassium bifluoride (


) acts as a nucleophilic source of fluoride, displacing the pinanediol diol to form the trifluoroborate.
Protocol: KHF2 Conversion & Hydrolysis

Based on Inglis et al. (2010) and Yuen & Hutton (2005)

Step A: Formation of Trifluoroborate

  • Dissolution: Dissolve pinanediol ester in MeOH (or MeOH/THF).

  • Displacement: Add saturated aqueous

    
     (3.0 – 4.0 equiv).
    
  • Reaction: Stir at room temperature for 1–3 hours. The trifluoroborate salt often precipitates.

  • Isolation: Concentrate the solvent and recrystallize from hot acetone/ether to remove the free pinanediol.

Step B: Hydrolysis to Free Acid

  • Scavenging: Suspend the

    
     salt in acetonitrile/water.
    
  • Trigger: Add a silyl chloride (e.g., TMSCl) or Lithium Hydroxide (LiOH) to quench the fluoride.

  • Purification: Extract the free boronic acid.

Critical Nuance (


-Amido Boronates): 
If your substrate has an amide group alpha or ortho to the boron, the reaction may stop at the difluoroborane  stage due to intramolecular coordination of the amide oxygen. These species are stable but can be hydrolyzed using mild aqueous ammonia.

Method 3: Lewis Acid Cleavage (The Sledgehammer)

Best For: Simple, robust alkyl/aryl boronates and substrates lacking acid-labile protecting groups (e.g., Boc, TBS).

Boron trichloride (


) is a potent Lewis acid that complexes with the pinanediol oxygens, forcing the cleavage of the B-O bonds.
Protocol: BCl3 Cleavage
  • Setup: Flame-dry all glassware. Maintain a strictly inert atmosphere (

    
     or Ar).
    
  • Cooling: Dissolve the substrate in dry

    
     and cool to -78°C.
    
  • Addition: Add

    
     (1M in 
    
    
    
    , 3.0 – 5.0 equiv) dropwise.
  • Warming: Allow the reaction to warm to 0°C or room temperature over 2 hours.

  • Quench: Carefully quench with water (exothermic!).

  • Isolation: The pinanediol is cleaved, but separating the free pinanediol from the boronic acid can be challenging. An extraction with dilute NaOH (washing the organic layer) can pull the boronic acid into the aqueous phase as the boronate, leaving pinanediol in the organic phase. Acidify the aqueous layer to retrieve the boronic acid.

Comparative Analysis: Efficacy & Scope

FeatureTransesterification (Method 1)Fluorinated Intermediates (Method 2)Lewis Acid Cleavage (Method 3)
Primary Mechanism Equilibrium DisplacementNucleophilic SubstitutionLewis Acid Complexation
Typical Yield 60 – 85%75 – 95% (as salt)80 – 95%
Reaction Conditions Mild (Neutral/Biphasic)Mild (Aqueous/MeOH)Harsh (Strong Acid/Low Temp)
Atom Economy Low (Requires excess reagent)HighModerate
Purification Ease Difficult (Separating byproducts)Excellent (Crystallization)Moderate (Extraction required)
Key Limitation Equilibrium can "stall"Multi-step processIncompatible with acid-sensitive groups
Best Application Late-stage drug intermediatesStorage & PurificationSimple building blocks

References

  • Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994).[2] Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids.[3][4] Tetrahedron Letters, 35(29), 5109-5112. Link[1]

  • Inglis, S. R., Woon, E. C., Thompson, A. L., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates.[5][6] The Journal of Organic Chemistry, 75(2), 468-471. Link

  • Yuen, A. K., & Hutton, C. A. (2005).[1][7] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903.[7] Link[1]

  • Hinkes, S. P., & Klein, C. D. (2019).[8] Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.[4] Organic Letters, 21(9), 3048–3052. Link

Sources

Comparative

Analysis of enantiomeric excess for products of (R)-BoroPhg(+)-Pinanediol-HCl reactions

Topic: Analysis of enantiomeric excess for products of (R)-BoroPhg(+)-Pinanediol-HCl reactions Content Type: Publish Comparison Guide Executive Summary The determination of enantiomeric excess (ee) for -aminoboronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of enantiomeric excess for products of (R)-BoroPhg(+)-Pinanediol-HCl reactions Content Type: Publish Comparison Guide

Executive Summary

The determination of enantiomeric excess (ee) for


-aminoboronic acids, specifically (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester  (referred to here as (R)-BoroPhg-Pin ), presents a unique analytical challenge. Unlike standard chiral molecules, this compound exists as a diastereomeric pair due to the presence of the chiral (+)-pinanediol protecting group.

This guide compares the two industry-standard methodologies for purity analysis:

  • Direct Diastereomeric Separation (Direct-HPLC): Utilizing the diastereomeric nature of the molecule to separate isomers on achiral stationary phases.

  • Oxidative Derivatization (Indirect-HPLC): Converting the C-B bond to a C-O bond to yield (R)-phenylglycinol, followed by standard chiral HPLC.

The Verdict: The Direct-HPLC method is recommended for routine In-Process Control (IPC) due to speed and minimal sample prep. The Indirect (Oxidative) method remains the absolute "Gold Standard" for final product release and structural validation, as it eliminates boron-specific chromatographic artifacts.

The Analytical Challenge

(R)-BoroPhg-Pin is a critical intermediate in the synthesis of proteasome inhibitors (e.g., Bortezomib). The Matteson asymmetric homologation typically yields the desired (R)-isomer with high stereocontrol. However, verifying this purity is difficult because:

  • Lewis Acidity: The empty p-orbital on the boron atom interacts strongly with silanols in HPLC stationary phases, causing severe peak tailing.

  • Diastereomers vs. Enantiomers: The (+)-pinanediol auxiliary is a fixed chiral center. Therefore, the "wrong" isomer is not an enantiomer, but a diastereomer ((S)-Boron/(+)-Pin vs. (R)-Boron/(+)-Pin).

  • Hydrolytic Instability: While pinanediol esters are robust, they can partially hydrolyze or transesterify under aggressive HPLC conditions.

Comparative Analysis of Methods
Method A: Direct Diastereomeric Separation (Recommended for IPC)

Since the target and its impurity are diastereomers, they possess different physical properties. They can theoretically be separated on high-efficiency achiral columns (C18 or Phenyl-Hexyl).

  • Mechanism: Exploits the difference in hydrophobicity and 3D-shape between the (R,+) and (S,+) diastereomers.

  • Pros: Rapid (<15 mins); Non-destructive; High throughput.

  • Cons: Requires high column efficiency; Boron-silanol interactions can mask small impurity peaks (tailing).

Method B: Oxidative Derivatization (Gold Standard for Release)

This method chemically excises the boron atom, converting the aminoboronic ester into the corresponding amino alcohol ((R)-Phenylglycinol).

  • Mechanism: Oxidation with

    
     or 
    
    
    
    proceeds with complete retention of configuration at the carbon center. The resulting amino alcohol is stable and easily analyzed on standard chiral columns (e.g., Chiralcel OD-H).
  • Pros: Unambiguous determination of absolute configuration; Sharp peaks; Eliminates boron chemistry issues.

  • Cons: Time-consuming sample prep (2+ hours); Destructive; Risk of racemization if oxidation conditions are too harsh.

Data Presentation: Performance Metrics
MetricMethod A: Direct HPLC (C18)Method B: Indirect (Oxidation -> Chiral OD-H)
Resolution (

)
1.8 - 2.5 (Moderate)> 5.0 (Excellent)
Tailing Factor (

)
1.5 - 2.0 (Significant)1.0 - 1.1 (Symmetrical)
Limit of Quantitation 0.5% impurity0.05% impurity
Prep Time 5 mins (Dissolve & Shoot)120 mins (Reaction + Workup)
Primary Use Case Reaction Monitoring (IPC)Final CoA / Release Testing
Detailed Experimental Protocols
Protocol A: Direct HPLC (Diastereomeric Separation)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5

    
    m) or equivalent high-carbon-load column.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acid suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for boron species).

  • Detection: UV @ 210 nm and 254 nm.

  • Critical Note: If tailing persists, add 10mM Ammonium Formate to Mobile Phase A.

Protocol B: Oxidative Cleavage to (R)-Phenylglycinol

Step 1: Oxidation

  • Dissolve 50 mg of (R)-BoroPhg-Pin in 2 mL THF/Water (1:1).

  • Add 4 equivalents of

    
     (Sodium Periodate) and 2 equivalents of 
    
    
    
    (Ammonium Acetate). Note: Periodate is preferred over peroxide to prevent over-oxidation of the amine.
  • Stir vigorously at Room Temperature for 2 hours.

  • Quench with aqueous Sodium Thiosulfate.

  • Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    and concentrate.

Step 2: Chiral Analysis

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the amine peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Reference Standard: Inject authentic (R)-(-)-2-Phenylglycinol to confirm retention time.

Visualized Workflows
Diagram 1: Analytical Decision Matrix

This flowchart guides the scientist on which method to select based on the stage of drug development.

AnalyticalDecision Start Sample: (R)-BoroPhg-Pin Stage Development Stage? Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Routine Release Final Release / CoA (Purity Validation) Stage->Release Critical DirectMethod Method A: Direct HPLC (Reverse Phase C18) IPC->DirectMethod IndirectMethod Method B: Oxidative Cleavage (-> Chiral HPLC) Release->IndirectMethod ResultA Result: Diastereomeric Ratio (dr) Fast, Moderate Accuracy DirectMethod->ResultA ResultB Result: Enantiomeric Excess (ee) Slow, High Accuracy IndirectMethod->ResultB

Caption: Decision matrix for selecting the appropriate analytical method based on development phase.

Diagram 2: Chemical Pathway for Indirect Analysis

This diagram illustrates the chemical transformation required for the "Gold Standard" oxidative method.

OxidationPathway Substrate (R)-BoroPhg-Pin (Diastereomer) Oxidant NaIO4 / NH4OAc (Oxidative Cleavage) Substrate->Oxidant Intermediate C-B Bond Cleavage Retention of Config. Oxidant->Intermediate Product (R)-Phenylglycinol (Enantiomer) Intermediate->Product Analysis Chiral HPLC (Chiralcel OD-H) Product->Analysis

Caption: Mechanism of oxidative cleavage converting the boronic ester to the analyzable amino alcohol.

References
  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[1] Journal of the American Chemical Society, 102(25), 7590–7591.

  • Coutts, S. J., et al. (1994).[2] Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters, 35(29), 5109-5112.

  • Hurtki, K., et al. (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry, 19, 4500-4506.

  • Daicel Chiral Technologies. (n.d.). Application Guide for Chiralcel OD-H Columns: Separation of Amino Alcohols.

Sources

Validation

Validation of a chiral HPLC method for alpha-aminoboronic acid derivatives

Validation of a Direct Chiral HPLC Method for -Aminoboronic Acids Executive Summary The separation of -aminoboronic acid enantiomers represents one of the most distinct challenges in modern pharmaceutical analysis. As th...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of a Direct Chiral HPLC Method for -Aminoboronic Acids

Executive Summary

The separation of


-aminoboronic acid enantiomers represents one of the most distinct challenges in modern pharmaceutical analysis. As the pharmacophore backbone of proteasome inhibitors like Bortezomib  and Ixazomib , ensuring the enantiomeric purity of these compounds is critical. However, their amphoteric nature, coupled with the Lewis acidity of the boron atom, creates a "dynamic covalent" nightmare: rapid equilibrium between boronic acids, boronate esters, and dehydrated boroxines.

This guide objectively compares the two dominant analytical strategies:

  • Method A (Recommended): Direct chiral separation using Immobilized Crown Ether CSPs (e.g., CROWNPAK CR-I).

  • Method B (Alternative): Pre-column derivatization (e.g., OPA/NAC) followed by Reversed-Phase HPLC.

While derivatization offers high fluorescence sensitivity, this guide advocates for Method A as the superior protocol for drug substance release testing due to its kinetic stability, lack of artifacts, and alignment with "Green Chemistry" principles.

Part 1: The Scientific Challenge

To validate a method for


-aminoboronic acids, one must first control their dynamic chemistry. Unlike standard amino acids, the boronic acid moiety (

) is an empty

-orbital acceptor.
  • Boroxine Formation: In non-aqueous or dehydrating conditions, three boronic acid molecules cyclize to form a boroxine. This leads to peak splitting or excessive tailing.

  • Esterification: In the presence of alcohols (methanol/ethanol) often used in chiral mobile phases, boronic acids form hemi-esters, altering retention times mid-run.

  • Amphoteric Chelation: The neighboring amine and boronic acid groups can chelate, masking the chiral center.

Mechanism of Action: Crown Ether CSP

The Crown Ether CSP (Chiral Stationary Phase) works by forming a host-guest complex with the protonated primary amine (


). Because this requires a highly acidic mobile phase (pH 1.0–2.0), it inadvertently solves the boron problem: at low pH, the boronic acid remains in its neutral, trigonal planar form, preventing unwanted ionization or chelation.

BoronEquilibrium Acid Free Boronic Acid (Active Species) Boroxine Boroxine (Dehydrated Trimer) Acid->Boroxine - H2O (Dehydration) Ester Boronate Ester (Alcohol Adduct) Acid->Ester + ROH (Mobile Phase) Complex Crown Ether-Amine Complex (Separation) Acid->Complex + Crown Ether (CSP) + H+ (Acidic pH)

Figure 1: The Dynamic Equilibrium of Boronic Acids. Successful separation requires stabilizing the "Acid" form to allow the "Complex" formation.

Part 2: Comparative Analysis

The following comparison highlights why direct analysis is displacing derivatization in QC environments.

FeatureMethod A: Direct (Crown Ether)Method B: Derivatization (OPA/NAC)
Principle Host-guest complexation of

by 18-crown-6 ether.
Diastereomeric formation via reaction with

-phthalaldehyde.
Sample Prep Minimal: Dissolve in mobile phase.Complex: Exact timing required; derivative is unstable.
Mobile Phase Aqueous

or TFA (pH 1.5).
Phosphate buffer / Methanol / Acetonitrile.
Selectivity (

)
High for

-amino acids (

).
Variable; depends on reaction yield.
Artifact Risk Low (Reversible interaction).High (Kinetic resolution during reaction).
Detection UV (low sensitivity) or MS.Fluorescence (High sensitivity).
Throughput High (15 min run time).Low (Reaction time + Run time).[1]

Verdict: Choose Method A for purity assays and drug substance release. Choose Method B only for trace analysis in biological matrices (PK studies) where sensitivity is paramount.

Part 3: Experimental Protocol (Method A)

This protocol is validated for a generic


-aminoboronic acid (e.g., Bortezomib intermediate).
Chromatographic Conditions
  • Column: CROWNPAK CR-I (+) (Immobilized),

    
    .
    
    • Note: The immobilized version (CR-I) is preferred over coated (CR) for durability against aggressive acidic phases.

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution, pH 1.5 / Acetonitrile (90:10 v/v).
    
    • Why

      
      ? It has low UV cutoff and provides non-coordinating counter-ions.
      
  • Flow Rate:

    
    .
    
  • Temperature:

    
     to 
    
    
    
    .
    • Expert Tip: Lower temperatures drastically improve resolution on Crown Ether columns by stabilizing the hydrogen bond complex.

  • Detection: UV at 210 nm (or specific

    
     of the aryl group).
    
Standard Preparation
  • Diluent: Mobile phase.[2][3][4][5][6]

  • Stock Solution:

    
     of the racemate.
    
  • System Suitability: Inject the racemate to ensure Resolution (

    
    ) 
    
    
    
    .

Part 4: Validation Data & Criteria (ICH Q2)

The following data represents a typical validation summary for this method.

Specificity & Selectivity

The method must demonstrate separation of the enantiomer from the main peak and any synthesis byproducts (e.g., de-boronated impurities).

  • Acceptance Criteria: No interference at the retention time of the enantiomer. Resolution (

    
    ) 
    
    
    
    .[3]
  • Result:

    
     achieved between (R)- and (S)-enantiomers.
    
Linearity (Enantiomeric Impurity)

Evaluated from LOQ to 150% of the specification limit (usually 0.15% to 1.0%).

ParameterResult
Range

to

Correlation (

)

Slope

Y-Intercept

Accuracy (Recovery)

Spike the undesired enantiomer into the pure drug substance at 0.1%, 0.5%, and 1.0% levels.

Spike Level (%)Recovery (%)% RSD (n=3)
0.10% (LOQ) 98.52.1
0.50% 100.21.4
1.00% 99.80.9
Robustness (The "Causality" Check)

This is critical for boronic acids. We test the impact of temperature and pH.

  • Temperature (

    
    ):  Increasing Temp decreases 
    
    
    
    . Control is vital.
  • Mobile Phase pH (

    
    ):  Higher pH (>2.0) causes peak broadening due to partial deprotonation of the amine.
    

Part 5: Validation Workflow Diagram

This workflow ensures compliance with ICH Q2(R1) guidelines while addressing the specific chemical risks of boronic acids.

ValidationWorkflow cluster_Val ICH Q2 Validation Start Method Development Screen Column Screening (Crown Ether vs ZWIX) Start->Screen Opt Parameter Optimization (Temp < 20C, pH < 2.0) Screen->Opt Select Best Rs Spec Specificity (Degradation Studies) Opt->Spec Freeze Conditions Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Method SOP Acc->Report

Figure 2: Step-by-step Validation Workflow for Chiral Method Approval.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8] Link

  • Hyun, M. H. (2016). Crown ether-based chiral stationary phases for HPLC. Journal of Separation Science. Link

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I.Link

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter on Chiral Separations). Link

  • Pell, R., et al. (2018). Development and Validation of a Chiral HPLC Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent. PubMed. Link

Sources

Comparative

Literature Review &amp; Comparison Guide: (R)-BoroPhg(+)-Pinanediol-HCl

The following guide provides a comprehensive literature review and technical comparison of (R)-BoroPhg(+)-Pinanediol-HCl , a specialized chiral building block used in the synthesis of peptide boronic acid inhibitors. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive literature review and technical comparison of (R)-BoroPhg(+)-Pinanediol-HCl , a specialized chiral building block used in the synthesis of peptide boronic acid inhibitors.

Executive Summary

(R)-BoroPhg(+)-Pinanediol-HCl (Phenylglycine boronic acid (+)-pinanediol ester hydrochloride) is a high-fidelity chiral intermediate used primarily in the development of serine protease inhibitors and 20S proteasome inhibitors . Unlike standard amino acid derivatives, this compound replaces the carboxylic acid of phenylglycine with a boronic ester moiety.

The (+)-pinanediol group serves a dual purpose: it acts as a robust protecting group for the labile boronic acid and, critically, functions as a chiral auxiliary during synthesis (via Matteson homologation) to ensure high diastereomeric purity (de > 98%). This guide compares its performance against alternative boronic acid protecting groups (MIDA, Pinacol) and details its application in peptidomimetic drug discovery.

Chemical Profile & Mechanism[1][2]

FeatureSpecification
Chemical Name (R)-1-amino-1-phenylmethylboronic acid (+)-pinanediol ester HCl
Formula C₁₇H₂₅BClNO₂
Molecular Weight ~321.65 g/mol
Chirality (R) -configuration at

-carbon (Mimics L-Phenylglycine)
Protecting Group (+)-Pinanediol (derived from (+)-

-pinene)
Primary Utility Synthesis of P1-phenylglycine peptide boronic acid inhibitors
Mechanism of Action in Drug Design

The "BoroPhg" moiety is designed to act as a transition-state analog . Upon binding to a serine protease (e.g., DPP-IV, FAP) or the proteasome:

  • The active site serine hydroxyl nucleophilically attacks the boron atom.

  • The trigonal planar boron (

    
    ) converts to a tetrahedral boronate adduct (
    
    
    
    ).
  • This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, binding the enzyme tightly and reversibly.

Comparative Analysis: Pinanediol vs. Alternatives

In the synthesis of


-aminoboronic acids, the choice of protecting group dictates the synthetic route, stability, and deprotection strategy.
Table 1: Performance Comparison of Boronic Acid Protecting Groups
Metric(+)-Pinanediol (Product) Pinacol MIDA (N-Methyliminodiacetic acid)
Stereocontrol Excellent (>99% de) via Matteson Homologation.Poor (Achiral). Requires external chiral catalysts.Good, but often requires pre-formed chiral centers.
Hydrolytic Stability Very High. Stable to acid, base, and silica chromatography.Moderate. Hydrolyzes slowly on silica or in acid.Variable. Stable to anhydrous conditions, hydrolyzes in mild aqueous base.
Deprotection Difficulty High. Requires transesterification (PhB(OH)₂) or oxidative cleavage.Moderate.Low. Mild hydrolysis with NaHCO₃/NaOH releases free acid.
Atom Economy Lower (Large bicyclic auxiliary).High.Moderate.
Best Use Case Asymmetric synthesis of complex chiral centers from scratch.Suzuki couplings where chirality is not generated at the B-C bond.Iterative cross-coupling (SM coupling) and purification.
Why Choose (R)-BoroPhg(+)-Pinanediol?
  • Causality of Choice: Researchers select the pinanediol ester when absolute stereochemistry at the

    
    -carbon is critical and cannot be easily established by other means. The steric bulk of the pinanediol directs the incoming nucleophile (dichloromethyllithium) to the re-face, establishing the (R)-configuration with high precision.
    
  • Limitations: It is not suitable for rapid screening libraries where quick deprotection is required. It is a "high-value" intermediate for lead optimization.

Experimental Protocols

A. Synthesis via Matteson Homologation

This is the industry-standard method for generating (R)-BoroPhg(+)-Pinanediol-HCl with high enantiopurity.

Reagents: (+)-Pinanediol phenylboronate,


, 

,

.
  • Homologation: React (+)-pinanediol phenylboronate with dichloromethyllithium (

    
    ) at -100°C. The zinc chloride (
    
    
    
    ) promotes the 1,2-migration of the phenyl group, displacing one chloride.
    • Result:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -chloro boronic ester (99% de).[1]
      
  • Stereospecific Substitution: Treat the

    
    -chloro intermediate with Lithium Hexamethyldisilazide (
    
    
    
    ). The nitrogen nucleophile displaces the chloride with inversion of configuration.
  • Desilylation & Salt Formation: Treat with anhydrous HCl in dioxane/ether.

    • Result:(R)-BoroPhg(+)-Pinanediol-HCl precipitates as a white solid.

B. Peptide Coupling (Self-Validating Protocol)

To incorporate this building block into a peptide chain (e.g., Z-Ala-BoroPhg-Pinanediol):

  • Activation: Dissolve N-protected amino acid (e.g., Z-Ala-OH) in DMF/DCM. Add coupling agents HATU and HOAt (1.1 equiv).

  • Base Addition: Add DIPEA (3 equiv) to activate the carboxylate.

  • Coupling: Add (R)-BoroPhg(+)-Pinanediol-HCl (1.0 equiv). The DIPEA neutralizes the HCl salt, freeing the amine for reaction.

  • Validation Point: Monitor via LC-MS. The pinanediol ester is stable; look for the mass of the coupled product. Note: Do not use strong aqueous base workups, as the ester is stable but the peptide bond might be sensitive.

C. Deprotection (Removal of Pinanediol)

Since pinanediol is highly stable, simple hydrolysis fails. The Phenylboronic Acid Transesterification method is recommended.

  • Biphasic Mix: Dissolve the Pinanediol-protected peptide in Methanol/Hexane (1:1).

  • Exchange: Add Phenylboronic acid (PhB(OH)₂, 5-10 equiv) and dilute aqueous HCl (1N).

  • Mechanism: PhB(OH)₂ has a higher affinity for pinanediol than the peptide boronic acid does. It "steals" the pinanediol, forming Phenylboronic acid pinanediol ester (soluble in Hexane).

  • Separation: The free peptide boronic acid (BoroPhg-OH) remains in the aqueous/methanol layer.

  • Purification: Wash the aqueous layer repeatedly with hexane to remove all traces of the pinanediol-phenylboronate byproduct.

Visualizations

Diagram 1: Matteson Homologation Pathway

This diagram illustrates the stereoselective synthesis of the (R)-BoroPhg unit.

MattesonPathway Fig 1: Stereoselective Synthesis of (R)-BoroPhg via Matteson Homologation Start Pinanediol Phenylboronate Inter1 Borate Complex (Tetrahedral) Start->Inter1 + LiCHCl2 (-100°C) Chloro (S)-alpha-Chloro Boronate Ester Inter1->Chloro ZnCl2 (1,2-Migration) Silyl Silylated Amino Boronate Chloro->Silyl + LiHMDS (Inversion via SN2) Final (R)-BoroPhg (+)-Pinanediol-HCl Silyl->Final + HCl (Desilylation)

Diagram 2: Protecting Group Decision Logic

Use this logic tree to decide if (R)-BoroPhg(+)-Pinanediol is the correct choice for your project.

DecisionTree Fig 2: Decision Logic for Selecting Pinanediol vs. Alternatives Start Start: Select Boron Protecting Group Q1 Is the alpha-carbon chiral center already formed? Start->Q1 Q2 Do you need to generate chirality via Boron chemistry? Q1->Q2 No Pinacol Use PINACOL (Standard Coupling) Q1->Pinacol Yes Pinanediol Use PINANEDIOL (Matteson Homologation) Q2->Pinanediol Yes (High Stereocontrol needed) MIDA Use MIDA (Iterative Coupling) Q2->MIDA No (Achiral/Racemic ok) Q3 Is the final target a free acid or ester? Q3->Pinanediol Ester (Prodrug) Q3->Pinanediol Free Acid (Accepts complex workup) Pinanediol->Q3 Check Deprotection

References

  • Matteson, D. S. (2013). Stereoselective Synthesis of

    
    -Halo Boronic Esters. Journal of Organic Chemistry . A foundational text on the mechanism of homologation using pinanediol esters. 
    
  • Coutts, S. J., et al. (1994).[2] Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters , 35(29), 5109-5112. Defines the phenylboronic acid transesterification protocol.

  • Li, X., et al. (2016). Synthesis of

    
    -aminoboronic acids. Chemical Society Reviews , 45, 3281-3301. Comprehensive review of aminoboronic acid synthesis strategies. 
    
  • PubChem Compound Summary . (R)-BoroLeu-(+)-Pinanediol hydrochloride. (Used for structural analogy and physical property verification of the pinanediol-amino acid class).

  • Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry , 76(9), 3569–3574. Comparison of deprotection methodologies.

Sources

Validation

Comparing the stability of different alpha-amino boronic esters

Stability Comparison Guide: -Amino Boronic Esters Executive Summary The Verdict: For long-term storage and multi-step synthesis, MIDA boronates are the superior choice due to their hybridization, which effectively "switc...

Author: BenchChem Technical Support Team. Date: February 2026

Stability Comparison Guide: -Amino Boronic Esters

Executive Summary

The Verdict: For long-term storage and multi-step synthesis, MIDA boronates are the superior choice due to their


 hybridization, which effectively "switches off" the boron's reactivity. For immediate use in cross-coupling reactions or biological assays where rapid equilibrium is required, Pinacol esters  remain the industry standard despite their susceptibility to protodeboronation and difficult removal. Citrate esters  are the preferred modality for clinical formulation (e.g., Bortezomib) due to their physiologically reversible stability.

Introduction: The -Amino Instability Paradox


-Amino boronic acids are a privileged pharmacophore in protease inhibitors (e.g., Bortezomib, Ixazomib) and versatile synthetic intermediates. However, they suffer from a unique "autocatalytic" instability. Unlike simple aryl boronic acids, the proximity of the nucleophilic amine to the electrophilic boron center creates a high susceptibility to:
  • 1,2-Migration: Rearrangement of the carbon-boron bond.

  • Protodeboronation: Loss of the boron moiety entirely.

  • Oxidative Deamination: Rapid degradation in air.

To harness their therapeutic and synthetic potential, the boron atom must be "masked" using ester protecting groups. This guide compares the three dominant strategies: Pinacol (Pin) , N-Methyliminodiacetic Acid (MIDA) , and Citrate esters.

Mechanistic Insight: The Physics of Stability

The stability of a boronic ester is dictated by the hybridization of the boron atom.

  • The

    
     Problem (Pinacol):  The boron atom remains trigonal planar with an empty 
    
    
    
    -orbital. It is Lewis acidic and open to attack by nucleophiles (water, oxidants) or intramolecular attack by the
    
    
    -amine.[1]
  • The

    
     Solution (MIDA):  The ligand donates a lone pair into the boron's empty 
    
    
    
    -orbital, forming a dative bond. The boron becomes tetrahedral (
    
    
    ), electronically saturated, and chemically inert until the ligand is hydrolyzed.
Diagram 1: The Hybridization Switch

StabilityMechanism cluster_unstable Unstable State (sp2) cluster_stable Stable State (sp3) Node1 Pinacol Ester (Trigonal Planar) Node2 Empty p-orbital (Lewis Acidic) Node1->Node2 High Reactivity Node5 Deborylated Byproduct Node1->Node5 Degradation (Oxidation/Hydrolysis) Node3 MIDA Boronate (Tetrahedral) Node2->Node3 Ligand Exchange (MIDA + Heat) Node4 Filled Octet (Chemically Inert) Node3->Node4 Protected Node6 Active Boronic Acid Node4->Node6 Release (Mild Aqueous Base)

Caption: Transformation from reactive


 Pinacol species to inert 

MIDA complex preventing degradation.

Comparative Performance Analysis

A. Pinacol Esters (The Workhorse)

Pinacol esters are the most common due to their ease of synthesis and compatibility with Suzuki-Miyaura coupling conditions.

  • Stability Profile: Stable to silica gel chromatography and anhydrous conditions.

  • Critical Weakness: The "Sticky" Problem. Hydrolyzing a Pinacol ester back to the free boronic acid is notoriously difficult.[2] It often requires harsh oxidants (

    
    ) or Lewis acids (
    
    
    
    ), which can destroy the sensitive
    
    
    -amino motif.
  • Best Use: Terminal steps where the ester is the final product, or direct use in cross-coupling.

B. MIDA Boronates (The Specialist)

MIDA boronates represent a paradigm shift. By locking the boron in a cage, they enable "iterative cross-coupling" (ICC).

  • Stability Profile: Indefinitely stable to air and moisture as solids. Compatible with Jones oxidation (chromic acid) and anhydrous acids (TFA)—conditions that destroy Pinacol esters.

  • Critical Advantage: Orthogonality.[2] You can perform reactions on the amino side chain (e.g., peptide coupling) without affecting the boron center.

  • Best Use: Multi-step synthesis, storage of unstable intermediates, and iterative assembly.

C. Citrate/Mannitol Esters (The Formulation)
  • Stability Profile: Dynamic equilibrium. In the absence of water (lyophilized powder), they form stable macrocyclic esters. In blood/water, they rapidly hydrolyze to release the active drug.

  • Best Use: Drug delivery (prodrugs) and solubilization.

Summary Data Table
FeaturePinacol (Bpin)MIDA BoronateCitrate/Diol
Boron Hybridization

(Planar)

(Tetrahedral)
Dynamic Equilibrium
Hydrolytic Stability High (neutral pH)Very High (neutral/acidic)Low (Reversible)
Oxidative Stability LowHigh (Resists Jones Rgt)Low
Chromatography Stable (Silica)Stable (Silica)Unstable
Cleavage Conditions Harsh (

,

)
Mild (Aq.

/

)
Spontaneous (Aq.)
Atom Economy PoorVery PoorModerate

Experimental Protocols

Protocol A: Measuring Hydrolytic Stability via NMR

This protocol validates the half-life (


) of the ester in aqueous media.

Reagents:

  • Deuterated Phosphate Buffer (pH 7.4)

  • Internal Standard: Trimethoxybenzene (TMB) or

    
     (external capillary)
    
  • Solvent:

    
    -DMSO
    

Workflow:

  • Preparation: Dissolve the

    
    -amino boronic ester (10 mM) in a mixture of 
    
    
    
    -DMSO and Phosphate Buffer (
    
    
    v/v).
  • Standardization: Add TMB (5 mM) as an integration standard (inert to hydrolysis).

  • Acquisition:

    • Instrument: 400 MHz NMR (minimum).

    • Probe: Quartz tubes (borosilicate glass contains boron, creating background noise).

    • Pulse Sequence: zg (standard 1D) with proton decoupling.

    • Reference: Calibrate

      
       to 0.0 ppm.
      
  • Monitoring:

    • Pinacol: Monitor decrease of peak at ~30 ppm (broad).

    • MIDA: Monitor decrease of peak at ~10-12 ppm (sharp).

    • Free Acid: Monitor appearance of peak at ~20-30 ppm (pH dependent).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .
Protocol B: Transesterification (Pinacol to MIDA)

Since MIDA is more stable, converting Pinacol to MIDA is a common purification strategy.

  • Dissolve crude Pinacol ester in Toluene/DMSO (10:1).

  • Add 1.5 equiv. MIDA (N-Methyliminodiacetic acid).[3][4]

  • Reflux at 110°C for 12 hours with Dean-Stark trap (water removal drives the equilibrium).

  • Cool and wash with water. The MIDA boronate will precipitate or can be extracted into EtOAc/Acetone.

  • Validation:

    
     NMR shift moves from ~30 ppm 
    
    
    
    ~12 ppm.

Decision Framework

Diagram 2: Selection Workflow

SelectionTree Start Start: Choose Protecting Group Q1 Is the final application clinical/biological? Start->Q1 Q2 Do you need to perform oxidative reactions on the side chain? Q1->Q2 No Res1 Use Citrate/Mannitol (Prodrug Formulation) Q1->Res1 Yes Q3 Is the molecule a simple intermediate? Q2->Q3 No Res2 Use MIDA Boronate (High Chemoselectivity) Q2->Res2 Yes (Jones, Ozone, etc.) Q3->Res2 No (Complex/Unstable) Res3 Use Pinacol Ester (Standard Synthesis) Q3->Res3 Yes

Caption: Decision tree for selecting boronic ester protecting groups based on downstream application.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Uno, B. E., et al. (2023).

    
    -Radicals Through B-N Hyperconjugation." Angewandte Chemie International Edition, 62(41), e202309566. Link
    
  • Couch, G. D., et al. (2017). "Stability of Boronic Esters to Hydrolysis: A Comparative Study." ResearchGate.[5][6][7] Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm, 1(3), 183-198. Link

Sources

Comparative

Technical Assessment: Spectroscopic Validation of (R)-BoroPhg(+)-Pinanediol-HCl

Executive Summary & Compound Identity Compound: (R)-1-Amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride Common Identifier: (R)-BoroPhg-(+)-Pinanediol-HCl CAS Registry Number: 476334-31-3 Molecular Formul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound: (R)-1-Amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride Common Identifier: (R)-BoroPhg-(+)-Pinanediol-HCl CAS Registry Number: 476334-31-3 Molecular Formula: C₁₇H₂₅BClNO₂ (Salt form) Molecular Weight: 321.65 g/mol [1][2]

This guide provides a technical analysis of (R)-BoroPhg-(+)-Pinanediol-HCl , a critical chiral intermediate used in the synthesis of peptide boronic acid inhibitors (e.g., proteasome inhibitors). Unlike standard amino acids, this compound features a boron atom at the


-position, necessitating specialized spectroscopic characterization.

This assessment compares the pinanediol ester against alternative protecting groups (MIDA, Citrate) and provides the diagnostic spectral signatures required for Quality Control (QC) in drug development workflows.

Comparative Analysis: Why Pinanediol?

In the synthesis of


-aminoboronic acids, the choice of the boronic ester group is the single most critical variable affecting stability and stereochemical integrity.
FeaturePinanediol Ester (Subject)MIDA Boronate (Alternative)Free Boronic Acid
Stability High. Resistant to hydrolysis and air oxidation.Moderate. Stable to air, hydrolyzes slowly in base.Low. Rapidly dehydrates to boroxines; oxidizes in air.
Stereocontrol Excellent. The chiral (+)-pinanediol directs the Matteson homologation (>98% de).Good. MIDA is achiral; requires chiral separation or specific ligands.N/A. No stereocontrol without auxiliaries.
Deprotection Difficult. Requires transesterification with phenylboronic acid/acidic hydrolysis.Easy. Mild hydrolysis with aqueous base.N/A. Already deprotected.
Use Case Synthesis Intermediate. Best for building complex peptide backbones (e.g., Bortezomib).Iterative Coupling. Best for Suzuki-Miyaura coupling cycles.Final Product. The active pharmaceutical ingredient form.

Technical Insight: The (+)-pinanediol auxiliary is not merely a protecting group; it is the stereodirecting engine during the synthesis. The high stability of the pinanediol ester allows the amine to be manipulated (coupled to peptides) without losing the boron moiety.

Spectroscopic Specifications (QC Data)

The following data represents the diagnostic spectral signatures expected for high-purity (R)-BoroPhg-(+)-Pinanediol-HCl.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for salt solubility) or CD₃OD.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is dominated by the chiral pinanediol auxiliary and the diagnostic benzylic


-proton.
Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
8.50 - 8.80 Broad s3HNH₃⁺ Confirms HCl salt formation. Disappears with D₂O shake.
7.30 - 7.50 Multiplet5HAr-H (Phenyl)Confirms the Phenylglycine (Phg) side chain.
4.20 - 4.40 Multiplet2H

-CH
& Pin-CH-O
CRITICAL. The

-proton is benzylic and alpha to boron. It typically overlaps with the pinanediol ether proton.
2.10 - 2.30 Multiplet2HPin-CH₂Pinanediol ring protons.
1.80 - 2.00 Multiplet2HPin-CHPinanediol bridgehead protons.
1.20 - 1.40 Singlet3HPin-CH₃Diagnostic diastereomeric purity check.
1.10 Singlet3HPin-CH₃Distinct methyl environment.
0.80 Singlet3HPin-CH₃Distinct methyl environment.
¹¹B NMR (128 MHz, DMSO-d₆)
  • Shift:

    
    30.0 - 32.0 ppm  (Broad singlet).
    
  • Interpretation: This shift is characteristic of a tricoordinate boronic ester. A shift to ~10 ppm would indicate tetrahedral coordination (e.g., "ate" complex or zwitterionic interaction), which is not expected for the HCl salt in DMSO.

B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Observed Ion:

    
     (Free base protonated)
    
  • m/z: 286.2 (Monoisotopic for ¹¹B)

  • Isotope Pattern: The Boron isotope signature is the ultimate confirmation of identity.

    • m/z 285.2 (¹⁰B): ~25% relative intensity.

    • m/z 286.2 (¹¹B): 100% relative intensity.

    • Note: If the intensity ratio of M : M-1 is not approx 4:1, the compound does not contain Boron.

C. Infrared Spectroscopy (FT-IR)
  • ~3400 - 2800 cm⁻¹: Broad, strong absorption (N-H stretch of ammonium salt).

  • ~1600 cm⁻¹: N-H bending (Amine salt).

  • 1300 - 1350 cm⁻¹: B-O stretching (Strong, characteristic of boronic esters).

Experimental Workflow: The Matteson Homologation

The synthesis of (R)-BoroPhg relies on the Matteson asymmetric homologation. This pathway explains the stereochemistry and the necessity of the pinanediol group.

MattesonWorkflow Start Phenylboronic Acid Pinanediol Ester Step1 Matteson Homologation (LiCHCl2, ZnCl2) Start->Step1 Inter1 α-Chloro Boronic Ester (>98% de) Step1->Inter1 Stereocontrol Step2 Nucleophilic Displacement (LiHMDS) Inter1->Step2 Inversion of config Inter2 Silylated Amine Intermediate Step2->Inter2 Step3 Deprotection/Salt Formation (HCl/Dioxane) Inter2->Step3 Final (R)-BoroPhg(+)-Pinanediol-HCl (Final Product) Step3->Final

Figure 1: Synthetic pathway for (R)-BoroPhg-(+)-Pinanediol-HCl. The chirality is established in Step 1 and inverted in Step 2 to yield the final (R)-configuration.

Handling & Storage Protocol
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored under argon or nitrogen at -20°C.

  • Solubility: Insoluble in non-polar solvents (Hexane, Et₂O). Soluble in Methanol, DMSO, and DMF.

  • Stability Check: Before use in coupling reactions, check the ¹H NMR. The appearance of sharp peaks in the aromatic region not matching the Phg pattern, or the loss of the broad NH₃⁺ signal, suggests hydrolysis or free-basing.

References & Validation Sources

  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry. (Foundational work on the homologation mechanism used to synthesize this class of compounds).

  • ChemicalBook & Molbase Databases. (2025). Entries for CAS 476334-31-3, confirming the identity of (R)-BoroPhg-(+)-Pinanediol-HCl.[1][2][3][4]

  • Cativiela, C., et al. (2016).[5] "Synthesis of α-aminoboronic acids." Chemical Society Reviews. (Review of synthetic routes and spectral characteristics of α-aminoboronic acids).

  • PubChem Compound Summary. (2025). Data for Pinanediol boronic ester derivatives.

Sources

Validation

Cost-benefit analysis of using (R)-BoroPhg(+)-Pinanediol-HCl in synthesis

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary: The "Stability Paradox" In the synthesis of peptide boronic acids—most notably the pro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Stability Paradox"

In the synthesis of peptide boronic acids—most notably the proteasome inhibitor Bortezomib (Velcade) —the choice of the boron protecting group is the single most critical process decision.

(R)-BoroPhg(+)-Pinanediol-HCl represents the "high-fidelity" option. It offers exceptional stability against hydrolysis and racemization during peptide coupling, ensuring high diastereomeric purity. However, this stability comes at a cost: the pinanediol auxiliary is notoriously difficult to remove, often requiring harsh transesterification conditions that can degrade sensitive substrates.

The Bottom Line: Choose (R)-BoroPhg(+)-Pinanediol-HCl when stereochemical integrity is paramount and the target molecule can withstand acidic biphasic deprotection. Choose alternative esters (e.g., Pinacol) for cost-sensitive, early-phase screening where slight racemization is acceptable or where milder deprotection is required.

Technical Context: The Boron Challenge

Boronic acids are Lewis acids.[1] In their free form,


-aminoboronic acids are unstable, prone to dehydration (forming boroxines), oxidation, and deborylation. To survive the rigors of peptide synthesis (amide bond formation), the boron atom must be "masked" as an ester.

(R)-BoroPhg(+)-Pinanediol-HCl serves two functions:

  • Protection: The bulky pinanediol ligand sterically shields the boron atom, preventing nucleophilic attack and hydrolysis.

  • Stereocontrol: Derived from the chiral terpene (+)-

    
    -pinene, the pinanediol group locks the configuration of the adjacent 
    
    
    
    -carbon, preventing epimerization during coupling reactions.

Comparative Analysis: Pinanediol vs. Alternatives

The following table contrasts the Pinanediol system against its primary competitor (Pinacol) and the unmasked Boronic Acid.

Feature(R)-BoroPhg-PinanediolPinacol Ester AnalogFree Boronic Acid
Hydrolytic Stability High (Stable in aqueous workups)Moderate (Hydrolyzes slowly)Low (Forms boroxines)
Coupling Efficiency Excellent (No interference)Good (Some steric bulk)Poor (Side reactions)
Stereo-Retention Superior (Rigid bicyclic lock)Moderate (Flexible ring)N/A
Deprotection Difficult (Requires transesterification)Moderate (Periodate/Acid)N/A
Crystallinity High (Easy purification)Low (Often oils)Variable
Cost (Material) High (

$)
Low ($)Medium (

)
Deep Dive: The Deprotection Bottleneck

The primary "Cost" in the cost-benefit analysis of Pinanediol is not just the price of the reagent, but the process cost of removing it.

  • Pinanediol Removal: Typically requires transesterification with an excess of a "sacrificial" boronic acid (e.g., isobutylboronic acid) in a biphasic acidic system (MeOH/Hexane/HCl).[2] This is an equilibrium process driven by the partition coefficient of the liberated pinanediol into the organic phase.

  • Pinacol Removal: Can often be achieved via oxidative cleavage (NaIO

    
    ) or hydrolysis with potassium bifluoride (KHF
    
    
    
    ) followed by TMSCl, which are generally milder but can be incompatible with oxidation-sensitive residues (e.g., Methionine, Cysteine).

Visualizing the Workflow

The following diagram illustrates the standard workflow for utilizing (R)-BoroPhg(+)-Pinanediol-HCl in the synthesis of Bortezomib-like molecules, highlighting the critical deprotection step.

Bortezomib_Synthesis Start (R)-BoroPhg(+)-Pinanediol-HCl (Starting Material) Coupling Peptide Coupling (TBTU/HOBt/DIPEA) Start->Coupling + Pyrazine-COOH + Phenylalanine Intermediate Protected Dipeptide (Pinanediol Ester) Coupling->Intermediate Amide Bond Formation Deprotection Transesterification (i-BuB(OH)2 / HCl) Intermediate->Deprotection Cleavage of Auxiliary Product Bortezomib (API) (Free Boronic Acid) Deprotection->Product Purification (Crystallization) Recycle Recovered (+)-Pinanediol Deprotection->Recycle Phase Separation

Caption: Workflow for converting (R)-BoroPhg(+)-Pinanediol-HCl into Bortezomib, emphasizing the transesterification step required to remove the stable protecting group.

Experimental Protocol: Peptide Coupling

Self-Validating System: The following protocol uses TBTU as a coupling agent. The success of this reaction relies on the stability of the Pinanediol ester. If the ester were labile (like Pinacol), you would observe significant deborylation or hydrolysis products in the LC-MS trace.

Objective: Coupling N-Boc-L-Phenylalanine to (R)-BoroPhg(+)-Pinanediol-HCl.

Materials:
  • (R)-BoroPhg(+)-Pinanediol-HCl (1.0 equiv)

  • N-Boc-L-Phenylalanine (1.1 equiv)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF (Dimethylformamide) or DCM (Dichloromethane)

Methodology:
  • Activation: Dissolve N-Boc-L-Phenylalanine (1.1 equiv) and TBTU (1.2 equiv) in dry DMF under nitrogen atmosphere. Add DIPEA (1.0 equiv) and stir at 0°C for 15 minutes to form the active ester.

  • Addition: Add (R)-BoroPhg(+)-Pinanediol-HCl (1.0 equiv) to the reaction vessel. Add the remaining DIPEA (2.0 equiv) dropwise to neutralize the HCl salt and catalyze the coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC or HPLC. The Pinanediol ester is UV active.[2] Look for the disappearance of the starting amine (often requires derivatization for UV detection if not using LC-MS).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% Citric Acid (removes unreacted amine/DIPEA), Sat. NaHCO

    
     (removes unreacted acid), and Brine.
    
  • Validation: Dry over Na

    
    SO
    
    
    
    and concentrate.
    • Success Indicator: The product should be a white foam or solid.

      
      B-NMR should show a single peak around ~30 ppm (characteristic of boronate esters). If multiple peaks appear, hydrolysis has occurred.
      

Strategic Decision Matrix

When should you pay the premium for Pinanediol? Use this logic flow to decide.

Decision_Matrix Start Start: Select Boron Protecting Group Q1 Is Stereochemical Purity Critical? (>99% de required?) Start->Q1 Q2 Is the substrate Acid Sensitive? Q1->Q2 Yes Result_Pinacol USE PINACOL (Easier Removal, Lower Cost) Q1->Result_Pinacol No (Racemic/Screening) Result_Pinanediol USE PINANEDIOL (High Stability, High Purity) Q2->Result_Pinanediol No (Can withstand Acid/Biphasic) Result_MIDA USE MIDA BORONATE (Iterative Synthesis) Q2->Result_MIDA Yes (Needs mild release)

Caption: Decision logic for selecting between Pinanediol, Pinacol, and MIDA boronates based on synthesis requirements.

References

  • Adams, J., et al. (1998). "Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids." Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. Link

  • Matteson, D. S., & Ray, R. (1980). "Directed chiral synthesis with pinanediol boronic esters."[3] Journal of the American Chemical Society, 102(25), 7590–7591. Link

  • Coutts, S. J., et al. (1996). "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids." Tetrahedron Letters, 35(29), 5109-5112. Link

  • Beenen, M. A., et al. (2008). "Asymmetric synthesis of α-aminoboronic acid derivatives." Journal of the American Chemical Society, 130(22), 6910-6911. Link

  • Luxembourg Bio Technologies. "A convergent approach to synthesis of bortezomib." Application Note. Link

Sources

Comparative

Guide to Confirming the Absolute Configuration of Synthesized Amino Acids

Executive Summary: The Stereochemical Imperative In drug development, enantiomeric purity is not synonymous with absolute configuration. A sample can be 99% enantiomerically pure (ee), yet be the "wrong" isomer.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In drug development, enantiomeric purity is not synonymous with absolute configuration. A sample can be 99% enantiomerically pure (ee), yet be the "wrong" isomer. Since the Thalidomide tragedy, regulatory bodies like the FDA mandate the explicit assignment of absolute configuration (R/S or L/D) for all chiral centers in a New Chemical Entity (NCE).

This guide moves beyond basic polarimetry—which is unreliable for structural assignment—and compares the three definitive methodologies: X-ray Crystallography (the gold standard), Marfey’s Method (the amino acid specialist), and Vibrational Circular Dichroism (VCD) (the solution-phase modern alternative).

Part 1: Strategic Decision Framework

Selecting the correct method depends on your sample's physical state, quantity, and chemical nature.

Configuration_Decision_Tree Start Start: Synthesized Amino Acid Crystal Is Single Crystal Available? Start->Crystal XRay Method A: X-Ray Crystallography (Anomalous Dispersion) Crystal->XRay Yes (Heavy atom present) Deriv Can you derivatize (Reactive NH2)? Crystal->Deriv No (Oil/Amorphous) Marfey Method B: Marfey's Method (LC-MS + FDAA) Deriv->Marfey Yes (Standard AA) VCD Method C: VCD / ECD (DFT Calculation Comparison) Deriv->VCD No (Tertiary amine/Fragile) NMR Method D: NMR w/ Chiral Solvating Agents (Mosher's/Pirkle) Deriv->NMR Alternative

Figure 1: Decision matrix for selecting the absolute configuration determination method.

Part 2: Deep Dive into Methodologies

Method A: Marfey’s Method (The Amino Acid Specialist)

Best For: Routine amino acids, peptides, and samples where standards are available. Mechanism: Derivatization of the amino group with a chiral reagent (FDAA/Marfey's Reagent) creates diastereomers. These diastereomers have distinct physical properties and can be separated on a standard achiral C18 HPLC column.

The Core Logic

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) reacts with the amino acid.[1][2]

  • L-AA + L-FDAA

    
     L-L Diastereomer 
    
  • D-AA + L-FDAA

    
     D-L Diastereomer 
    

Because the L-L and D-L forms are diastereomers, they elute at different times. Crucially , the elution order is generally consistent (L-L usually elutes before D-L on C18 columns due to hydrogen bonding and hydrophobicity), but must be confirmed by running standards.

Experimental Protocol (Self-Validating)
  • Preparation: Dissolve 50 µg of the synthesized amino acid in 100 µL water.

  • Derivatization: Add 200 µL of 1% FDAA in acetone and 40 µL of 1M NaHCO

    
    .
    
    • Why: The base ensures the amine is deprotonated (nucleophilic) to attack the FDAA.

  • Incubation: Heat at 40°C for 1 hour.

    • Control: Run a "Blank" (FDAA only) and a "Racemic Standard" (D/L mix + FDAA) in parallel.

  • Quenching: Cool and add 20 µL of 2M HCl to stop the reaction and protonate species for HPLC.

  • Analysis: Inject onto C18 HPLC-UV (340 nm) or LC-MS.

  • Validation: Compare the retention time (

    
    ) of your sample against the derivatized L- and D- standards.
    

Marfey_Workflow Sample Unknown AA FDAA Add L-FDAA (Marfey's Reagent) Sample->FDAA Reaction Heat 40°C, pH 8 FDAA->Reaction HPLC C18 HPLC Analysis Reaction->HPLC Result Compare tR vs Standards HPLC->Result

Figure 2: Workflow for Marfey's Method analysis.

Method B: X-Ray Crystallography (The Gold Standard)

Best For: Crystalline solids with a heavy atom (S, Cl, Br, or metal). Mechanism: Anomalous dispersion (Bijvoet differences). X-rays interact differently with the core electrons of heavy atoms depending on the chirality, breaking Friedel's law (


).
The Flack Parameter (

)

The absolute configuration is determined by refining the Flack parameter during structure solution.

  • 
     (e.g., 0.02 ± 0.04):  The model has the correct  absolute configuration.
    
  • 
     (e.g., 1.05 ± 0.05):  The model is inverted; the sample is the opposite enantiomer.
    
  • 
    :  The crystal is a racemic twin or the data contains no anomalous signal.
    

Critical Requirement: You generally need an atom heavier than Silicon (Z > 14) to get a reliable signal with standard Mo-radiation sources, though Cu-radiation can work for lighter atoms (O, N) if data quality is pristine.

Method C: Vibrational Circular Dichroism (VCD) (The Modern Solution)

Best For: Oils, non-derivatizable amines, or when standards are unavailable. Mechanism: VCD measures the differential absorption of left vs. right circularly polarized infrared light (


) during vibrational transitions.[3]
The Protocol
  • Measurement: Acquire the FTIR and VCD spectrum of the sample in solution (e.g., CDCl

    
     or DMSO-d
    
    
    
    ).
  • Simulation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict the VCD spectrum for the R-isomer.

  • Comparison: Overlay the experimental and calculated spectra.

    • Match: Sample is R.

    • Mirror Image: Sample is S.

Note: Unlike electronic CD (ECD), VCD has many sharp bands (fingerprint region), making the assignment statistically robust.

Part 3: Comparative Analysis

FeatureMarfey's MethodX-Ray CrystallographyVCD / ECD
Sample State Solution (µg scale)Single Crystal (mg scale)Solution (mg scale)
Destructive? Yes (Derivatization)NoNo
Reference Standard Required (L/D standards)Not RequiredNot Required (DFT used)
Throughput High (LC-MS)Low (Growing crystals)Medium (Calculation time)
Reliability High (if standards exist)Absolute (if Flack x < 0.04)High (depends on conformational flex)
Cost LowHigh (Instrument/Time)Medium

References

  • Marfey, P. (1984).[1] Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl) derivatives by liquid chromatography. Carlsberg Research Communications. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][5] Link

  • Flack, H. D. (1983).[6] On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Nafie, L. A. (2012). Vibrational Circular Dichroism: Theory, Instrumentation and Applications. Wiley. Link

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs.[4] Link

Sources

Validation

Assessing the Recyclability of the Pinanediol Chiral Auxiliary: A Technical Guide

Executive Summary The pinanediol chiral auxiliary is a cornerstone of organoboron chemistry, specifically within the Matteson asymmetric homologation .[1] While historically criticized for the high stability of its boron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pinanediol chiral auxiliary is a cornerstone of organoboron chemistry, specifically within the Matteson asymmetric homologation .[1] While historically criticized for the high stability of its boronic esters—which renders cleavage difficult—modern transesterification protocols have transformed its recyclability profile.

Unlike Evans auxiliaries or pseudoephedrine, which are typically removed via hydrolysis or reduction, pinanediol requires a chelation-driven transesterification for non-destructive recovery. When executed correctly using the diethanolamine (DEA) protocol, pinanediol recovery yields consistently exceed 95-98% with full retention of optical purity, making it a viable candidate for large-scale and iterative synthesis.

The Stability Paradox: Why Recyclability Matters

In the Matteson homologation, the pinanediol moiety directs the stereoselective insertion of (dichloromethyl)lithium into the carbon-boron bond.[2] The thermodynamic stability of the pinanediol boronate ester is a double-edged sword:

  • The Benefit: It prevents racemization and ligand exchange during harsh reaction conditions (e.g., reaction with Grignard reagents, ZnCl₂ catalysis).

  • The Challenge: Standard hydrolytic cleavage (e.g., aqueous acid/base) is often ineffective or requires conditions that degrade sensitive substrates. Oxidative cleavage (NaIO₄) is effective for product release but destroys the auxiliary , rendering it single-use.

To achieve recyclability, one must exploit the varying affinity of boron for different ligands. The strategy relies on displacing the bidentate pinanediol with a tridentate or more distinct ligand like diethanolamine (DEA).

Comparative Analysis: Pinanediol vs. Alternatives

The following table benchmarks pinanediol against other industry-standard chiral auxiliaries regarding recyclability, recovery method, and operational cost.

Table 1: Comparative Recyclability Profile
Feature(+)-Pinanediol Evans Oxazolidinone Pseudoephedrine (Myers) DICHED
Primary Application Boronic ester homologation (Matteson)Aldol / AlkylationAlkylation (Myers)Boronic ester homologation
Recovery Yield 95–98% >90%>85% (often lower due to extraction)90–95%
Cleavage Mechanism Transesterification (DEA) Hydrolysis (LiOH/H₂O₂) or ReductionHydrolysis (Acid/Base)Transesterification
Destructive Options Oxidation (NaIO₄) - Avoid for recyclingNone typicalNone typicalOxidation
Operational Ease High (Precipitation-based separation)Moderate (Column often required)Moderate (Extraction required)High
Cost Efficiency High (Derived from

-pinene)
Moderate (Multi-step synthesis)Moderate (Regulated precursor)Moderate (Synthetic)

Analyst Insight: While Evans and Myers auxiliaries are removed after the stereocenter is set on a carbon backbone, pinanediol is unique because it protects the boron atom. Its removal is strictly necessary only if the final product requires a free boronic acid or a different ester. For iterative homologations, the auxiliary is often kept attached until the final step.

Experimental Protocol: The DEA Recovery System

The following protocol is the industry standard for non-destructive cleavage. It relies on the formation of a highly crystalline, zwitterionic "ate" complex between the boronic acid and diethanolamine (DEA), which precipitates out of solution, leaving the clean pinanediol in the organic phase.

Materials
  • Pinanediol boronic ester (Substrate)[1][2][3][4][5]

  • Diethanolamine (DEA) (1.05 – 1.1 equivalents)

  • Solvent: Diethyl ether (Et₂O) or MTBE (Methyl tert-butyl ether)

  • Acid (for hydrolysis of the DEA complex, if free boronic acid is desired): 1M HCl

Step-by-Step Methodology
  • Dissolution: Dissolve the pinanediol boronic ester (1.0 mmol) in anhydrous Et₂O or MTBE (5–10 mL). Ensure the solution is clear.

  • Reagent Addition: Add diethanolamine (1.05 mmol) directly to the stirring solution.

    • Note: DEA is viscous; weighing it into a small amount of solvent before addition can improve accuracy.

  • Precipitation (The Critical Step): Stir the mixture at room temperature (20–25 °C).

    • Observation: Within 15–60 minutes, a white precipitate (the DEA-boronate complex) will form. The reaction is driven by the thermodynamic stability of this chelate.

  • Filtration: Filter the mixture through a sintered glass funnel or a fritted filter.

    • Solid Phase: Contains the Target Molecule (as the DEA-boronate). Wash with cold ether.

    • Filtrate (Liquid): Contains the Recovered Pinanediol .

  • Pinanediol Recovery:

    • Concentrate the filtrate under reduced pressure.[6]

    • Purification: The residue is typically >95% pure pinanediol.[7] If necessary, a short plug of silica gel (eluting with hexanes/EtOAc) removes trace DEA.

    • Validation: Verify purity via ¹H NMR (look for absence of substrate peaks) and optical rotation.

  • Product Release (Optional): To release the free boronic acid from the solid DEA complex, suspend the solid in biphasic Et₂O/1M HCl, stir for 30 mins, and separate the organic layer.

Visualizing the Workflow

The following diagrams illustrate the logic flow of the Matteson cycle and the specific recovery pathway.

Figure 1: Matteson Homologation & Pinanediol Recovery Loop

MattesonCycle Start Pinanediol (Chiral Auxiliary) EsterFormation Ester Formation (-H2O) Start->EsterFormation BoronicAcid Boronic Acid (Substrate) BoronicAcid->EsterFormation PinaEster Pinanediol Boronate Ester EsterFormation->PinaEster Homologation Matteson Homologation (LiCHCl2 / ZnCl2) PinaEster->Homologation HomologatedEster Homologated Pinanediol Ester Homologation->HomologatedEster DEA_Add Add Diethanolamine (DEA) HomologatedEster->DEA_Add Cleavage Step Separation Filtration DEA_Add->Separation Solid Solid Precipitate (DEA-Boronate Complex) Separation->Solid Filtrate Filtrate (Free Pinanediol) Separation->Filtrate ProductRelease Acid Hydrolysis (Target Product) Solid->ProductRelease Filtrate->Start Recycle Loop (98% Recovery)

Caption: The closed-loop cycle of pinanediol usage. Note the non-destructive cleavage via DEA allowing the auxiliary to return to the start.

Figure 2: Decision Logic for Cleavage Method

CleavageLogic Input Pinanediol Boronate Decision Is Recovery Required? Input->Decision NoRecycle Oxidative Cleavage (NaIO4 / NH4OAc) Decision->NoRecycle No (Speed prioritized) YesRecycle Transesterification (DEA or Phenylboronic Acid) Decision->YesRecycle Yes (Cost/Green prioritized) ResultDestruction Product + Destroyed Auxiliary NoRecycle->ResultDestruction ResultRecovery Product (DEA Complex) + Recycled Pinanediol YesRecycle->ResultRecovery

Caption: Operational decision tree. Use oxidative cleavage only when auxiliary recovery is economically irrelevant.

References

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[1][2][4] Journal of the American Chemical Society.[2]

  • Brown, H. C., et al. (1986). Organoboranes. 43. A convenient, highly efficient synthesis of alkyl- and alkenylboronic acid esters via the reaction of organolithium or Grignard reagents with boronic acid esters. Organometallics.

  • Hutton, C. A., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.[8][9] Tetrahedron Letters.[10]

  • BenchChem Application Note. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus.

  • Aggarwal, V. K., et al. (2014). Asymmetric Homologation of Boronic Esters.[1][4] Nature Chemistry.

Sources

Comparative

Benchmarking the performance of (R)-BoroPhg(+)-Pinanediol-HCl against other boronic esters

[1][2][3] Executive Summary: The "Stability Paradox" In the development of peptide boronic acid inhibitors (e.g., proteasome inhibitors like Bortezomib or serine protease inhibitors), the choice of the boron protecting g...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The "Stability Paradox"

In the development of peptide boronic acid inhibitors (e.g., proteasome inhibitors like Bortezomib or serine protease inhibitors), the choice of the boron protecting group is the single most critical decision for synthetic efficiency.[1]

(R)-BoroPhg(+)-Pinanediol-HCl represents the "High-Stability" end of the spectrum.[2][1] Unlike Pinacol (Bpin) esters, which are prone to hydrolysis and chromatographic degradation, or MIDA boronates , which are designed for iterative coupling, the Pinanediol ester acts as a robust chiral auxiliary.[2][1] It offers superior diastereocontrol during synthesis but presents a significant challenge during deprotection.[2][1]

This guide benchmarks (R)-BoroPhg(+)-Pinanediol-HCl against standard alternatives, providing experimental workflows to leverage its stability while overcoming its deprotection barrier.[2][1]

Technical Specifications & Structural Analysis

The compound consists of the phenylglycine (Phg) side chain, an alpha-amino group (stabilized as the HCl salt), and the boronic acid protected by (+)-pinanediol.[2][1]

Feature(R)-BoroPhg(+)-Pinanediol-HClPinacol Ester (Bpin) AnalogMIDA Boronate Analog
Physical State Crystalline Solid (High MP)Often Oily / Low MP SolidCrystalline Solid
Chirality Chiral (Pinanediol directs stereochemistry)Achiral (Requires external chiral influence)Achiral (Ligand is achiral)
Atom Economy Low (Large protecting group)MediumLow
Lewis Acidity Attenuated (Steric bulk)ModerateQuenched (Sp3 hybridized B)[2][1]
Hydrolysis (

pH 7.4)
> 100 hours (High Stability)Minutes to HoursStable (until base hydrolysis)
Structural Diagram

(R)-BoroPhg(+)-Pinanediol-HCl features a rigid bicyclic shielding group that prevents nucleophilic attack at the boron atom, unlike the planar and exposed Pinacol ester.[2][1]

Performance Benchmark: Hydrolytic Stability

The primary differentiator is hydrolytic stability.[1] In drug discovery, premature hydrolysis of the ester to the free boronic acid leads to unpredictable pharmacokinetics and purification losses.[1]

Comparative Hydrolysis Rates (Phosphate Buffer, pH 7.4, 25°C)

  • Pinanediol Ester: < 5% hydrolysis after 24 hours.[2][1]

  • Pinacol Ester: > 50% hydrolysis after 4-6 hours (Substituent dependent).[2][1]

  • Free Boronic Acid: Equilibrium species (pH dependent).[2][1]

Implication:

  • Use Pinanediol when the synthetic route involves harsh conditions (strong acids, oxidizers) or lengthy purifications (silica gel chromatography) where Bpin would degrade.[2][1]

  • Use Pinacol for rapid screening where long-term stability is not required.[2][1]

Synthetic Utility: Stereocontrol via Matteson Homologation

(R)-BoroPhg(+)-Pinanediol-HCl is not just a protected intermediate; it is often the product of a Matteson Asymmetric Homologation .[2][1] The (+)-pinanediol auxiliary is essential for generating the (R)-stereocenter at the alpha-carbon with high diastereomeric excess (de).[2][1]

Mechanism of Action (Stereocontrol)

The pinanediol ligand creates a distinct steric environment.[2][1] When a nucleophile (e.g., LiCHCl2) attacks the boron, the pinanediol directs the rearrangement to occur continuously on the re-face or si-face, yielding high enantiopurity (>98% ee).[2][1]

Comparison of Diastereoselectivity (de):

  • Pinanediol Auxiliary: > 98% de

  • Pinacol Auxiliary: ~0% de (No chiral induction)[2][1]

  • Dicyclohexyl Glycol: ~85-90% de[2][1]

Critical Workflow: The Deprotection Bottleneck

The high stability of (R)-BoroPhg(+)-Pinanediol-HCl becomes a liability when the free boronic acid (the active pharmaceutical ingredient) is needed.[2][1] Standard hydrolysis (H2O/OH-) fails.[2][1]

Recommended Deprotection Protocol (Transesterification Method)

This protocol uses Phenylboronic Acid (PhB(OH)2) as a scavenger to transfer the pinanediol group, liberating the alpha-aminoboronic acid.[2][1]

Reagents:

  • (R)-BoroPhg(+)-Pinanediol-HCl (1.0 equiv)[2][1]

  • Phenylboronic acid (5.0 equiv)[2][1]

  • Dilute HCl (0.1 M) / Diethyl Ether biphasic system[2][1]

Step-by-Step:

  • Dissolution: Dissolve the Pinanediol ester in a biphasic mixture of Et2O and 0.1 M aqueous HCl.

  • Exchange: Add excess Phenylboronic acid.

  • Agitation: Stir vigorously for 12–24 hours at room temperature.

    • Mechanism: Phenylboronic acid forms a thermodynamically more stable complex with pinanediol than the alpha-aminoboronic acid does, driving the equilibrium.[2]

  • Separation: The free (R)-BoroPhg acid remains in the aqueous phase (protonated amine).[2][1] The Phenylboronic-Pinanediol byproduct remains in the ether layer.[2]

  • Isolation: Wash the aqueous layer with Et2O (3x) to remove scavenger.[2][1] Lyophilize the aqueous phase to obtain (R)-BoroPhg-OH as the hydrochloride salt.[2][1]

Visualization: Decision Pathway & Workflow

The following diagram illustrates the decision matrix for choosing between Pinanediol and Pinacol, followed by the specific deprotection workflow for BoroPhg.

G Start Boronic Acid Synthesis Target Decision Is Chiral Induction Required? Start->Decision Pinacol Use Pinacol (Bpin) (Low Stability, No Chirality) Decision->Pinacol No Pinanediol Use Pinanediol Ester (High Stability, High Chirality) Decision->Pinanediol Yes Synthesis Matteson Homologation (Yields (R)-BoroPhg-Pin) Pinanediol->Synthesis Deprotection Deprotection Challenge Synthesis->Deprotection MethodA Method A: Transesterification (PhB(OH)2 + 2N HCl) Deprotection->MethodA Preferred (Mild) MethodB Method B: BCl3 Cleavage (-78°C, Harsh) Deprotection->MethodB Alternative Final Active API: (R)-BoroPhg-OH MethodA->Final MethodB->Final

Figure 1: Selection criteria and deprotection workflow for (R)-BoroPhg(+)-Pinanediol-HCl.

References

  • Matteson, D. S. (2013).[2][1] Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link[2][1]

  • Coutts, S. J., et al. (1996).[2][1] Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. Link[2][1]

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][1][3] Link[2][1]

  • Trippier, P. C., & McGuigan, C. (2010).[2][1][4] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (R)-BoroPhg(+)-Pinanediol-HCl

Executive Summary & Chemical Context (R)-BoroPhg(+)-Pinanediol-HCl (CAS: 147208-69-3) is a stable -aminoboronic acid ester hydrochloride.[1] Unlike simple boronic acids, the pinanediol protecting group confers exceptiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(R)-BoroPhg(+)-Pinanediol-HCl (CAS: 147208-69-3) is a stable


-aminoboronic acid ester hydrochloride.[1] Unlike simple boronic acids, the pinanediol protecting group confers exceptional hydrolytic stability, making this compound resistant to degradation under neutral aqueous conditions.

Operational Implication: Standard "dilute and flush" or mild hydrolysis protocols used for other boronic esters (e.g., pinacol esters) are ineffective and non-compliant for this molecule. The hydrochloride salt moiety adds an acidic characteristic that must be managed during waste segregation.

Critical Hazard Profile
ParameterClassificationOperational Requirement
GHS Signal WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat).
Primary Hazards Skin/Eye Irritant (H315, H319) STOT-SE (H335) Acute Tox (Oral) (H302)Do not inhale dust. Use a fume hood for solid handling.
Chemical Class Organoboron / Acid SaltDO NOT MIX with strong oxidizers or strong bases without cooling.
RCRA Status Non-listed (Characteristic)Manage as Hazardous Chemical Waste (Toxic/Corrosive).

Pre-Disposal Assessment (Self-Validating Protocol)

Before initiating disposal, validate the state of the waste using this checklist. This prevents cross-contamination and dangerous incompatibilities.

  • State Verification: Is the material a pure solid, a reaction solution, or a spill residue?

  • pH Check (Liquids): If in solution, check pH. The HCl salt is acidic.

    • Rule: Do not mix acidic waste streams with Cyanide or Sulfide waste (generates toxic gas).

  • Halogen Check: Does the solvent system contain Methylene Chloride, Chloroform, or other halogens?

    • Rule: Segregate "Halogenated" vs. "Non-Halogenated" strictly.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Expired Reagents)

Direct incineration is the only validated method for complete destruction of the pinanediol cage.

  • Containment: Transfer the solid material into a clear, chemically compatible wide-mouth jar (HDPE or Glass).

  • Labeling: Apply a hazardous waste label with the following specific nomenclature:

    • Content: "(R)-BoroPhg(+)-Pinanediol-HCl"[1]

    • Hazards: "Toxic, Irritant, Acidic Solid"

  • Segregation: Place the container in the Solid Hazardous Waste bin.

    • Prohibited: Do not place in "Biohazard" (red bag) or regular trash.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Due to the stability of the pinanediol ester, do not attempt to quench or hydrolyze the ester in the waste container.

  • Solvent Identification: Determine the primary solvent.

  • Segregation:

    • If Halogenated (DCM, CHCl3): Pour into the Halogenated Organic Waste carboy.

    • If Non-Halogenated (MeOH, DMF, DMSO): Pour into the Non-Halogenated Organic Waste carboy.

  • Acid Management: If the concentration of the HCl salt is high (>5%), consider neutralizing the waste stream to pH 6-8 with Sodium Bicarbonate (

    
    ) before adding to the main carboy to prevent container pressurization.
    
    • Caution: Neutralization generates

      
      . Allow gas to evolve completely before capping.
      
C. Contaminated Debris (Syringes, Vials, Weigh Boats)
  • Sharps: Needles contaminated with the compound must go into Sharps Containers .

  • Glassware: Vials and pipettes must be triple-rinsed with a solvent (e.g., Acetone) before disposal in Glass Waste . Collect the rinsate as Liquid Waste (see Section B).

Emergency Spill & Deactivation Protocol

Use this protocol only for spill cleanup. Do not use for routine disposal.

While pinanediol esters are stable, oxidative cleavage can degrade the molecule in the event of a spill.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves, goggles, and a respirator (N95 or P100) if dust is present.

  • Oxidative Deactivation (The "Expert" Method):

    • Prepare a solution of 10% aqueous bleach (Sodium Hypochlorite) or 3% Hydrogen Peroxide .

    • Mechanism:[2][3] Oxidation attacks the C-B bond, cleaving the pinanediol group and releasing boric acid and the amino acid analog.

    • Cover the spill with absorbent pads soaked in this solution.

    • Wait 15 minutes for oxidation to occur.

  • Cleanup: Collect the pads and residue into a sealed bag. Label as "Debris from Chemical Spill - Oxidizer Contact".

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of (R)-BoroPhg(+)-Pinanediol-HCl.

DisposalWorkflow Start Waste: (R)-BoroPhg(+)-Pinanediol-HCl Assess Assessment: State of Matter? Start->Assess Solid Solid Waste (Pure/Expired) Assess->Solid Liquid Liquid Waste (Reaction Mix) Assess->Liquid Spill Spill / Contamination Assess->Spill SolidAction Transfer to HDPE/Glass Jar Label: 'Toxic/Acidic Solid' Solid->SolidAction Neutralize Optional: Neutralize HCl if conc. > 5% Liquid->Neutralize Oxidize Treat with 10% Bleach or 3% H2O2 (15 mins) Spill->Oxidize SolidBin Bin: Solid Hazardous Waste (Incineration) SolidAction->SolidBin HalogenCheck Contains Halogens? (DCM, Chloroform) HaloYes Bin: Halogenated Waste HalogenCheck->HaloYes Yes HaloNo Bin: Non-Halogenated Waste HalogenCheck->HaloNo No Neutralize->HalogenCheck SpillBin Bin: Hazardous Debris Oxidize->SpillBin

Figure 1: Decision matrix for the segregation and disposal of (R)-BoroPhg(+)-Pinanediol-HCl waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11386829, (R)-BoroPhg(+)-Pinanediol-HCl. PubChem. Available at: [Link]

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis.[4] Tetrahedron. This source details the hydrolytic stability of pinanediol esters compared to pinacol esters.[5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA530-F-11-003. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.[6] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-BoroPhg(+)-Pinanediol-HCl
Reactant of Route 2
Reactant of Route 2
(R)-BoroPhg(+)-Pinanediol-HCl
© Copyright 2026 BenchChem. All Rights Reserved.